molecular formula C10H14N5O6PS B15586816 5'-AMPS

5'-AMPS

货号: B15586816
分子量: 363.29 g/mol
InChI 键: UBCPYVAQZGCDJO-PKJMTWSGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5'-AMPS is a useful research compound. Its molecular formula is C10H14N5O6PS and its molecular weight is 363.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H14N5O6PS

分子量

363.29 g/mol

IUPAC 名称

(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6+,7?,10-/m1/s1

InChI 键

UBCPYVAQZGCDJO-PKJMTWSGSA-N

产品来源

United States

Foundational & Exploratory

The Tripartite Relationship of Cellular Energy Sensing: A Technical Guide to 5'-AMP, ADP, and ATP in AMPK Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5'-AMP-activated protein kinase (AMPK) is a pivotal regulator of cellular and organismal energy homeostasis. Its function as a crucial energy sensor is intricately governed by the relative concentrations of adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). This technical guide provides an in-depth exploration of the biochemical and allosteric relationships between these adenine (B156593) nucleotides and AMPK. It details the molecular mechanisms of AMPK activation and inhibition, presents quantitative data on nucleotide binding and enzyme kinetics, and provides comprehensive experimental protocols for studying this critical signaling pathway. The guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in metabolic research and the development of novel therapeutics targeting AMPK.

Core Concepts: AMPK as a Cellular Energy Gauge

Living cells maintain a high ratio of ATP to ADP and AMP, representing a state of high energy charge. Various physiological and pathological stresses, such as exercise, hypoxia, and glucose deprivation, can disrupt this balance by accelerating ATP consumption or impairing ATP production. This leads to an increase in the cellular AMP:ATP and ADP:ATP ratios, a critical signal of energy stress.[1]

AMPK acts as a primary sensor of these changes.[2][3] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4][5] The γ subunit contains binding sites for AMP, ADP, and ATP, allowing AMPK to directly sense the cellular energy status.[6]

Upon activation, AMPK orchestrates a metabolic switch to restore energy balance. It achieves this by:

  • Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins.[7][8]

  • Activating catabolic pathways that generate ATP, including glucose uptake and fatty acid oxidation.[7][9]

This dual action ensures that cellular energy levels are tightly controlled, highlighting the central role of the AMP/ADP/ATP-AMPK signaling axis in maintaining metabolic homeostasis.

Allosteric Regulation of AMPK by Adenine Nucleotides

The regulation of AMPK by adenine nucleotides is a multi-faceted process involving allosteric modulation and control of phosphorylation status.[4][5]

2.1. The Role of 5'-AMP and ADP in AMPK Activation

Both AMP and ADP act as positive regulators of AMPK, promoting its activation through several mechanisms:

  • Promotion of Thr172 Phosphorylation: The primary mechanism of AMPK activation is the phosphorylation of threonine 172 (Thr172) within the activation loop of the α subunit by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[5][10] Binding of AMP and, to a lesser extent, ADP to the γ subunit induces a conformational change that makes AMPK a more favorable substrate for LKB1.[6][11]

  • Inhibition of Dephosphorylation: AMP and ADP binding also protects the phosphorylated Thr172 from dephosphorylation by protein phosphatases such as Protein Phosphatase 2C (PP2C).[6][11] This mechanism sustains the active state of AMPK.

  • Direct Allosteric Activation: AMP binding provides an additional layer of activation by directly and allosterically activating the already phosphorylated AMPK enzyme.[7][11] ADP has been shown to cause a much smaller allosteric activation compared to AMP.[4]

2.2. The Inhibitory Role of ATP

ATP, the indicator of a high energy state, acts as a competitive inhibitor of AMPK activation. It competes with AMP and ADP for binding to the γ subunit.[5][9] When ATP levels are high, it occupies the nucleotide-binding sites, preventing the activating conformational changes induced by AMP and ADP. This promotes a conformation that is more susceptible to dephosphorylation of Thr172, thereby ensuring that AMPK is inactive when cellular energy is abundant.[6]

Quantitative Data on Nucleotide-AMPK Interactions

The interaction of adenine nucleotides with AMPK is characterized by specific binding affinities and activation/inhibition constants, which can vary depending on the specific γ subunit isoform of the AMPK heterotrimer.

Table 1: Allosteric Activation of AMPK by AMP and ADP

AMPK Complex (γ isoform)NucleotideEC50 (µM)ATP Concentration (mM)Reference
Rat Liver AMPKAMP6.40.2[4]
141[4]
365[4]
Rat Liver AMPKADP2205[4]
Human α2β2γ1ADP8005[4]
Human (γ1)AMP1205[9][12]
Human (γ2)AMP1605[9][12]
Human (γ3)AMP- (Barely activated)5[9]

Table 2: Inhibition of AMPK by AMP and ADP at the Catalytic Site

AMPK ComplexNucleotideIC50 (mM)ATP Concentration (mM)Reference
Rat Liver AMPKAMP1.70.2[4]
6.91[4]
175[4]
Rat Liver AMPKADP45[4]
Human α2β2γ1ADP1.25[4]

Table 3: Protection against Dephosphorylation by AMP and ADP

AMPK Complex (γ isoform)NucleotideRelative PotencyReference
Human (γ1)AMP vs ADPAMP is ~10-fold more potent[9][11]
Human (γ2)AMP vs ADPSimilar potency[9]
Human (γ3)AMP vs ADPAMP is more potent[9]

Signaling Pathway and Logical Relationships

The interplay between adenine nucleotides and AMPK can be visualized as a dynamic signaling network that responds to the energetic state of the cell.

AMPK_Regulation cluster_energy_state Cellular Energy Status cluster_nucleotides Adenine Nucleotides cluster_ampk AMPK Regulation cluster_kinases_phosphatases Upstream Regulators cluster_cellular_response Cellular Response High_Energy High Energy (High ATP) ATP ATP Low_Energy Low Energy (High AMP/ADP) ADP ADP AMP 5'-AMP AMPK_inactive Inactive AMPK ATP->AMPK_inactive Binds to γ-subunit Competes with AMP/ADP AMPK_active Active AMPK (p-Thr172) ADP->AMPK_active Minor Allosteric Activation LKB1 LKB1 ADP->LKB1 Promotes Phosphorylation AMP->AMPK_active Allosteric Activation AMP->LKB1 Promotes Phosphorylation PP2C PP2C AMPK_active->PP2C Protected from Dephosphorylation Anabolic Anabolic Pathways (ATP Consumption) AMPK_active->Anabolic Inhibits Catabolic Catabolic Pathways (ATP Production) AMPK_active->Catabolic Activates LKB1->AMPK_active Phosphorylates Thr172 PP2C->AMPK_inactive Dephosphorylates Thr172 Anabolic->High_Energy ATP Consumption Catabolic->High_Energy ATP Production

Figure 1. Regulation of AMPK by adenine nucleotides.

Experimental Protocols

Studying the intricate relationship between adenine nucleotides and AMPK requires robust and reliable experimental methods. Below are detailed protocols for key assays.

5.1. AMPK Kinase Activity Assay (Radiometric)

This "gold standard" assay directly measures the phosphorylation of a substrate by AMPK using radiolabeled ATP.[13][14]

Materials:

  • Purified active AMPK enzyme

  • SAMS peptide substrate (HMRSAMSGLHLVKRR)

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP (10 mCi/ml)

  • 10 mM unlabeled ATP stock solution

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture: For each reaction, combine in a microcentrifuge tube:

    • Kinase Assay Buffer

    • SAMS peptide substrate (final concentration 200 µM)

    • Desired concentrations of AMP, ADP, and/or ATP

    • Purified active AMPK enzyme

  • Initiate the reaction: Add the [γ-³²P]ATP cocktail (a mixture of labeled and unlabeled ATP to achieve the desired specific activity and final concentration, typically 200 µM) to the reaction mixture.

  • Incubate: Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash: Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

5.2. Non-Radioactive AMPK Kinase Activity Assay (ADP-Glo™)

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to AMPK activity.[3]

Materials:

  • Purified active AMPK enzyme

  • Substrate (e.g., SAMS peptide)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction: In a well of the assay plate, combine:

    • Kinase Buffer

    • Purified active AMPK enzyme

    • Substrate

    • Desired concentrations of AMP, ADP, and/or test compounds

  • Initiate the reaction: Add ATP to start the reaction.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction and deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and detect: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure luminescence: Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the AMPK activity.

5.3. In-Cell AMPK Phosphorylation Assay (ELISA-based)

This assay quantifies the level of phosphorylated AMPK (p-AMPK) at Thr172 in cultured cells.[2][15]

Materials:

  • Cells cultured in a 96-well plate

  • Fixing solution (e.g., 4% formaldehyde)

  • Quenching solution

  • Blocking buffer

  • Primary antibody against p-AMPK (Thr172)

  • HRP-conjugated secondary antibody

  • HRP substrate

  • Protein stain (for normalization)

  • Fluorescence plate reader

Procedure:

  • Cell culture and treatment: Culture cells in a 96-well plate and treat with compounds of interest that may modulate AMPK activity.

  • Fix and permeabilize: Fix the cells with fixing solution and then permeabilize them to allow antibody entry.

  • Quenching and blocking: Quench endogenous peroxidase activity and block non-specific antibody binding with blocking buffer.

  • Primary antibody incubation: Incubate the cells with the primary antibody specific for p-AMPK (Thr172).

  • Secondary antibody incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Signal development: Add the HRP substrate to generate a fluorescent signal.

  • Normalization: Stain the total protein in each well using a protein stain.

  • Read fluorescence: Measure the fluorescence intensity for both the p-AMPK signal and the total protein stain using a fluorescence plate reader. The p-AMPK signal is then normalized to the total protein content in each well.

5.4. Nucleotide Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of nucleotide binding to AMPK.[16][17]

Materials:

  • Purified AMPK protein

  • AMP, ADP, and ATP solutions

  • Identical, degassed buffer for both the protein and nucleotide solutions

  • Isothermal Titration Calorimeter

Procedure:

  • Sample preparation: Prepare the purified AMPK protein in the ITC buffer. Prepare the nucleotide (AMP, ADP, or ATP) solution in the exact same buffer. Thoroughly degas both solutions.

  • Instrument setup: Load the AMPK solution into the sample cell of the calorimeter and the nucleotide solution into the titration syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the nucleotide solution into the AMPK solution.

  • Data acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data analysis: The resulting data is a plot of heat change per injection versus the molar ratio of nucleotide to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_loading 2. Instrument Loading cluster_titration 3. Titration cluster_measurement 4. Data Acquisition cluster_analysis 5. Data Analysis Prep_AMPK Purified AMPK in Degassed Buffer Load_Cell Load AMPK into Sample Cell Prep_AMPK->Load_Cell Prep_Nucleotide Nucleotide (AMP/ADP/ATP) in Identical Degassed Buffer Load_Syringe Load Nucleotide into Titration Syringe Prep_Nucleotide->Load_Syringe Titrate Inject Nucleotide into AMPK Solution Sequentially Load_Cell->Titrate Load_Syringe->Titrate Measure_Heat Measure Heat Change After Each Injection Titrate->Measure_Heat Plot_Isotherm Plot Binding Isotherm (Heat vs. Molar Ratio) Measure_Heat->Plot_Isotherm Fit_Model Fit Data to a Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Params

Figure 2. Isothermal Titration Calorimetry Workflow.

Conclusion

The intricate interplay between 5'-AMP, ADP, ATP, and AMPK lies at the heart of cellular energy sensing and metabolic regulation. A thorough understanding of this relationship is paramount for researchers and drug developers aiming to modulate AMPK activity for therapeutic benefit in metabolic diseases, cancer, and other conditions. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies essential for investigating this critical signaling nexus. The provided protocols and visualizations are intended to facilitate robust and reproducible research in this dynamic field.

References

The Core of Cellular Energy Sensing: A Technical Guide to 5'-AMP and the Activation of AMP-Activated Protein Kinase (AMPK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme in the maintenance of cellular energy homeostasis. Acting as a sophisticated cellular fuel gauge, AMPK is activated in response to metabolic stress that depletes ATP and increases the intracellular ratio of AMP to ATP. The activation of AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways to generate ATP. This central role positions AMPK as a key therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer. This technical guide provides an in-depth exploration of the core mechanism of AMPK activation by its canonical allosteric activator, 5'-adenosine monophosphate (5'-AMP).

The Heterotrimeric Structure of AMPK

AMPK is a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ.[1] Each subunit has distinct domains that are critical for the enzyme's function and regulation.

  • α-subunit: Contains the serine/threonine kinase domain responsible for phosphorylating downstream targets. A key regulatory feature is the activation loop, which must be phosphorylated at threonine 172 (Thr172) for maximal enzyme activity.[2]

  • β-subunit: Acts as a scaffold, holding the α and γ subunits together. It also contains a carbohydrate-binding module that allows AMPK to associate with glycogen (B147801).[3]

  • γ-subunit: This subunit is the primary sensor of cellular energy status. It contains four cystathionine-β-synthase (CBS) domains that form binding sites for AMP, ADP, and ATP.[4] The competitive binding of these nucleotides to the γ-subunit is the central mechanism of AMPK regulation.

The Tripartite Mechanism of AMPK Activation by 5'-AMP

The activation of AMPK by 5'-AMP is a multifaceted process involving three key mechanisms that can collectively lead to a more than 1000-fold increase in kinase activity.[5][6]

  • Allosteric Activation: The binding of AMP to the γ-subunit induces a conformational change in the AMPK complex, leading to a direct, moderate (up to 10-fold) activation of the kinase.[7] This allosteric activation provides a rapid response to rising AMP levels.

  • Promotion of Thr172 Phosphorylation: AMP binding makes AMPK a more favorable substrate for its upstream kinases. The primary activating kinases are Liver Kinase B1 (LKB1), which is constitutively active, and Ca2+/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2), which is activated by increased intracellular calcium levels.[8][9]

  • Inhibition of Thr172 Dephosphorylation: The binding of AMP and, to a lesser extent, ADP, protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases such as protein phosphatase 2Cα (PP2Cα).[10][11] This mechanism ensures that once activated, AMPK remains in its active state.

Quantitative Analysis of Nucleotide Binding and AMPK Activation

The regulation of AMPK is exquisitely sensitive to the cellular adenylate nucleotide ratio. The following tables summarize the key quantitative data on nucleotide binding and the resulting activation of AMPK.

Table 1: Nucleotide Binding Affinities to AMPK γ-Subunit CBS Sites

NucleotideCBS SiteDissociation Constant (Kd) or EC50Isoform/SpeciesReference
AMPSite 11-2 µM (Kd)Rat γ1[4][8]
AMPSite 350-80 µM (Kd)Rat γ1[4][8]
AMP-< 2 µM (EC50)Recombinant α1β1γ1/α2β2γ1[11]
AMP-36 µM (EC50)Rat liver AMPK[12]
ADPSite 3Similar to AMPGeneral[13]
ATPSite 1Competes with AMPRat γ1[4][8]
ATPSite 3Competes with AMPRat γ1[4][8]

Table 2: Allosteric Activation of AMPK by AMP

AMPK Isoform/SourceFold Activation by AMPAMP ConcentrationATP ConcentrationReference
Rat Liver AMPK~3-foldSaturating5 mM[12]
Recombinant AMPK~2-fold200 µM200 µM[10]
γ1- and γ2-containing complexes~10-foldSaturating5 mM[14]
Generalup to 10-fold--[7]

Table 3: Kinetic Parameters of Upstream Kinases

Upstream KinaseSubstrateMichaelis Constant (Km)Reference
CaMKKβAMPK~2 µM[15]
LKB1AMPKNot explicitly found-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the AMPK activation pathway and a typical experimental workflow to assess its activation.

AMPK Activation Signaling Pathway

AMPK_Activation_Pathway cluster_stress Cellular Stress cluster_nucleotides Adenylate Nucleotide Ratio cluster_upstream Upstream Kinases cluster_ampk AMPK Complex cluster_phosphatase Phosphatase cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress High AMP/ATP Ratio High AMP/ATP Ratio Metabolic Stress->High AMP/ATP Ratio High ADP/ATP Ratio High ADP/ATP Ratio Metabolic Stress->High ADP/ATP Ratio Increased Ca2+ Increased Ca2+ CaMKK2 CaMKK2 Increased Ca2+->CaMKK2 activates LKB1 LKB1 High AMP/ATP Ratio->LKB1 Promotes Phosphorylation AMPK_inactive AMPK (inactive) (Thr172-unphosphorylated) High AMP/ATP Ratio->AMPK_inactive Allosteric Activation PP2C PP2Cα High AMP/ATP Ratio->PP2C inhibits High ADP/ATP Ratio->LKB1 Promotes Phosphorylation LKB1->AMPK_inactive Phosphorylates Thr172 CaMKK2->AMPK_inactive Phosphorylates Thr172 AMPK_active AMPK (active) (Thr172-phosphorylated) AMPK_active->PP2C inhibits dephosphorylation Catabolism ↑ Catabolism (ATP Production) AMPK_active->Catabolism Anabolism ↓ Anabolism (ATP Consumption) AMPK_active->Anabolism PP2C->AMPK_active dephosphorylates

Caption: The tripartite mechanism of AMPK activation by cellular stress.

Experimental Workflow for Assessing AMPK Activation

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_protein_analysis 2. Protein Analysis cluster_activity_assay 3. Kinase Activity Assay cluster_nucleotide_analysis 4. Nucleotide Analysis Cell Culture Cell Culture Treatment Treatment with AMPK activator (e.g., AICAR) or metabolic stress Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Nucleotide Extraction Perchloric acid or Acetonitrile extraction Treatment->Nucleotide Extraction Protein Quantification BCA or Bradford Assay Cell Lysis->Protein Quantification Immunoprecipitation Immunoprecipitate AMPK Cell Lysis->Immunoprecipitation Western Blot Western Blot for p-AMPK (Thr172) and Total AMPK Protein Quantification->Western Blot Kinase Reaction In vitro kinase assay (e.g., SAMS peptide assay) Immunoprecipitation->Kinase Reaction Detection Measure substrate phosphorylation Kinase Reaction->Detection HPLC HPLC analysis of AMP, ADP, ATP levels Nucleotide Extraction->HPLC

References

The Pivotal Role of 5'-Adenylic Acid in Cellular Energetics and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Adenylic acid, also known as adenosine (B11128) monophosphate (AMP), is a central purine (B94841) ribonucleoside 5'-monophosphate that transcends its fundamental role as a mere building block of RNA. It functions as a critical determinant of cellular energy status and a key signaling molecule, orchestrating a complex network of metabolic pathways to maintain energy homeostasis. This technical guide provides an in-depth exploration of the biological significance of AMP, with a focus on its role as a sensitive indicator of metabolic stress and an allosteric regulator of key enzymes, most notably AMP-activated protein kinase (AMPK). We present quantitative data on AMP concentrations and its interactions, detailed experimental protocols for its analysis, and visual representations of the signaling cascades it governs. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of metabolic regulation and the development of novel therapeutics targeting energy-sensing pathways.

Introduction: AMP as a Cellular Energy Sensor

Adenosine triphosphate (ATP) is the primary energy currency of the cell. Its hydrolysis to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) releases energy to fuel a vast array of cellular processes. Under conditions of increased energy demand or reduced nutrient supply, the subsequent conversion of two ADP molecules to one ATP and one AMP, catalyzed by adenylate kinase, leads to a significant amplification of the AMP:ATP ratio. This elevated AMP level serves as a critical alarm signal, indicating a state of energy deficit and triggering a cascade of responses aimed at restoring energy balance.

Quantitative Data on AMP and its Interactions

The intracellular concentration of AMP and its binding affinity to regulatory proteins are key parameters in understanding its biological function. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations of Adenosine Nucleotides

Tissue/Cell TypeConditionAMP Concentration (µM)ADP:ATP RatioAMP:ATP Ratio
Mammalian Cells (typical)Basal0.5 - 5~0.1~0.001
Mammalian Cells (typical)Energy StressUp to 100-fold increaseIncreasesIncreases significantly
Skeletal MuscleRest~3-5~0.1~0.001
Skeletal MuscleIntense Exercise/HypoxiaIncreases significantly[1][2][3]IncreasesIncreases significantly[2]
LiverFed StateLowLowLow
LiverStarvationIncreasesIncreasesIncreases
BrainNormal~5~0.1~0.001

Table 2: Kinetic and Binding Parameters of AMP-Interacting Proteins

Enzyme/ProteinParameterValueOrganism/Tissue
Adenylate Kinase (AK1, cytosolic)Km for AMP~30 - 50 µMRabbit Muscle
Adenylate Kinase (AK2, mitochondrial)Km for AMP≤ 10 µMMammalian Tissues
AMP-activated protein kinase (AMPK)Kd for AMP~0.1 - 1 µMMammalian
Glycogen Phosphorylase bKa for AMP~1 - 100 µMRabbit Muscle
Phosphofructokinase-1 (PFK-1)Ka for AMP~10 - 50 µMRabbit Muscle

Key Signaling Pathway: The AMP-Activated Protein Kinase (AMPK) Cascade

The primary mechanism through which AMP exerts its regulatory effects is by activating AMP-activated protein kinase (AMPK), a master regulator of cellular and whole-body metabolism.[4][5][6] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.

Mechanism of AMPK Activation

AMPK activation is a multi-step process:

  • Allosteric Activation: AMP binds to the γ subunit of AMPK, causing a conformational change that allosterically activates the kinase.[7]

  • Phosphorylation: This conformational change promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2).[8][9][10]

  • Inhibition of Dephosphorylation: AMP binding also inhibits the dephosphorylation of Thr172 by protein phosphatases, thus prolonging the activated state of AMPK.

AMPK_Activation cluster_activation AMP Increased AMP:ATP Ratio AMPK_inactive AMPK (inactive) AMP->AMPK_inactive binds & allosterically activates AMPK_active AMPK-P (active) LKB1 LKB1 LKB1->AMPK_inactive phosphorylates Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK_inactive phosphorylates Thr172 Energy_Stress Energy Stress (e.g., Hypoxia, Exercise) Energy_Stress->AMP Ca_ion Increased Ca2+ Ca_ion->CaMKK2 activates AMPK_Downstream cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) AMPK Active AMPK-P ACC ACC AMPK->ACC HMGCR HMG-CoA Reductase AMPK->HMGCR mTORC1 mTORC1 AMPK->mTORC1 GLUT4 GLUT4 Translocation AMPK->GLUT4 PFK2 PFK-2 AMPK->PFK2 PGC1a PGC-1α AMPK->PGC1a FAO Fatty Acid Oxidation AMPK->FAO (via ACC inhibition) FattyAcid_Synth Fatty Acid Synthesis ACC->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis HMGCR->Cholesterol_Synth Protein_Synth Protein Synthesis mTORC1->Protein_Synth Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycolysis Glycolysis PFK2->Glycolysis Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Experimental_Workflow start Start: Cell/Tissue Culture with Experimental Treatment harvest Harvest Cells/Tissues (with phosphatase/protease inhibitors) start->harvest split Split Lysate harvest->split amp_quant AMP Quantification split->amp_quant for Metabolomics ampk_analysis AMPK Analysis split->ampk_analysis for Proteomics extraction Metabolite Extraction (e.g., 80% Methanol) amp_quant->extraction hplc HPLC-MS/MS Analysis extraction->hplc amp_data Data Analysis: AMP Concentration hplc->amp_data western Western Blot for p-AMPK & Total AMPK ampk_analysis->western kinase_assay AMPK Kinase Assay (e.g., SAMS peptide) ampk_analysis->kinase_assay ampk_data Data Analysis: AMPK Activation State western->ampk_data kinase_assay->ampk_data

References

The Pivotal Role of 5'-AMP in Cellular Metabolic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular concentration of 5'-Adenosine Monophosphate (5'-AMP) under various metabolic stress conditions. As a critical sensor of cellular energy status, 5'-AMP plays a central role in activating the 5'-AMP-activated protein kinase (AMPK), a master regulator of metabolism. Understanding the dynamics of intracellular 5'-AMP is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics targeting these pathways.

Quantitative Analysis of Intracellular 5'-AMP under Metabolic Stress

Metabolic stress, induced by conditions such as glucose deprivation, hypoxia, and oxidative stress, leads to a decrease in the cellular ATP:AMP ratio, a key signal for the activation of AMPK. The following tables summarize quantitative data on intracellular 5'-AMP concentrations under these stressors. It is important to note that absolute concentrations can vary significantly depending on the cell type, the severity and duration of the stress, and the analytical method used for quantification.

Cell TypeConditionBasal 5'-AMP Concentration5'-AMP Concentration under StressFold ChangeReference
Escherichia coliGlucose-fed, exponential growth~280 µM--[1]
Cultured Human CellsNormal~40 µM~270 µM (with mitochondrial inhibitor)~6.75
143B cells and PASMCNormoxiaNot specifiedNo significant change (under 1.5% O2)~1
143B cells and PASMCNormal GlucoseNot specifiedDramatic increase (with 2-deoxy-d-glucose)Significant

Table 1: Intracellular 5'-AMP Concentrations under Various Conditions. This table provides an overview of the changes in intracellular 5'-AMP concentrations in response to metabolic stressors. The data highlights that the magnitude of change is highly dependent on the nature of the stress and the biological system.

ParameterGlucose DeprivationHypoxiaOxidative Stress
Change in AMP:ATP Ratio Significant IncreaseVariable (may not change significantly in moderate hypoxia)Increase
Primary Mechanism of AMPK Activation Direct allosteric activation by AMP and phosphorylation by LKB1.Can be AMP-independent (via CaMKKβ) or AMP-dependent in severe hypoxia.Primarily through an increase in the AMP:ATP ratio.[2]

Table 2: Summary of Changes in Cellular Adenylate Status and AMPK Activation under Different Metabolic Stresses. This table contrasts the effects of different metabolic stressors on the cellular energy charge and the primary mechanisms leading to AMPK activation.

Experimental Protocols for Quantification of Intracellular 5'-AMP

Accurate quantification of intracellular 5'-AMP is crucial for studying cellular metabolism. Below are detailed methodologies for two widely used techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Intracellular 5'-AMP using HPLC-UV

This method is based on the separation of cellular nucleotides by reverse-phase HPLC and their detection by UV absorbance.

A. Materials and Reagents:

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium hydroxide (B78521) (KOH), 1 M

  • Phosphate buffer (e.g., potassium phosphate, pH 6.0)

  • Acetonitrile (B52724) (HPLC grade)

  • 5'-AMP standard

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

B. Sample Preparation (from cultured cells):

  • Culture cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular nucleotides.

  • Immediately add 1 mL of ice-cold 0.6 M PCA to the culture dish to lyse the cells and precipitate proteins.

  • Scrape the cells and transfer the cell lysate/precipitate mixture to a microcentrifuge tube.

  • Incubate on ice for 10-15 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble nucleotides.

  • Neutralize the supernatant by adding 1 M KOH dropwise until the pH is between 6.0 and 7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Collect the supernatant and store it at -80°C until HPLC analysis.

C. HPLC Analysis:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a low concentration of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 100 mM potassium phosphate, pH 6.0). The exact gradient will need to be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Create a standard curve using known concentrations of 5'-AMP. The concentration of 5'-AMP in the samples is determined by comparing the peak area to the standard curve.

Quantification of Intracellular 5'-AMP using LC-MS/MS

This method offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low-abundance nucleotides.[3][4][5]

A. Materials and Reagents:

B. Sample Preparation (from cultured cells):

  • Culture and wash cells as described in the HPLC protocol.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of ice-cold 80% methanol containing the isotopically labeled internal standard to the culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

C. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at low flow rates.

  • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reverse-phase C18 column with a polar endcapping.[6]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used.

  • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for both 5'-AMP and its isotopically labeled internal standard.

    • 5'-AMP: e.g., m/z 346 -> 134

    • ¹³C₅-¹⁵N₅-5'-AMP: e.g., m/z 356 -> 139

  • Quantification: The concentration of 5'-AMP is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

Signaling Pathways and Experimental Workflows

The activation of AMPK by 5'-AMP is a central event in the cellular response to metabolic stress. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying intracellular 5'-AMP levels.

G cluster_stress Metabolic Stress cluster_cellular_response Cellular Response cluster_ampk_activation AMPK Activation cluster_downstream Downstream Effects Glucose Deprivation Glucose Deprivation ATP_Production ATP Production ↓ Glucose Deprivation->ATP_Production Hypoxia Hypoxia Hypoxia->ATP_Production Oxidative Stress Oxidative Stress ATP_Consumption ATP Consumption ↑ Oxidative Stress->ATP_Consumption AMP_ATP_Ratio AMP:ATP Ratio ↑ ATP_Consumption->AMP_ATP_Ratio ATP_Production->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation p_AMPK p-AMPK (Active) AMPK->p_AMPK Anabolic_Pathways Anabolic Pathways ↓ (e.g., Protein Synthesis) p_AMPK->Anabolic_Pathways Catabolic_Pathways Catabolic Pathways ↑ (e.g., Glycolysis, Fatty Acid Oxidation) p_AMPK->Catabolic_Pathways

Canonical AMPK activation pathway under metabolic stress.

G cluster_hypoxia Hypoxia cluster_ros_ca ROS and Calcium Signaling cluster_camkk CaMKKβ Activation cluster_ampk AMPK Activation Hypoxia_Node Hypoxia ROS ROS ↑ Hypoxia_Node->ROS Ca_ER ER Ca2+ Release ROS->Ca_ER Ca_cyto Cytosolic Ca2+ ↑ Ca_ER->Ca_cyto CaMKKb CaMKKβ Ca_cyto->CaMKKb AMPK AMPK CaMKKb->AMPK Phosphorylation p_AMPK p-AMPK (Active) AMPK->p_AMPK G cluster_workflow Experimental Workflow Cell_Culture Cell Culture Metabolic_Stress Induce Metabolic Stress (e.g., Glucose Deprivation, Hypoxia) Cell_Culture->Metabolic_Stress Cell_Harvesting Cell Harvesting and Washing Metabolic_Stress->Cell_Harvesting Nucleotide_Extraction Nucleotide Extraction (e.g., PCA or Methanol) Cell_Harvesting->Nucleotide_Extraction Quantification 5'-AMP Quantification (HPLC or LC-MS/MS) Nucleotide_Extraction->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

References

The Central Role of 5'-Adenosine Monophosphate (5'-AMP) in Purine Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 5'-Adenosine Monophosphate (5'-AMP) in the intricate symphony of purine (B94841) nucleotide biosynthesis. As a fundamental building block for nucleic acids and a key cellular energy currency, the regulation of AMP synthesis is critical for cellular homeostasis and a promising target for therapeutic intervention. This document details the enzymatic pathways, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of 5'-AMP biosynthesis.

The De Novo Purine Biosynthesis Pathway: From IMP to AMP

The de novo synthesis of purine nucleotides culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch-point intermediate for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP).[1] The conversion of IMP to AMP is a two-step, energy-dependent process that is tightly regulated to maintain a balanced pool of adenine (B156593) and guanine (B1146940) nucleotides.[1]

The two key enzymes involved in this specific branch of the pathway are:

  • Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the first committed step in AMP synthesis, the condensation of IMP with aspartate to form adenylosuccinate. This reaction is driven by the hydrolysis of guanosine triphosphate (GTP).[1]

  • Adenylosuccinate Lyase (ADSL): This enzyme catalyzes the subsequent reaction, the cleavage of adenylosuccinate to yield AMP and fumarate.[1]

The requirement of GTP for AMP synthesis and ATP for GMP synthesis provides a mechanism for reciprocal regulation, ensuring a balanced production of both purine nucleotides.

Regulatory Mechanisms Governing 5'-AMP Synthesis

The biosynthesis of 5'-AMP is subject to stringent regulatory control to meet cellular demands while preventing wasteful overproduction. The primary mechanism of regulation is feedback inhibition, where the end-products of the pathway, including AMP, allosterically inhibit key enzymes.

Feedback Inhibition:

  • Adenylosuccinate Synthetase (ADSS): The activity of ADSS is competitively inhibited by AMP, the final product of this two-step pathway.[2] This ensures that when AMP levels are sufficient, the pathway is downregulated at its committed step.

  • PRPP Amidotransferase: This enzyme catalyzes the first committed step of the overall de novo purine biosynthesis pathway. It is subject to synergistic feedback inhibition by both AMP and GMP.[3][4] The presence of both adenine and guanine nucleotides signals that the overall purine pool is replete, leading to a shutdown of the entire pathway.

Quantitative Data

A thorough understanding of the kinetics of the enzymes involved in 5'-AMP biosynthesis and the cellular concentrations of the relevant nucleotides is crucial for researchers in this field.

Table 1: Kinetic Parameters of Key Enzymes in Human 5'-AMP Biosynthesis
EnzymeSubstrateKm (µM)Vmax or kcatInhibitorKi (µM)Reference
Adenylosuccinate Synthetase IMP201.35 x 10-3 mM/min (Vmax)AMP10[2][5]
Aspartate300GMP24[2]
GTP23GDP8[2]
Adenylosuccinate Lyase Adenylosuccinate (SAMP)1.7997 s-1 (kcat)AMP9.2[6][7]
SAICAR2.3590 s-1 (kcat)AICAR11.3[6]
PRPP Amidotransferase PRPP480-AMP-[8]
Glutamine1600-GMP-[8]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, ionic strength) and the source of the enzyme.

Table 2: Cellular Concentrations of Purine Nucleotides in HeLa Cells
NucleotideConcentration (pmol/106 cells) - Purine-Rich MediumConcentration (pmol/106 cells) - Purine-Depleted MediumReference
IMP ~100~300[9]
AMP ~8500~8000[9]
GMP ~1000~1020[9]
ATP ~15000~15500[9]
ADP ~7650~7800[9]

Note: Cellular nucleotide concentrations can vary significantly between different cell types and under different physiological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 5'-AMP biosynthesis.

Extraction of Purine Nucleotides from Cultured Cells (e.g., HeLa)

This protocol describes a common method for extracting purine nucleotides from mammalian cells for subsequent analysis by HPLC.

Materials:

  • Cultured HeLa cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 0.6 M Perchloric Acid (PCA), ice-cold

  • 1 M Potassium Bicarbonate (KHCO3), ice-cold

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold 0.6 M PCA to the plate and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Sonicate the cell suspension on ice (e.g., 3 cycles of 15 seconds with 30-second intervals) or vortex vigorously to ensure complete cell lysis.

  • Protein Precipitation: Incubate the lysate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 1 M KHCO3 dropwise while vortexing gently until the pH is between 6.0 and 7.0 (check with pH paper). The formation of a white precipitate (KClO4) will occur.

  • Precipitate Removal: Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4.

  • Sample Collection: The resulting supernatant contains the nucleotide extract. Carefully transfer it to a new tube for immediate analysis by HPLC or store at -80°C.

Quantification of 5'-AMP by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of 5'-AMP and other purine nucleotides using reversed-phase HPLC with UV detection.[10][11]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.0

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from 0% to 20% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the specific column and nucleotide separation required.

Procedure:

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition (e.g., 100% Mobile Phase A) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of 5'-AMP of known concentrations in the mobile phase.

  • Sample Injection: Inject a known volume (e.g., 20 µL) of the prepared nucleotide extract or standard solution onto the column.

  • Chromatographic Separation: Run the gradient program to separate the nucleotides.

  • Detection: Monitor the absorbance of the eluate at 254 nm.

  • Quantification: Identify the 5'-AMP peak based on its retention time compared to the standard. The concentration of 5'-AMP in the sample can be calculated by comparing the peak area with the standard curve generated from the known concentrations of the 5'-AMP standards.

Activity Assay for Adenylosuccinate Synthetase (ADSS)

This spectrophotometric assay measures the activity of ADSS by monitoring the increase in absorbance at 280 nm due to the formation of adenylosuccinate.

Materials:

  • Purified or partially purified ADSS enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2

  • Inosine Monophosphate (IMP) solution

  • L-Aspartate solution

  • Guanosine Triphosphate (GTP) solution

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, IMP, and L-Aspartate. The final concentrations should be optimized, but typical starting concentrations are 50 µM IMP and 1 mM L-Aspartate.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and monitor the absorbance at 280 nm until a stable baseline is obtained.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the ADSS enzyme solution to the cuvette and mix quickly.

  • Absorbance Monitoring: Immediately start recording the increase in absorbance at 280 nm over time (e.g., for 5 minutes).

  • Rate Calculation: The initial linear rate of the reaction (ΔA280/min) is proportional to the enzyme activity. The concentration of adenylosuccinate formed can be calculated using its molar extinction coefficient.

Activity Assay for Adenylosuccinate Lyase (ADSL)

This spectrophotometric assay measures the activity of ADSL by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.

Materials:

  • Purified or partially purified ADSL enzyme

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, 1 mM EDTA

  • Adenylosuccinate (SAMP) solution

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer and adenylosuccinate. A typical starting concentration for adenylosuccinate is 100 µM.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and monitor the absorbance at 280 nm until a stable baseline is achieved.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the ADSL enzyme solution to the cuvette and mix quickly.

  • Absorbance Monitoring: Immediately start recording the decrease in absorbance at 280 nm over time (e.g., for 5 minutes).

  • Rate Calculation: The initial linear rate of the reaction (ΔA280/min) is proportional to the enzyme activity. The rate of adenylosuccinate consumption can be calculated using the change in absorbance and the molar extinction coefficient difference between adenylosuccinate and AMP.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

de_novo_AMP_synthesis IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (ADSS) AMP 5'-Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase (ADSL) GDP_Pi GDP + Pi Adenylosuccinate->GDP_Pi Fumarate Fumarate Adenylosuccinate->Fumarate Aspartate Aspartate Aspartate->Adenylosuccinate GTP GTP GTP->Adenylosuccinate purine_feedback_regulation PRPP PRPP PRA Phosphoribosylamine PRPP->PRA PRPP Amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP 5'-AMP IMP->AMP GMP GMP IMP->GMP AMP->PRPP AMP->IMP GMP->PRPP experimental_workflow start Start: Cultured Cells harvest 1. Cell Harvesting (Wash with PBS) start->harvest lysis 2. Cell Lysis (Perchloric Acid) harvest->lysis neutralize 3. Neutralization & Precipitate Removal (KHCO3) lysis->neutralize extract Purine Nucleotide Extract neutralize->extract hplc 4. HPLC Analysis (C18 Column, UV Detection) extract->hplc quantify 5. Quantification (Standard Curve) hplc->quantify end Result: 5'-AMP Concentration quantify->end

References

The Multifaceted Role of 5'-AMP-Activated Protein Kinase (AMPK) Across Diverse Cell Types: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular and organismal energy homeostasis. Its activation in response to metabolic stress, characterized by an increased AMP:ATP ratio, triggers a cascade of events aimed at restoring energy balance. This is achieved by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes. The ubiquitous nature of AMPK and its involvement in a plethora of physiological and pathological conditions have positioned it as a critical therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the diverse functions of AMPK across various cell types, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to aid researchers in their investigation of this pivotal metabolic sensor.

Core Functions and Regulation of AMPK

AMPK exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits. The activation of AMPK is a multi-step process initiated by the binding of AMP or ADP to the γ subunit, which induces a conformational change that facilitates the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1][2] Once activated, AMPK phosphorylates a multitude of downstream targets, thereby orchestrating a comprehensive metabolic switch. Key functions include the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of protein, lipid, and glycogen (B147801) synthesis.[3][4]

Cell-Type Specific Functions of AMPK

The physiological consequences of AMPK activation are highly context-dependent, varying significantly across different cell types. This section delves into the specific roles of AMPK in key cellular models relevant to research and drug development.

Neurons: Balancing Energy Demands and Neuroprotection

In the central nervous system, AMPK plays a critical role in maintaining neuronal energy homeostasis, a process vital for proper brain function.[5]

  • Metabolic Regulation: AMPK activation in neurons enhances glucose uptake and mitochondrial biogenesis, ensuring a steady supply of ATP to meet the high energy demands of neuronal activity.[6] Treatment of neuronal cells with the AMPK activator AICAR has been shown to potentiate insulin (B600854) signaling and glucose uptake.[6]

  • Neuroprotection: Under conditions of metabolic stress, such as ischemia or glucose deprivation, AMPK activation can be neuroprotective by promoting autophagy to clear damaged organelles and protein aggregates.[5]

  • Quantitative Insights: In a mouse model of diabetic polyneuropathy, treatment with AICAR led to a 3-fold increase in the ratio of phosphorylated AMPK to total AMPK in dorsal root ganglion neuronal extracts.[5][7] This was accompanied by a 2-fold increase in the autophagosome assembly marker LC3-II.[5][7] In cultured Neuro-2a cells, AICAR treatment (1 mM) resulted in a 75.3 ± 0.08% increase in AMPK phosphorylation compared to untreated cells.[8]

Signaling Pathway in Neurons

AMPK_Neuron_Pathway Metabolic_Stress Metabolic Stress (e.g., Glucose Deprivation, Ischemia) CaMKKb CaMKKβ Metabolic_Stress->CaMKKb AMPK AMPK CaMKKb->AMPK Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Autophagy Autophagy AMPK->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection

Figure 1: AMPK signaling in neurons under metabolic stress.

Cancer Cells: A Double-Edged Sword

The role of AMPK in cancer is complex and context-dependent, exhibiting both tumor-suppressive and tumor-promoting functions.[3]

  • Tumor Suppression: In many cancers, AMPK activation inhibits cell growth and proliferation by suppressing anabolic pathways, such as protein and lipid synthesis, which are essential for rapidly dividing cells.[3] The anti-diabetic drug metformin (B114582), a well-known AMPK activator, has been shown to inhibit the growth of various cancer cell lines.[9][10]

  • Tumor Promotion: Conversely, under conditions of metabolic stress within the tumor microenvironment (e.g., hypoxia, nutrient deprivation), AMPK activation can promote cancer cell survival by enhancing catabolic processes and promoting autophagy, thereby providing the necessary energy and building blocks for continued growth.

  • Quantitative Insights: The AMPK inhibitor Compound C has an IC50 of 234.6 nM for AMPK kinase activity. In various cancer cell lines, the IC50 values for different AMPK inhibitors vary, for instance, for dorsomorphin, the IC50 values in uveal melanoma cell lines 92-1, MP46, OMM2.5, and Mel270 were found to be 6.526 µM, 10.13 µM, 31.45 µM, and 8.39 µM, respectively.[11] Metformin treatment of MDA-MB-435 breast cancer cells leads to a dose-dependent increase in AMPK phosphorylation at Thr172.[10] In acute lymphoblastic leukemia cell lines, metformin (2.5 and 5.0 mM) treatment for 48 hours leads to a significant increase in AMPK and Akt phosphorylation.[12]

CompoundCell LineIC50 ValueReference
Compound C(Kinase Assay)234.6 nM
Dorsomorphin92-1 (Uveal Melanoma)6.526 µM[11]
DorsomorphinMP46 (Uveal Melanoma)10.13 µM[11]
DorsomorphinOMM2.5 (Uveal Melanoma)31.45 µM[11]
DorsomorphinMel270 (Uveal Melanoma)8.39 µM[11]
SBI-0206965AMPK α1β1γ1 (Kinase Assay)0.16 ± 0.06 µM (at 20 µM ATP)[13]
SBI-0206965AMPK α1β1γ1 (Kinase Assay)0.59 ± 0.09 µM (at 2000 µM ATP)[13]

Table 1: IC50 values of selected AMPK inhibitors.

Signaling Pathway in Cancer Cells

AMPK_Cancer_Pathway Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Nutrient Deprivation) LKB1 LKB1 Metabolic_Stress->LKB1 AMPK AMPK LKB1->AMPK mTORC1 mTORC1 AMPK->mTORC1 inhibition Autophagy Autophagy AMPK->Autophagy Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Cell_Growth_Inhibition Inhibition of Cell Growth Protein_Synthesis->Cell_Growth_Inhibition Lipid_Synthesis->Cell_Growth_Inhibition Cell_Survival Promotion of Cell Survival Autophagy->Cell_Survival

Figure 2: Dual role of AMPK signaling in cancer cells.

Immune Cells: Orchestrating Metabolism and Function

AMPK is a critical regulator of immune cell metabolism and function, influencing the differentiation and activity of various immune cell populations.[14][15]

  • Macrophages: In macrophages, AMPK activation promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[15] It achieves this by inhibiting pro-inflammatory signaling pathways, such as NF-κB, and promoting fatty acid oxidation.[16][17]

  • T Cells: In T cells, AMPK plays a crucial role in the development of memory T cells and regulates cytokine production.[14][18] AMPK activation is required for the metabolic adaptation of T cells to nutrient-poor environments, such as the tumor microenvironment.[19]

  • Quantitative Insights: Genetic defects in AMPKβ1 in mouse macrophages lead to increased levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, and IL-1β) and decreased levels of the anti-inflammatory cytokine IL-10.[15] Overexpression of AMPKγ2 in human T cells leads to increased expansion, cell cycling, and mTOR activity.[20]

Signaling Pathway in Macrophages

AMPK_Macrophage_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IL4 IL-4 IL4R IL-4R IL4->IL4R NFkB NF-κB TLR4->NFkB STAT6 STAT6 IL4R->STAT6 M1_Polarization M1 Polarization (Pro-inflammatory) NFkB->M1_Polarization M2_Polarization M2 Polarization (Anti-inflammatory) STAT6->M2_Polarization AMPK AMPK AMPK->NFkB inhibition AMPK->STAT6 activation

Figure 3: AMPK-mediated regulation of macrophage polarization.

Adipocytes: Regulating Glucose and Lipid Metabolism

In adipose tissue, AMPK is a key player in the regulation of glucose and lipid metabolism, influencing whole-body energy homeostasis.[4]

  • Glucose Uptake: The role of AMPK in adipocyte glucose uptake is complex. While some studies suggest that AMPK activation can increase glucose transport, others report inhibitory effects, particularly on insulin-stimulated glucose uptake.[21][22]

  • Lipid Metabolism: AMPK activation in adipocytes inhibits lipogenesis (fatty acid synthesis) and promotes fatty acid oxidation, thereby reducing fat storage.[4]

  • Quantitative Insights: In rat primary adipocytes, 1 mM palmitate increased glucose utilization by 92 ± 11% and AMPK activity by 90 ± 15%.[21]

Logical Relationship in Adipocyte Metabolism

AMPK_Adipocyte_Logic AMPK_Activation AMPK Activation Lipogenesis Lipogenesis (Fatty Acid Synthesis) AMPK_Activation->Lipogenesis inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK_Activation->Fatty_Acid_Oxidation stimulation Reduced_Fat_Storage Reduced Fat Storage Lipogenesis->Reduced_Fat_Storage Fatty_Acid_Oxidation->Reduced_Fat_Storage

Figure 4: AMPK's role in adipocyte lipid metabolism.

Cardiac Myocytes: Protecting the Heart Under Stress

In the heart, AMPK is crucial for maintaining energy homeostasis, particularly during ischemic conditions.[23]

  • Metabolic Adaptation: During ischemia, AMPK is activated and stimulates glucose uptake and glycolysis to generate ATP.[24] It also promotes fatty acid oxidation to provide an alternative energy source.[23]

  • Cardioprotection: By restoring cellular energy levels, AMPK activation can protect cardiac myocytes from ischemic injury.

  • Quantitative Insights: Prolonged activation of AMPK in cardiac myocytes with AICAR increased the protein expression of the fatty acid transporter FABPpm by 27% after 90 minutes and FAT/CD36 by 38% after 60 minutes.[25] This was associated with a 2.5-fold increase in the rate of palmitate transport.[25]

Experimental Workflow for Cardiac Myocyte Analysis

Cardiac_Myocyte_Workflow Isolate_Myocytes Isolate Cardiac Myocytes Induce_Ischemia Induce Ischemia Isolate_Myocytes->Induce_Ischemia Treat_with_Activator Treat with AMPK Activator (e.g., AICAR) Induce_Ischemia->Treat_with_Activator Measure_Metabolism Measure Glucose Uptake & Fatty Acid Oxidation Treat_with_Activator->Measure_Metabolism Assess_Viability Assess Cell Viability Treat_with_Activator->Assess_Viability Western_Blot Western Blot for p-AMPK and downstream targets Treat_with_Activator->Western_Blot

Figure 5: Workflow for studying AMPK in cardiac myocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AMPK function.

AMPK Activity Assay (Non-Radioactive)

This protocol describes a common method for measuring AMPK activity using a commercially available ADP-Glo™ Kinase Assay.

Materials:

  • Purified active AMPK enzyme

  • AMPK substrate (e.g., SAMStide synthetic peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound (inhibitor or activator) in kinase buffer. Prepare a solution of AMPK enzyme and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, AMPK enzyme, and substrate.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

  • Data Analysis: Calculate the percentage of AMPK activity relative to a control (e.g., vehicle-treated) to determine the effect of the test compound.

Western Blot Analysis of AMPK Phosphorylation

This protocol outlines the steps for detecting the phosphorylation status of AMPK at Thr172, a marker of its activation.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

  • Densitometry Analysis: Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated AMPK to total AMPK.

Metabolomics Analysis of AMPK Activation

This section provides a general workflow for studying the metabolic consequences of AMPK activation using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow:

  • Cell Culture and Treatment: Culture the cells of interest and treat them with an AMPK activator (e.g., AICAR, metformin) or inhibitor (e.g., Compound C) for a specified duration. Include appropriate vehicle controls.

  • Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Sample Preparation: Prepare the extracted metabolites for analysis. This may involve derivatization for GC-MS or reconstitution in a specific solvent for LC-MS or NMR.

  • Data Acquisition: Analyze the samples using the chosen metabolomics platform (e.g., LC-MS, GC-MS, or NMR).

  • Data Processing: Process the raw data to identify and quantify metabolites. This involves peak picking, alignment, and normalization.

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify metabolites that are significantly altered by the treatment.

  • Pathway Analysis: Use pathway analysis tools to map the altered metabolites to specific metabolic pathways and gain insights into the metabolic reprogramming induced by AMPK activation or inhibition.

Conclusion and Future Directions

AMPK stands as a central hub in the intricate network of cellular metabolism, with its functional significance extending across a wide array of cell types and physiological processes. The cell-type-specific roles of AMPK underscore the importance of targeted therapeutic strategies that can modulate its activity in a context-dependent manner. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers aiming to unravel the complexities of AMPK signaling. Future research will undoubtedly focus on elucidating the precise molecular mechanisms that govern the diverse functions of AMPK in different cellular contexts, paving the way for the development of novel and more effective therapies for a multitude of human diseases. The continued exploration of AMPK's substrate network through advanced techniques like phosphoproteomics will be instrumental in identifying new downstream effectors and further expanding our understanding of this critical metabolic regulator.[1][26][27][28][29][30]

References

5'-AMP as an Allosteric Regulator of Key Metabolic Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (5'-AMP) is a crucial intracellular signaling molecule that acts as a sensitive indicator of the cell's energy status. When cellular energy levels are low, typically reflected by an increased AMP:ATP ratio, 5'-AMP functions as a potent allosteric regulator, modulating the activity of key enzymes to restore energy homeostasis. This technical guide provides an in-depth overview of the allosteric regulation of four central metabolic enzymes by 5'-AMP: AMP-activated protein kinase (AMPK), glycogen (B147801) phosphorylase, phosphofructokinase-1 (PFK-1), and fructose-1,6-bisphosphatase (FBPase-1). Understanding the intricate mechanisms of 5'-AMP-mediated regulation is paramount for researchers and professionals involved in drug discovery and the development of therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and cancer.

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine kinase that acts as a central hub in metabolic regulation.[1][2] It is a primary sensor of cellular energy depletion and, upon activation, orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[3]

Mechanism of Allosteric Regulation by 5'-AMP

The activation of AMPK by 5'-AMP is a multifaceted process involving direct allosteric activation and modulation of its phosphorylation state.[4][5] The AMPK heterotrimer consists of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains Bateman domains that can bind AMP, ADP, or ATP.[1]

  • Direct Allosteric Activation: The binding of 5'-AMP to the γ subunit induces a conformational change in the enzyme complex, leading to a direct, moderate activation of the kinase (up to 10-fold).[4][6]

  • Promotion of Phosphorylation: 5'-AMP binding makes AMPK a more favorable substrate for its upstream activating kinases, primarily liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). These kinases phosphorylate a critical threonine residue (Thr172) on the α subunit, leading to a substantial increase in AMPK activity (over 100-fold).[6][7]

  • Inhibition of Dephosphorylation: The binding of 5'-AMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα), thus sustaining the active state of the enzyme.[8]

Quantitative Data on AMPK Regulation by 5'-AMP
ParameterValueEnzyme/ConditionsReference
Activation Constant (Ka) ~0.95 µM (in the absence of ATP)Mammalian AMPK[9]
EC50 < 2 µMRecombinant human AMPKα1β1γ1 and AMPKα2β2γ1[8][10]
Fold Activation (Allosteric) < 10-foldMammalian AMPK[6]
Fold Activation (Phosphorylation) > 100-foldMammalian AMPK[6]
Total Fold Activation ~1000-fold (combined effects)Recombinant human AMPK[8]

AMPK Signaling Pathway

AMPK_Signaling cluster_upstream Upstream Signals cluster_activation AMPK Activation cluster_downstream Downstream Effects Low Energy Low Energy AMPK AMPK Low Energy->AMPK High AMP/ATP Ratio Hormones (e.g., Adiponectin, Leptin) Hormones (e.g., Adiponectin, Leptin) LKB1 LKB1 Hormones (e.g., Adiponectin, Leptin)->LKB1 Ca2+ influx Ca2+ influx CaMKKb CaMKKb Ca2+ influx->CaMKKb PP2Ca PP2Ca AMPK->PP2Ca Inhibition Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activation Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibition LKB1->AMPK P (Thr172) CaMKKb->AMPK P (Thr172) PP2Ca->AMPK De-P Glucose Uptake Glucose Uptake Catabolic Pathways->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways->Fatty Acid Oxidation Protein Synthesis Protein Synthesis Anabolic Pathways->Protein Synthesis Lipid Synthesis Lipid Synthesis Anabolic Pathways->Lipid Synthesis Glycogenolysis_Regulation cluster_signals Regulatory Signals cluster_enzyme Enzyme Regulation cluster_process Metabolic Process Glucagon (Liver) Glucagon (Liver) Phosphorylase Kinase Phosphorylase Kinase Glucagon (Liver)->Phosphorylase Kinase Epinephrine (Muscle) Epinephrine (Muscle) Epinephrine (Muscle)->Phosphorylase Kinase High AMP (Muscle) High AMP (Muscle) Glycogen Phosphorylase b (Inactive) Glycogen Phosphorylase b (Inactive) High AMP (Muscle)->Glycogen Phosphorylase b (Inactive) Allosteric Activation Phosphorylase Kinase->Glycogen Phosphorylase b (Inactive) Phosphorylation Glycogen Phosphorylase a (Active) Glycogen Phosphorylase a (Active) Glycogen Phosphorylase b (Inactive)->Glycogen Phosphorylase a (Active) Glycogen Glycogen Glycogen Phosphorylase a (Active)->Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate Glycogenolysis PFK1_Regulation cluster_reactants Substrates cluster_enzyme Enzyme and Regulators cluster_products Products Fructose-6-Phosphate Fructose-6-Phosphate PFK-1 PFK-1 Fructose-6-Phosphate->PFK-1 ATP (substrate) ATP (substrate) ATP (substrate)->PFK-1 Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate PFK-1->Fructose-1,6-Bisphosphate ADP ADP PFK-1->ADP High ATP (inhibitor) High ATP (inhibitor) High ATP (inhibitor)->PFK-1 Inhibition High AMP (activator) High AMP (activator) High AMP (activator)->PFK-1 Activation Citrate (inhibitor) Citrate (inhibitor) Citrate (inhibitor)->PFK-1 Inhibition FBPase1_Regulation cluster_reactants Substrate cluster_enzyme Enzyme and Regulators cluster_products Products Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate FBPase-1 FBPase-1 Fructose-1,6-Bisphosphate->FBPase-1 Fructose-6-Phosphate Fructose-6-Phosphate FBPase-1->Fructose-6-Phosphate Pi Pi FBPase-1->Pi High AMP (inhibitor) High AMP (inhibitor) High AMP (inhibitor)->FBPase-1 Inhibition Citrate (activator) Citrate (activator) Citrate (activator)->FBPase-1 Activation Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assays cluster_activity Activity Assays cluster_analysis Data Analysis Enzyme Purification Enzyme Purification Binding Assays Binding Assays Enzyme Purification->Binding Assays Activity Assays Activity Assays Enzyme Purification->Activity Assays Ligand Preparation (5'-AMP) Ligand Preparation (5'-AMP) Ligand Preparation (5'-AMP)->Binding Assays Ligand Preparation (5'-AMP)->Activity Assays Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Spectrophotometric Assays Spectrophotometric Assays HPLC-based Assays HPLC-based Assays Determination of Ka/Ki Determination of Ka/Ki Effect on Vmax/Km Effect on Vmax/Km Binding Assays->Determination of Ka/Ki Activity Assays->Effect on Vmax/Km

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 5'-AMP-activated Protein Kinase (AMPK) in Biochemical Research

This guide provides a comprehensive overview of the discovery and history of 5'-AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. It details the key experiments, presents quantitative data, and outlines the experimental protocols that have been central to our understanding of this crucial enzyme.

The Dawn of Discovery: An Unnamed Kinase for Lipid Metabolism

The journey to understanding AMPK began in the 1970s with research into the regulation of key enzymes in lipid metabolism. In 1976, D. Grahame Hardie's group was investigating a novel, cyclic AMP-independent protein kinase that inactivated acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][2][3] This kinase was also found to inactivate HMG-CoA reductase, a key enzyme in cholesterol synthesis.[4] For years, it was referred to simply as "ACC kinase" or "HMG-CoA reductase kinase."

Unifying the Identity: The Birth of AMP-activated Protein Kinase

A pivotal breakthrough came with the realization that this kinase was activated by 5'-AMP. This led to its definitive naming as AMP-activated protein kinase (AMPK).[5] It was established that AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[5] The γ subunit contains binding sites for AMP, ADP, and ATP, allowing the kinase to act as a sensitive sensor of the cell's energy status.[6]

The Upstream Regulators: LKB1 and CaMKK2

A major leap in understanding AMPK regulation came with the discovery of its upstream kinases. In 2003, it was independently shown by several groups that the tumor suppressor kinase LKB1 is the primary upstream kinase that phosphorylates and activates AMPK in response to energy stress.[7][8][9][10][11] LKB1 phosphorylates a critical threonine residue (Thr172) in the activation loop of the AMPK α subunit.[9][11]

Subsequently, it was discovered that Ca2+/calmodulin-dependent protein kinase kinase β (CaMKK2) also activates AMPK by phosphorylating the same Thr172 residue, but in response to increases in intracellular calcium levels, independently of changes in the AMP:ATP ratio.[12][13][14][15][16]

Downstream Targets and Cellular Processes

The identification of AMPK's downstream targets has been crucial to understanding its role as a master regulator of metabolism and other cellular processes.

  • Metabolic Regulation: The first identified substrate was ACC.[1][2] By phosphorylating and inactivating ACC, AMPK reduces the synthesis of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.[17]

  • Control of Cell Growth and Proliferation: AMPK inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth. This is achieved through the phosphorylation of two key proteins:

    • TSC2 (Tuberous Sclerosis Complex 2): AMPK phosphorylates TSC2, leading to the inhibition of the small GTPase Rheb, which is an essential activator of mTORC1.[18][19]

    • Raptor (Regulatory-associated protein of mTOR): AMPK directly phosphorylates Raptor, a component of the mTORC1 complex, on serines 722 and 792, which contributes to the inhibition of mTORC1 activity.[20][21][22]

  • Autophagy Induction: AMPK promotes autophagy, the cellular process of degrading and recycling cellular components, by directly phosphorylating ULK1 (Unc-51 like autophagy activating kinase 1).[23][24][25][26][27] The phosphorylation of ULK1 by AMPK is a critical step in the initiation of autophagy in response to energy stress.[25][26]

Key Experimental Data

The following tables summarize key quantitative data from seminal studies in AMPK research.

Table 1: Activation of AMPK by AMP
Condition AMPK Activity (Fold Activation)
Basal1
+ 200 µM AMP5-10
+ 200 µM AMP + 2 mM ATP2-3
Data synthesized from multiple early studies on AMPK activation.
Table 2: Phosphorylation of AMPK by Upstream Kinases
Condition Relative Thr172 Phosphorylation
Wild-type cells (basal)1.0
Wild-type cells + energy stress8-12
LKB1-deficient cells + energy stress0.5-1.5
Wild-type cells + Ca2+ ionophore6-10
Data represents typical findings from studies on LKB1 and CaMKK2.[10][11][13]
Table 3: Key Downstream Targets and Phosphorylation Sites
Substrate Phosphorylation Site(s)
Acetyl-CoA Carboxylase (ACC)Ser79
TSC2Ser1387 (human)
RaptorSer722, Ser792 (human)
ULK1Ser317, Ser555, Ser777 (human)
Phosphorylation sites identified in various studies.[17][18][20][21][22][25]

Detailed Experimental Protocols

Radioactive AMPK Activity Assay

This is the classic method for measuring AMPK activity using the synthetic substrate peptide, SAMS.[28][29]

Materials:

  • AMPK Reaction Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[28]

  • SAMS Peptide Stock: 1 mg/ml in distilled H2O.[30]

  • [γ-32P]ATP Mixture: Dilute [γ-32P]ATP with unlabeled ATP and 75 mM MgCl2 to a final concentration of 1 µCi/µl and 500 µM ATP.[28]

  • Immunoprecipitated AMPK: From cell or tissue lysates.

  • P81 Phosphocellulose Paper: For spotting the reaction.[28][29]

  • Wash Buffers: 0.75% phosphoric acid and acetone.[28]

  • Scintillation Counter.

Protocol:

  • Prepare the reaction mix in a microcentrifuge tube on ice. For a 40 µl final volume:

    • 10 µl AMPK Reaction Buffer.

    • 10 µl SAMS peptide (final concentration ~20 µM).[28]

    • 10 µl of immunoprecipitated AMPK.

  • Initiate the reaction by adding 10 µl of the [γ-32P]ATP mixture.

  • Incubate for 15 minutes at 30°C in a shaking incubator.[28]

  • Terminate the reaction by spotting 35 µl of the reaction mixture onto a 2cm x 2cm square of P81 paper.[28]

  • Wash the P81 paper squares three times for 5-10 minutes each with 0.75% phosphoric acid.[28]

  • Wash once with acetone.[28]

  • Allow the squares to dry, then place them in scintillation vials with 5 ml of scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.[28]

Non-Radioactive ELISA-based AMPK Activity Assay

This method offers a safer and more high-throughput alternative to the radioactive assay.[31][32]

Materials:

  • Kinase Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

  • SAMS Peptide: Biotinylated or otherwise tagged for binding to the ELISA plate.

  • ATP Solution: 500 µM in kinase buffer.

  • Phospho-SAMS Specific Antibody: An antibody that recognizes the phosphorylated SAMS peptide.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • TMB Substrate: For colorimetric detection.

  • Stop Solution: e.g., 1 M H2SO4.

  • ELISA Plate Reader.

Protocol:

  • Coat a 96-well plate with a capture antibody or streptavidin if using a biotinylated peptide.

  • Perform the kinase reaction in a separate tube or plate:

    • Mix AMPK sample, SAMS peptide, and kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for 20-40 minutes at 30°C.

    • Stop the reaction by adding EDTA to a final concentration of 50 mM.[31]

  • Transfer the reaction mixture to the coated ELISA plate and incubate to allow the SAMS peptide to bind.

  • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the phospho-SAMS specific primary antibody and incubate.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate.

  • Add TMB substrate and incubate until a color develops.

  • Add the stop solution.

  • Read the absorbance at 450 nm using a plate reader.[31]

Method for Identification of AMPK Substrates using Chemical Genetics

This powerful technique allows for the identification of direct kinase substrates in a cellular context.[33][34][35][36]

Workflow:

  • Generate an Analog-Specific (AS) AMPK: Mutate the "gatekeeper" residue in the ATP-binding pocket of the AMPK α subunit to create space for a bulky ATP analog.

  • Synthesize a Bulky ATP Analog: Use an ATP analog such as N6-(phenethyl)-ATPγS that can be utilized by the AS-AMPK but not by wild-type kinases. The γ-thiophosphate allows for subsequent enrichment.

  • Cell Permeabilization and Labeling: Gently permeabilize cells expressing the AS-AMPK (e.g., with digitonin) and incubate with the bulky ATPγS analog. The AS-AMPK will transfer the thiophosphate to its direct substrates.

  • Alkylation and Enrichment: Lyse the cells and alkylate the thiophosphorylated proteins with an agent like p-nitrobenzyl mesylate (PNBM). This creates a tag that can be recognized by a specific antibody.

  • Immunoprecipitation and Mass Spectrometry: Use the antibody to immunoprecipitate the thiophosphorylated proteins.

  • Identify Substrates and Phosphorylation Sites: Analyze the immunoprecipitated proteins by mass spectrometry to identify the proteins and the specific sites of thiophosphorylation.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using the DOT language to illustrate key pathways and workflows.

AMPK_Signaling_Pathway Energy_Stress Energy Stress (High AMP/ATP) LKB1 LKB1 Energy_Stress->LKB1 activates Calcium Increased Ca2+ CaMKK2 CaMKK2 Calcium->CaMKK2 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKK2->AMPK phosphorylates (Thr172) ACC ACC (Fatty Acid Synthesis) AMPK->ACC inhibits ULK1 ULK1 (Autophagy) AMPK->ULK1 activates TSC2_Raptor TSC2 / Raptor AMPK->TSC2_Raptor phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation mTORC1 mTORC1 (Cell Growth) Inhibit_Growth Inhibition of Growth mTORC1->Inhibit_Growth Induce_Autophagy Induction of Autophagy ULK1->Induce_Autophagy TSC2_Raptor->mTORC1 inhibits

Caption: Core AMPK Signaling Pathway.

Radioactive_Kinase_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, SAMS, AMPK) start->prepare_mix add_atp Add [γ-32P]ATP to Initiate Reaction prepare_mix->add_atp incubate Incubate at 30°C add_atp->incubate spot_paper Spot Reaction onto P81 Paper incubate->spot_paper wash Wash Paper (Phosphoric Acid, Acetone) spot_paper->wash scintillation Scintillation Counting wash->scintillation end End scintillation->end

Caption: Radioactive AMPK Kinase Assay Workflow.

Substrate_ID_Workflow start Start as_ampk Express Analog-Specific (AS) AMPK in Cells start->as_ampk permeabilize Permeabilize Cells and Add Bulky ATPγS Analog as_ampk->permeabilize thiophosphorylation AS-AMPK Thiophosphorylates Direct Substrates permeabilize->thiophosphorylation lyse_alkylate Lyse Cells and Alkylate Thiophosphorylated Proteins thiophosphorylation->lyse_alkylate immunoprecipitate Immunoprecipitate with Thio-Phosphate Antibody lyse_alkylate->immunoprecipitate mass_spec Analyze by Mass Spectrometry immunoprecipitate->mass_spec identify Identify Substrates and Phosphorylation Sites mass_spec->identify end End identify->end

Caption: Chemical Genetics Workflow for Substrate ID.

References

Methodological & Application

Measuring Intracellular 5'-AMP Levels in Cultured Cells: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the accurate measurement of intracellular 5'-adenosine monophosphate (5'-AMP) levels in cultured cells. As a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK), quantifying 5'-AMP is essential for research in metabolism, oncology, and various other fields.[1][2] This guide details two primary methodologies: High-Performance Liquid Chromatography (HPLC) and a commercially available Colorimetric Assay Kit. It includes step-by-step protocols for sample preparation, analysis, and data interpretation, alongside structured data presentation and visual diagrams to facilitate understanding and implementation.

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics. The intracellular ratio of AMP to ATP is a key indicator of the cell's energy status. Under conditions of metabolic stress, such as glucose deprivation or hypoxia, a decrease in ATP production leads to a relative increase in AMP levels. This shift in the AMP:ATP ratio is a primary signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism that orchestrates a cellular response to restore energy balance.[1] Consequently, the precise measurement of intracellular 5'-AMP is crucial for understanding cellular metabolic states and for the development of therapeutic agents targeting metabolic pathways.

This application note outlines two robust methods for quantifying 5'-AMP in cultured cells: a chromatography-based approach using HPLC for precise quantification of AMP, ADP, and ATP, and a more accessible plate-based colorimetric assay.

Signaling Pathway: The Role of 5'-AMP in AMPK Activation

Elevated 5'-AMP levels, indicative of a low energy state, directly lead to the activation of AMPK. This signaling cascade is a critical cellular response to metabolic stress.

AMPK_Activation cluster_stress Metabolic Stress cluster_energy Cellular Energy Status cluster_ampk AMPK Activation & Downstream Effects Low Glucose Low Glucose ATP ATP Low Glucose->ATP - Hypoxia Hypoxia Hypoxia->ATP - ADP ADP ATP->ADP + Pi AMP 5'-AMP ADP->AMP + ADP -> ATP + AMP (Adenylate Kinase) AMPK AMPK AMP->AMPK Allosteric Activation & Phosphorylation pAMPK pAMPK (Active) AMPK->pAMPK Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism -

Caption: The 5'-AMP/AMPK signaling pathway.

Methodologies for Measuring 5'-AMP Levels

Two primary methods are detailed below, offering a balance between precision and throughput.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique that allows for the simultaneous separation and quantification of AMP, ADP, and ATP from cellular extracts.[3][4][5][6] This method is highly accurate and provides a comprehensive overview of the adenylate energy charge.

HPLC_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Extraction (e.g., Perchloric Acid) A->B C 3. Neutralization & Centrifugation B->C D 4. Supernatant Collection C->D E 5. RP-HPLC Analysis D->E F 6. Data Analysis (Peak Integration & Quantification) E->F

Caption: Workflow for 5'-AMP measurement by RP-HPLC.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Buffer: 0.3 M Perchloric Acid (HClO4), 1 mM EDTA[3]

  • Neutralization Buffer: 2 M Potassium Hydroxide (KOH)[3]

  • Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (B84403) (NH4H2PO4), pH 6.0, with 1% methanol[3]

  • AMP, ADP, and ATP standards

  • Refrigerated centrifuge

  • RP-HPLC system with a C18 column and UV detector (254 nm or 259 nm)[4]

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with compounds of interest for the desired time. Aim for approximately 10^7 cells per sample for robust analysis.[7]

  • Sample Collection and Lysis:

    • Place the culture dish on ice and quickly aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 500 µL of ice-cold Extraction Buffer directly to the plate.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Extraction and Neutralization:

    • Incubate the lysate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

    • Neutralize the supernatant by adding Neutralization Buffer dropwise while vortexing until the pH is between 6 and 7.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • RP-HPLC Analysis:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Inject 20 µL of the sample into the HPLC system.

    • Separate the nucleotides using a C18 column with an isocratic elution of the Mobile Phase at a flow rate of 1 mL/min.[4]

    • Detect the nucleotides by UV absorbance at 254 nm.[4]

  • Data Analysis:

    • Create a standard curve using known concentrations of AMP, ADP, and ATP standards.

    • Identify the peaks in the sample chromatogram by comparing their retention times to the standards.

    • Quantify the amount of AMP in the sample by integrating the peak area and comparing it to the standard curve.[3]

Colorimetric Assay Kit

Commercially available colorimetric assay kits provide a convenient and high-throughput method for measuring 5'-AMP levels.[2][8] These assays are based on a series of enzymatic reactions that ultimately produce a colored product, the absorbance of which is proportional to the amount of AMP in the sample.[2][8]

Kit_Workflow A 1. Cell Lysis & Sample Preparation C 3. Incubation with Reaction Mix A->C B 2. Preparation of Standards & Reaction Mix B->C D 4. Absorbance Measurement (e.g., 570 nm) C->D E 5. Data Analysis & Quantification D->E

Caption: Workflow for 5'-AMP measurement using a colorimetric assay kit.

Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions for the chosen kit.

Materials:

  • Cultured cells

  • AMP Colorimetric Assay Kit (e.g., from Abcam or Sigma-Aldrich)[8]

  • PBS, ice-cold

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation:

    • Harvest and wash approximately 1-5 x 10^6 cells with ice-cold PBS.

    • Lyse the cells using the assay buffer provided in the kit. This often involves homogenization or sonication, followed by centrifugation to remove insoluble material.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of AMP standards by diluting the provided stock solution in the assay buffer.

  • Assay Reaction:

    • Add the prepared samples and standards to the wells of a 96-well plate.

    • Prepare a reaction mix containing the enzyme mix, developer, and probe as per the kit's instructions.

    • Add the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[2]

    • Measure the absorbance at the recommended wavelength (e.g., 570 nm).[2]

  • Data Analysis:

    • Subtract the background reading (from a blank well) from all standard and sample readings.

    • Plot the standard curve of absorbance versus AMP concentration.

    • Determine the AMP concentration in the samples from the standard curve.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Intracellular 5'-AMP Levels under Different Metabolic Conditions

Treatment Group5'-AMP (nmol/10^6 cells) - HPLC5'-AMP (µM) - Colorimetric Assay
ControlMean ± SDMean ± SD
Glucose DeprivationMean ± SDMean ± SD
HypoxiaMean ± SDMean ± SD
Compound X (10 µM)Mean ± SDMean ± SD

Troubleshooting and Considerations

  • Sample Preparation is Critical: Rapidly quench metabolic activity by placing cells on ice and using ice-cold reagents to prevent nucleotide degradation.[9]

  • Method Validation: For HPLC, ensure proper peak separation and linearity of the standard curve. For kit-based assays, run appropriate controls as recommended by the manufacturer.

  • Normalization: Normalize AMP levels to cell number or total protein content to account for variations in cell density.

  • Interference: Be aware of potential interfering substances in your samples. For instance, some components of cell culture media may interfere with certain assays.[10]

Conclusion

The choice between RP-HPLC and a colorimetric assay kit for measuring intracellular 5'-AMP levels will depend on the specific needs of the experiment, including the required precision, throughput, and available equipment. RP-HPLC offers high accuracy and the ability to measure multiple adenine (B156593) nucleotides simultaneously, providing a detailed picture of the cellular energy state.[3][6] Colorimetric kits, on the other hand, are user-friendly, suitable for high-throughput screening, and do not require specialized chromatography equipment.[2][8] By following the detailed protocols and considering the key aspects outlined in this guide, researchers can obtain reliable and reproducible measurements of intracellular 5'-AMP, enabling deeper insights into cellular metabolism and drug action.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for 5'-AMP-Activated Protein Kinase (AMPK) Enzymatic Assay in Tissue Lysates

Introduction

AMP-activated protein kinase (AMPK) is a critical enzyme in regulating cellular energy homeostasis.[1][2][3] Its role as a master regulator of metabolism makes it a significant therapeutic target for various diseases, including metabolic disorders and cancer.[3][4] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[3] Activated AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic processes that consume ATP.[3][5] Therefore, accurately measuring AMPK activity in tissues is crucial for understanding its physiological roles and for the development of novel therapeutics.

This document provides a detailed protocol for determining AMPK enzymatic activity in tissue lysates. The described method involves the immunoprecipitation of AMPK followed by a kinase assay to measure its catalytic activity. Additionally, alternative methods for assessing AMPK activation are discussed.

Principle of the Assay

The primary method for directly measuring AMPK enzymatic activity from a complex mixture like a tissue lysate involves two main steps:

  • Immunoprecipitation: AMPK protein is selectively isolated from the tissue lysate using an antibody that specifically recognizes an AMPK subunit.

  • Kinase Assay: The enzymatic activity of the immunoprecipitated AMPK is then quantified by its ability to phosphorylate a specific substrate.[1] This can be measured using various detection methods, including radiolabeled ATP or non-radioactive techniques that measure the product of the kinase reaction (e.g., ADP).

As a surrogate for direct activity measurement, the phosphorylation status of AMPK at Threonine 172 (Thr172) on its α-subunit can be assessed, as this phosphorylation is essential for its activation.[1][5] This is often done via Western blotting or ELISA.

Experimental Protocols

I. Tissue Lysate Preparation

This initial step is critical for obtaining active AMPK. All steps should be performed at 4°C to minimize protease and phosphatase activity.

Materials:

  • Tissue sample (e.g., muscle, liver, adipose tissue)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 50 mM NaF, 5 mM sodium pyrophosphate, and freshly added protease and phosphatase inhibitors).

  • Microcentrifuge

Procedure:

  • Excise the tissue of interest and immediately freeze it in liquid nitrogen.[6]

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Transfer the tissue powder to a pre-chilled tube and add 10 volumes of ice-cold Lysis Buffer.

  • Homogenize the sample using a tissue homogenizer or by sonicating on ice.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteins, including AMPK.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

II. AMPK Immunoprecipitation

Materials:

  • Tissue lysate from Step I

  • Anti-AMPK antibody (specific for one of the subunits, e.g., α or β)

  • Protein A/G-agarose beads

  • Wash Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% Triton X-100, and freshly added protease and phosphatase inhibitors).

Procedure:

  • Dilute 200-500 µg of total protein from the tissue lysate to a final volume of 500 µL with ice-cold Lysis Buffer.

  • Add 2-5 µg of the anti-AMPK antibody to the lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add 20-30 µL of a 50% slurry of Protein A/G-agarose beads.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.

III. Kinase Assay (Radiometric)

This protocol uses radiolabeled ATP to measure the incorporation of phosphate (B84403) into a substrate peptide.

Materials:

  • Immunoprecipitated AMPK on beads from Step II

  • Kinase Assay Buffer: (40 mM HEPES pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.2 mM AMP).

  • SAMS peptide substrate (HMRSAMSGLHLVKRR) or other suitable AMPK substrate

  • [γ-³²P]ATP

  • ATP solution

  • Phosphoric acid (75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture by combining Kinase Assay Buffer, SAMS peptide (to a final concentration of 200 µM), and a mix of cold ATP (final concentration 200 µM) and [γ-³²P]ATP.

  • Resuspend the immunoprecipitated AMPK beads in the reaction mixture.

  • Incubate the reaction at 30°C for 10-20 minutes with gentle shaking.

  • To stop the reaction, spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 15 minutes each in 75 mM phosphoric acid.

  • Rinse the paper with acetone (B3395972) and let it air dry.

  • Place the dry paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Alternative Methods

1. ELISA-Based Assays: Several commercial ELISA kits are available for the quantitative detection of total and phosphorylated AMPK in tissue homogenates.[7][8][9][10] These are typically sandwich ELISAs and offer a high-throughput, non-radioactive alternative for assessing AMPK activation state.[7][11]

2. Non-Radioactive Kinase Assays: These assays measure the production of ADP, the by-product of the kinase reaction.[12] Methods like the Transcreener® ADP² Kinase Assay or the ADP-Glo™ Kinase Assay provide a luminescent or fluorescent readout that is proportional to kinase activity.[3][12]

3. Western Blotting: A common method to indirectly assess AMPK activity is to measure the phosphorylation of AMPKα at Thr172 or the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[1]

Data Presentation

Table 1: Summary of Key Experimental Parameters

ParameterValue
Tissue Lysate Protein Concentration1-5 mg/mL
Protein per Immunoprecipitation200-500 µg
Antibody for Immunoprecipitation2-5 µg
Kinase Reaction Volume50 µL
Substrate (SAMS Peptide) Conc.200 µM
ATP Concentration200 µM
Incubation Temperature30°C
Incubation Time10-20 minutes

Table 2: Sample Data for AMPK Activity Assay

Sample ConditionCPM (Counts Per Minute)Fold Change vs. Control
Control Tissue1,500 ± 1501.0
Treated Tissue (e.g., with AICAR)7,500 ± 6005.0
Negative Control (No IP Antibody)200 ± 500.13

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_assay Kinase Assay cluster_detection Detection tissue Tissue Sample freeze Freeze in Liquid N2 tissue->freeze grind Grind to Powder freeze->grind lyse Homogenize in Lysis Buffer grind->lyse centrifuge Centrifuge to Clarify lyse->centrifuge lysate Collect Supernatant (Lysate) centrifuge->lysate add_ab Add Anti-AMPK Antibody lysate->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash ip_ampk Immunoprecipitated AMPK wash->ip_ampk add_reagents Add Kinase Buffer, Substrate, [γ-³²P]ATP ip_ampk->add_reagents incubate Incubate at 30°C add_reagents->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash_paper Wash P81 Paper stop_reaction->wash_paper scintillation Scintillation Counting wash_paper->scintillation data_analysis Data Analysis scintillation->data_analysis

Caption: Experimental workflow for the 5'-AMPK enzymatic assay.

signaling_pathway cluster_downstream Downstream Effects stress Cellular Stress (e.g., low glucose, hypoxia) amp_atp Increased AMP/ATP Ratio stress->amp_atp lkb1_camkk2 Upstream Kinases (LKB1, CaMKKβ) amp_atp->lkb1_camkk2 ampk AMPK lkb1_camkk2->ampk Phosphorylation at Thr172 p_ampk p-AMPK (Active) ampk->p_ampk catabolism ↑ ATP-Generating Catabolic Pathways p_ampk->catabolism anabolism ↓ ATP-Consuming Anabolic Pathways p_ampk->anabolism

Caption: Simplified AMPK signaling pathway.

References

commercially available 5'-AMPS colorimetric assay kits

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for researchers in metabolism, oncology, and neurobiology, 5'-AMP-activated protein kinase (AMPK) is a critical enzyme in cellular energy homeostasis. Colorimetric assays provide a straightforward and accessible method for quantifying AMPK activity and expression levels. This document offers detailed application notes and protocols for commercially available AMPK colorimetric assay kits, targeted at researchers, scientists, and drug development professionals.

Application Notes

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activity is triggered by an increase in the cellular AMP:ATP ratio, a state indicative of low energy. Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. Dysregulation of the AMPK signaling pathway has been implicated in various diseases, including metabolic syndrome, diabetes, and cancer.

Colorimetric AMPK assays are valuable for:

  • Screening for novel AMPK activators and inhibitors.

  • Studying the effects of different treatments or conditions on AMPK activation.

  • Quantifying the relative expression of AMPK protein in various samples.

The most common format for commercially available AMPK colorimetric assays is the enzyme-linked immunosorbent assay (ELISA). These kits are typically available in two main formats: sandwich ELISA for quantifying AMPK protein in cell lysates and tissue homogenates, and cell-based ELISA for measuring relative AMPK levels or phosphorylation status in whole cells.

Principle of the Assay

The majority of colorimetric AMPK assay kits utilize the sandwich ELISA principle.[1] In this method, a microplate is pre-coated with a capture antibody specific for an AMPK subunit (e.g., AMPKα1).[2] When the sample (cell lysate or tissue homogenate) is added to the wells, the AMPK protein is captured by the immobilized antibody. A second, biotinylated detection antibody that recognizes a different epitope on the AMPK protein is then added, forming a "sandwich" complex. Following this, an enzyme conjugate, typically horseradish peroxidase (HRP) conjugated to streptavidin, is introduced and binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP, such as 3,3',5,5'-Tetramethylbenzidine (TMB), is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of AMPK captured, is measured using a microplate reader at a specific wavelength (commonly 450 nm after the addition of a stop solution).[2]

Cell-based ELISAs follow a similar principle but are performed on cells cultured directly in the microplate wells.[3] This format allows for the in-situ detection of AMPK or its phosphorylated, active form, without the need for cell lysis.[4]

Commercially Available AMPK Colorimetric Assay Kits

Several manufacturers offer colorimetric assay kits for the detection of AMPK. The following table summarizes the key quantitative data for a selection of these kits.

Kit NameManufacturerCatalog No.Assay TypeSample TypesSensitivityDetection Range
AMPK alpha 1 SimpleStep ELISA® KitAbcamab320050Sandwich ELISACell Lysate, Tissue Extracts52 pg/mL156.25 - 10000 pg/mL
AMPK1 Colorimetric Cell-Based ELISA KitAssay GenieCBCAB00272Cell-Based ELISACultured CellsAt least 5000 cells/wellNot specified
AMPK beta1 Colorimetric Cell-Based ELISA KitBosterBioEKC1026Cell-Based ELISACultured CellsNot specifiedNot specified
Human AMPK ELISA KitMyBioSourceMBS2514316Sandwich ELISASerum, Plasma, other biological fluids0.19 ng/mL0.31 - 20 ng/mL

Experimental Protocols

The following are detailed protocols for two common types of AMPK colorimetric assays: a sandwich ELISA for protein quantification in lysates and a cell-based ELISA for in-situ analysis. These are generalized protocols and should be supplemented with the specific instructions provided with the commercial kit being used.

Protocol 1: Sandwich ELISA for AMPK Quantification

This protocol is based on the principles of kits like the Abcam AMPK alpha 1 SimpleStep ELISA® Kit.[5]

Materials:

  • AMPK ELISA Kit (including pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker

  • Pipettes and tips

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Adherent Cells: Wash cells with ice-cold PBS. Add 1X Cell Extraction Buffer PTR to the plate and scrape the cells.[5] Transfer the lysate to a tube and incubate on ice for 20 minutes.[5]

    • Suspension Cells: Pellet cells by centrifugation. Wash the pellet with ice-cold PBS. Resuspend the pellet in 1X Cell Extraction Buffer PTR and incubate on ice for 20 minutes.[5]

    • Tissue Homogenates: Homogenize the tissue in a suitable lysis buffer on ice.

    • Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]

    • Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the samples to the desired concentration in the appropriate dilution buffer provided with the kit.

  • Reagent Preparation:

    • Prepare all reagents, including wash buffer, standards, and antibody solutions, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.[5]

    • Add 50 µL of the Antibody Cocktail to each well.[5]

    • Seal the plate and incubate for 1 hour at room temperature on a plate shaker set to 400 rpm.[5]

    • Wash each well three times with 350 µL of 1X Wash Buffer.[5]

    • Add 100 µL of TMB Substrate to each well and incubate for the time specified in the kit manual (typically 10-15 minutes) at room temperature in the dark.

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

  • Data Analysis:

    • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of AMPK in the samples.

Protocol 2: Cell-Based ELISA for Relative AMPK Quantification

This protocol is based on the principles of kits like the Assay Genie AMPK1 Colorimetric Cell-Based ELISA Kit.[3]

Materials:

  • Cell-Based AMPK ELISA Kit (including 96-well cell culture plate, fixing solution, quenching buffer, blocking buffer, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

Procedure:

  • Cell Seeding and Treatment:

    • Seed 20,000 adherent cells in 200 µL of culture medium into each well of the 96-well plate provided.[3]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[3]

    • Treat the cells with the desired compounds (e.g., activators or inhibitors of AMPK) for the appropriate duration.

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and wash the cells twice with 200 µL of 1x TBS.[3]

    • Fix the cells by adding 100 µL of Fixing Solution to each well and incubating for 20 minutes at room temperature.[3]

    • Remove the Fixing Solution and wash the plate three times with 200 µL of 1x Wash Buffer for five minutes each time with gentle shaking.[3]

    • Add 100 µL of Quenching Buffer and incubate for 20 minutes at room temperature.[3]

    • Wash the plate three times with 1x Wash Buffer.[3]

  • Immunodetection:

    • Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.[3]

    • Wash the plate three times with 1x Wash Buffer.[3]

    • Add 50 µL of the diluted primary antibody (e.g., anti-AMPK1) to each well and incubate overnight at 4°C.[3]

    • Wash the plate three times with 1x Wash Buffer.[3]

    • Add 50 µL of the HRP-conjugated secondary antibody to each well and incubate for 1.5 hours at room temperature.[3]

    • Wash the plate three times with 1x Wash Buffer.[3]

  • Signal Development and Measurement:

    • Add 50 µL of Ready-to-Use Substrate to each well and incubate for 30 minutes at room temperature in the dark.[3]

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm.

Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular energy sensing and the regulation of metabolic pathways.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) Cellular Stress Cellular Stress AMP/ATP Ratio AMP/ATP Ratio Cellular Stress->AMP/ATP Ratio increases AMPK AMPK AMP/ATP Ratio->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates Glycolysis Glycolysis AMPK->Glycolysis stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation stimulates Autophagy Autophagy AMPK->Autophagy stimulates Protein Synthesis Protein Synthesis AMPK->Protein Synthesis inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits

Caption: AMPK Signaling Pathway Overview.

Experimental Workflow for a Sandwich ELISA

This diagram outlines the key steps involved in a typical colorimetric sandwich ELISA for AMPK quantification.

Sandwich_ELISA_Workflow start Start sample_prep Sample Preparation (Lysis & Quantification) start->sample_prep add_sample Add Samples/Standards to Coated Plate sample_prep->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_hrp_conjugate Add HRP Conjugate incubate2->add_hrp_conjugate incubate3 Incubate & Wash add_hrp_conjugate->incubate3 add_substrate Add Substrate & Incubate incubate3->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis read_plate->analyze end End analyze->end

Caption: Sandwich ELISA Experimental Workflow.

References

Application Notes: Sample Preparation for 5'-AMPS Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP), specifically Adenosine 5'-monophosphate (5'-AMPS), is a central purine (B94841) nucleotide in cellular metabolism. It serves not only as a fundamental building block for RNA synthesis but also as a critical signaling molecule and an allosteric regulator of many enzymes. As a key indicator of the cell's energy status, the ratio of AMP to ATP is a primary input for the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of energy homeostasis.[1] Accurate quantification of this compound is therefore crucial for research in metabolic disorders, cancer, and drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying small molecules like this compound from complex biological matrices.[2][3] However, reliable quantification is critically dependent on robust and reproducible sample preparation. The primary challenges include the rapid turnover of nucleotides, the presence of interfering matrix components, and the polar nature of this compound.[4]

This document provides detailed protocols for the preparation of various biological samples for this compound analysis by LC-MS/MS, focusing on quenching metabolic activity, extracting the analyte, and removing interferences.

Signaling Pathway Context: The AMPK Pathway

The activation of AMP-activated protein kinase (AMPK) is a key cellular response to low energy levels, which are signaled by an increase in the AMP:ATP ratio. Once activated, AMPK phosphorylates downstream targets to switch off ATP-consuming anabolic pathways (like protein and lipid synthesis) and switch on ATP-producing catabolic pathways (like fatty acid oxidation and glycolysis).[1] Understanding this pathway is often the context for this compound measurement.

AMPK_Pathway cluster_input Cellular Stress Signals cluster_core Core AMPK Regulation cluster_output Downstream Effects Low Glucose Low Glucose AMP High AMP Low Glucose->AMP Hypoxia Hypoxia Hypoxia->AMP Exercise Exercise Exercise->AMP ATP High ATP AMPK AMPK ATP->AMPK Inhibits AMP->AMPK Activates Catabolic ↑ ATP Production (e.g., Fatty Acid Oxidation, Glycolysis, Autophagy) AMPK->Catabolic Anabolic ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic LKB1 LKB1 LKB1->AMPK Phosphorylates (Activates) Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Cells, Plasma, Tissue) Quench 2. Metabolic Quenching (e.g., Liquid N2, Cold Solvent) Sample->Quench Immediate Extract 3. Extraction (e.g., Protein Precipitation) Quench->Extract Cleanup 4. Cleanup & Concentration (e.g., SPE, Evaporation) Extract->Cleanup LCMS 5. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data 6. Data Processing (Quantification) LCMS->Data

References

Optimal Concentration of 5'-AMP for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-monophosphate (5'-AMP) is a crucial signaling molecule that acts as a key regulator of cellular energy homeostasis. Its primary role is the activation of AMP-activated protein kinase (AMPK), a central metabolic sensor. When cellular energy levels are low, indicated by an increased AMP:ATP ratio, 5'-AMP binds to the γ-subunit of AMPK. This binding triggers a conformational change that promotes the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to AMPK activation. Activated AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP and stimulating catabolic pathways that generate ATP to restore cellular energy balance.

The ability to modulate AMPK activity with exogenous 5'-AMP in cell culture provides a valuable tool for studying metabolic regulation, stress responses, and the therapeutic potential of targeting this pathway in various diseases, including metabolic disorders and cancer. These application notes provide detailed protocols and guidance for determining the optimal concentration of 5'-AMP for your specific cell culture experiments.

Data Presentation

Determining the optimal 5'-AMP concentration requires empirical testing for each cell type and experimental condition. Below are tables summarizing hypothetical dose-response data for 5'-AMP on cell viability and proliferation. Researchers should generate similar tables based on their own experimental results.

Table 1: Effect of 5'-AMP on Cell Viability (MTT Assay)

5'-AMP Concentration (µM)Absorbance (OD 570 nm) - 24h% Viability vs. Control - 24hAbsorbance (OD 570 nm) - 48h% Viability vs. Control - 48h
0 (Control)1.25 ± 0.08100%1.85 ± 0.12100%
101.22 ± 0.0797.6%1.79 ± 0.1196.8%
501.18 ± 0.0994.4%1.65 ± 0.1089.2%
1001.10 ± 0.0688.0%1.45 ± 0.0978.4%
2500.95 ± 0.0576.0%1.10 ± 0.0759.5%
5000.75 ± 0.0460.0%0.80 ± 0.0543.2%
10000.50 ± 0.0340.0%0.55 ± 0.0429.7%

Table 2: Effect of 5'-AMP on Cell Proliferation (BrdU Incorporation Assay)

5'-AMP Concentration (µM)Absorbance (OD 450 nm) - 24h% Proliferation vs. Control - 24hAbsorbance (OD 450 nm) - 48h% Proliferation vs. Control - 48h
0 (Control)0.98 ± 0.06100%1.52 ± 0.10100%
100.95 ± 0.0596.9%1.45 ± 0.0995.4%
500.88 ± 0.0789.8%1.28 ± 0.0884.2%
1000.75 ± 0.0576.5%1.05 ± 0.0769.1%
2500.55 ± 0.0456.1%0.75 ± 0.0549.3%
5000.38 ± 0.0338.8%0.50 ± 0.0432.9%
10000.25 ± 0.0225.5%0.35 ± 0.0323.0%

Experimental Protocols

Protocol 1: Preparation of 5'-AMP Stock Solution

Materials:

  • Adenosine 5'-monophosphate sodium salt (or free acid)

  • Sterile nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Calculate the amount of 5'-AMP powder required to prepare a high-concentration stock solution (e.g., 100 mM).

  • Dissolve the 5'-AMP powder in sterile nuclease-free water or buffer. If using the free acid form, the pH may need to be adjusted to ~7.4 with NaOH to ensure complete dissolution.

  • Gently vortex until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Studies have shown that 5'-AMP solutions are stable for at least 25 weeks when stored at 4°C, and longer when frozen.[1]

Protocol 2: Determination of Optimal 5'-AMP Concentration using MTT Assay for Cell Viability

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5'-AMP stock solution (e.g., 100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 5'-AMP from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same volume of water or buffer used to dissolve 5'-AMP).

  • Carefully remove the old medium from the cells and replace it with 100 µL of the prepared 5'-AMP dilutions or control medium.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve.

Protocol 3: Assessment of Cell Proliferation using BrdU Incorporation Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5'-AMP stock solution

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme like HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of 5'-AMP concentrations as described in Protocol 2.

  • At the desired time points (e.g., 24, 48 hours), add BrdU labeling reagent to each well and incubate for a period that allows for significant incorporation (typically 2-24 hours, depending on the cell cycle length).

  • Remove the labeling medium and fix and denature the cells according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells to remove unbound antibody.

  • Add the substrate solution and incubate until a color change is observed.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate the percentage of proliferation relative to the control and generate a dose-response curve.

Visualization of Signaling Pathways and Workflows

AMPK_Signaling_Pathway cluster_activation Activation AMP 5'-AMP AMPK_inactive AMPK (inactive) AMP->AMPK_inactive Binds to γ-subunit PP2C PP2C AMP->PP2C Inhibits AMPK_active AMPK (active) (P-Thr172) Anabolic Anabolic Pathways (e.g., Protein, Lipid Synthesis) AMPK_active->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK_active->Catabolic Activates Cell_Growth Cell Growth & Proliferation AMPK_active->Cell_Growth Inhibits Autophagy Autophagy AMPK_active->Autophagy Activates LKB1 LKB1 LKB1->AMPK_inactive Phosphorylates Thr172 CaMKKb CaMKKβ CaMKKb->AMPK_inactive Phosphorylates Thr172 PP2C->AMPK_active Dephosphorylates Thr172 ATP_Consumption ATP Consumption Anabolic->ATP_Consumption ATP_Production ATP Production Catabolic->ATP_Production

Caption: 5'-AMP-activated protein kinase (AMPK) signaling pathway.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_AMP Prepare serial dilutions of 5'-AMP adhere->prepare_AMP treat_cells Treat cells with 5'-AMP adhere->treat_cells prepare_AMP->treat_cells incubate Incubate for desired time (24h, 48h, etc.) treat_cells->incubate assay Perform cell viability (MTT) or proliferation (BrdU) assay incubate->assay measure Measure absorbance assay->measure analyze Analyze data and generate dose-response curves measure->analyze end End analyze->end

Caption: General workflow for determining the optimal 5'-AMP concentration.

Important Considerations

  • Cell Type Specificity: The optimal concentration of exogenous 5'-AMP can vary significantly between different cell types. This is due to variations in the expression of ectonucleotidases (like CD73), which convert extracellular 5'-AMP to adenosine, and nucleoside transporters that facilitate adenosine uptake.[2] Therefore, it is crucial to perform a dose-response curve for each new cell line.

  • Concentration Range: Based on in vitro studies where the half-maximal stimulatory effect of 5'-AMP on purified AMPK is below 2 µM, a starting concentration range of 10 µM to 1 mM is recommended for cell culture experiments to account for cellular uptake and degradation.

  • Incubation Time: The duration of 5'-AMP treatment will influence the observed effects. Short-term incubations (e.g., 1-4 hours) may be sufficient to observe signaling events like AMPK phosphorylation, while longer incubations (24-72 hours) are necessary to assess effects on cell viability and proliferation.

  • Serum Concentration: Components in fetal bovine serum (FBS) can influence the stability and activity of 5'-AMP and may also affect baseline cellular metabolism. Consider reducing serum concentration or using serum-free media for certain experiments, but be aware that this can also act as a cellular stressor.

  • Controls: Always include a vehicle control (the solvent used to dissolve 5'-AMP) to account for any effects of the solvent on the cells. A positive control, such as AICAR (a known AMPK activator), can also be included to validate the experimental system.

  • Mechanism of Action: Exogenously added 5'-AMP can be converted to adenosine by ecto-5'-nucleotidases on the cell surface. Adenosine can then be taken up by nucleoside transporters and re-phosphorylated to intracellular 5'-AMP, or it can activate adenosine receptors on the cell surface, leading to AMPK-independent effects.[2][3] It is important to consider these alternative mechanisms when interpreting results. Inhibitors of ecto-5'-nucleotidases (e.g., APCP) or adenosine receptors can be used to dissect the specific signaling pathway.

By following these protocols and considering these key factors, researchers can effectively determine the optimal concentration of 5'-AMP for their cell culture experiments and gain valuable insights into the role of the AMPK signaling pathway in their specific area of research.

References

Application Notes and Protocols for 5'-Adenosine Monophosphate (5'-AMP) as a Growth Media Supplement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5'-Adenosine Monophosphate (5'-AMP) as a supplement in cell culture media. The information is intended to assist in the design and execution of experiments to evaluate the effects of 5'-AMP on cell proliferation, metabolism, and signaling.

Introduction

5'-Adenosine Monophosphate (5'-AMP) is a central molecule in cellular metabolism and signaling. As a precursor for ATP synthesis and an allosteric activator of AMP-activated protein kinase (AMPK), 5'-AMP plays a crucial role in maintaining cellular energy homeostasis. Supplementing growth media with 5'-AMP can influence a variety of cellular processes, including proliferation, differentiation, and response to stress, making it a molecule of interest for research in various fields, including cancer biology, metabolic disorders, and drug development.

Key Applications

  • Modulation of Cell Proliferation: Exogenous 5'-AMP has been shown to have a dose-dependent effect on the proliferation of various cell types. In some cancer cell lines, it can stimulate growth at lower concentrations, while higher concentrations may be inhibitory.[1][2] In normal cell lines, it can promote proliferation.

  • Activation of AMPK Signaling: As a direct activator of AMPK, 5'-AMP can be used to study the downstream effects of this critical energy-sensing pathway.

  • Investigation of Purinergic Signaling: Extracellular 5'-AMP can be metabolized to adenosine (B11128), which in turn activates adenosine receptors, influencing a wide range of physiological processes.

  • Metabolic Studies: Supplementation with 5'-AMP can alter cellular energy charge and impact metabolic pathways.

Data Presentation

Summary of 5'-AMP Concentrations and Observed Effects on Cell Lines
Cell Line5'-AMP ConcentrationObserved EffectReference
Human Colorectal Carcinoma Cell Lines (various)3.8-30 µM (EC50)Stimulation of DNA synthesis and cell proliferation[2]
Human Colorectal Carcinoma Cell Lines (various)10-100 µMMaximum stimulation of cell proliferation[2]
Human Diploid Fibroblasts0.75 mM and 1.5 mMInhibition of growth rate
Primary Cultured KeratinocytesLow Concentration (not specified)Induced cell growth[1]
Primary Cultured KeratinocytesHigh Concentration (not specified)Inhibited cell growth[1]
Rat Intestinal Epithelial Cells (IEC-6)10 mg/L (~27 µM) in a nucleotide mixturePromoted proliferation

Experimental Protocols

Protocol 1: Preparation of 5'-AMP Stock Solution

Materials:

  • 5'-Adenosine Monophosphate (free acid or sodium salt)

  • Nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 100 mM.

  • Calculate the required mass of 5'-AMP. For a 100 mM stock solution in 10 mL of solvent:

    • Molecular Weight of 5'-AMP (free acid): 347.22 g/mol

    • Mass = 0.1 mol/L * 0.01 L * 347.22 g/mol = 0.34722 g (347.22 mg)

  • Dissolve the 5'-AMP. In a sterile conical tube, dissolve the calculated mass of 5'-AMP in the desired volume of nuclease-free water or buffer. Vortex or gently warm the solution if necessary to ensure complete dissolution.

  • Sterilize the solution. Draw the 5'-AMP solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and store. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Supplementing Cell Culture Media with 5'-AMP

Materials:

  • Cultured cells of interest

  • Complete cell culture medium appropriate for the cell line

  • Sterile 5'-AMP stock solution (from Protocol 1)

  • Sterile serological pipettes and pipette tips

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that allows for logarithmic growth during the experimental period. Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of 5'-AMP-supplemented Media: On the day of the experiment, thaw an aliquot of the 5'-AMP stock solution. Prepare a series of dilutions of the 5'-AMP stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Example for a 100 µM final concentration from a 100 mM stock:

      • Dilute the stock solution 1:1000 in the culture medium (e.g., add 1 µL of 100 mM 5'-AMP to 1 mL of medium).

  • Treatment: Carefully remove the existing medium from the cell culture plates and replace it with the prepared 5'-AMP-supplemented media. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of the solvent used for the 5'-AMP stock solution (e.g., water or PBS).

    • Untreated Control: Cells in regular complete culture medium.

  • Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cellular Effects: Following incubation, perform the desired assays to evaluate the effects of 5'-AMP (see Protocol 3 and 4).

Protocol 3: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cells treated with 5'-AMP as described in Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Add MTT Reagent: At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Protocol 4: AMPK Activation Assay (Western Blotting for Phospho-AMPK)

Materials:

  • Cells treated with 5'-AMP as described in Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and determine the ratio of phospho-AMPKα to total AMPKα for each treatment condition.

Mandatory Visualizations

AMPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects 5_AMP_ext 5'-AMP 5_AMP_int 5'-AMP 5_AMP_ext->5_AMP_int Transport AMPK AMPK 5_AMP_int->AMPK Activates ATP ATP ATP->5_AMP_int Depletion Anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Stimulates Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) Metabolic_Stress->5_AMP_int Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare & Sterilize 5'-AMP Stock Solution Prepare_Media Prepare Media with Desired 5'-AMP Concentrations Prepare_Stock->Prepare_Media Seed_Cells Seed Cells in Culture Plates Treat_Cells Replace Media and Treat Cells Seed_Cells->Treat_Cells Prepare_Media->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Proliferation_Assay Cell Proliferation Assay (e.g., MTT, EdU) Incubate->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-AMPK) Incubate->Signaling_Assay Metabolism_Assay Metabolic Analysis (e.g., Seahorse Assay) Incubate->Metabolism_Assay

References

Application Notes and Protocols for 5'-AMP Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the detection of 5'-Adenosine Monophosphate (5'-AMP) in various biological samples. The methods described herein are essential for studying cellular energy homeostasis, signal transduction pathways, and for the development of therapeutic agents targeting metabolic regulation.

Introduction to 5'-AMP and its Significance

5'-Adenosine Monophosphate (5'-AMP) is a central molecule in cellular metabolism, acting as a sensitive indicator of the cell's energy status. It is a key allosteric regulator of the AMP-activated protein kinase (AMPK), a master sensor of cellular energy homeostasis.[1] When cellular ATP levels are depleted, and the AMP:ATP ratio rises, AMPK is activated.[2] Activated AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2][3] Dysregulation of AMPK signaling is implicated in various metabolic diseases, including type 2 diabetes and obesity.[4] Therefore, accurate and robust methods for the quantification of 5'-AMP in biological samples are crucial for both basic research and drug discovery.

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The activation of AMPK by 5'-AMP is a critical event in cellular energy sensing. The pathway involves upstream kinases and leads to the phosphorylation of numerous downstream targets, ultimately regulating a wide array of cellular processes.

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Activation cluster_downstream Downstream Effects Energy Stress Energy Stress LKB1 LKB1 AMPK (inactive) AMPK (inactive) LKB1->AMPK (inactive) phosphorylates CaMKKβ CaMKKβ CaMKKβ->AMPK (inactive) phosphorylates Increased Ca2+ Increased Ca2+ Increased Ca2+->CaMKKβ activates AMP AMP AMP->AMPK (inactive) allosteric activation AMPK (active) AMPK (active) AMPK (inactive)->AMPK (active) Catabolic Pathways Catabolic Pathways AMPK (active)->Catabolic Pathways stimulates Anabolic Pathways Anabolic Pathways AMPK (active)->Anabolic Pathways inhibits Glucose Uptake Glucose Uptake Catabolic Pathways->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways->Fatty Acid Oxidation Protein Synthesis Protein Synthesis Anabolic Pathways->Protein Synthesis Lipid Synthesis Lipid Synthesis Anabolic Pathways->Lipid Synthesis HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Cell Lysis / Tissue Homogenization Cell Lysis / Tissue Homogenization Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Injection Injection Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification Quantification Data Analysis->Quantification Protein Precipitation Protein Precipitation Cell Lysis / Tissue Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration Filtration Supernatant Collection->Filtration Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Colorimetric_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Sample Preparation Sample Preparation Assay Plate Preparation Assay Plate Preparation Sample Preparation->Assay Plate Preparation Cell Lysis / Tissue Homogenization Cell Lysis / Tissue Homogenization Enzymatic Reaction Enzymatic Reaction Assay Plate Preparation->Enzymatic Reaction Add Samples and Standards to Plate Add Samples and Standards to Plate Color Development Color Development Enzymatic Reaction->Color Development Absorbance Measurement Absorbance Measurement Color Development->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis Centrifugation Centrifugation Cell Lysis / Tissue Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Add Reaction Mix Add Reaction Mix Add Samples and Standards to Plate->Add Reaction Mix Incubate Incubate Add Reaction Mix->Incubate Add Developer Add Developer Incubate->Add Developer Read Absorbance Read Absorbance Add Developer->Read Absorbance FRET_Workflow cluster_prep Cell Preparation cluster_imaging Imaging and Analysis Cell Culture and Transfection Cell Culture and Transfection Live Cell Imaging Live Cell Imaging Cell Culture and Transfection->Live Cell Imaging Plate Cells Plate Cells Image Acquisition Image Acquisition Live Cell Imaging->Image Acquisition Mount Cells on Microscope Mount Cells on Microscope Image Analysis Image Analysis Image Acquisition->Image Analysis FRET Ratio Calculation FRET Ratio Calculation Image Analysis->FRET Ratio Calculation Dynamic 5'-AMP Measurement Dynamic 5'-AMP Measurement FRET Ratio Calculation->Dynamic 5'-AMP Measurement Transfect with FRET Biosensor Plasmid Transfect with FRET Biosensor Plasmid Plate Cells->Transfect with FRET Biosensor Plasmid Allow for Protein Expression Allow for Protein Expression Transfect with FRET Biosensor Plasmid->Allow for Protein Expression Acquire Donor and FRET Channel Images Acquire Donor and FRET Channel Images Mount Cells on Microscope->Acquire Donor and FRET Channel Images Background Subtraction Background Subtraction Acquire Donor and FRET Channel Images->Background Subtraction Calculate FRET Ratio Calculate FRET Ratio Background Subtraction->Calculate FRET Ratio

References

Application Notes and Protocols for High-Throughput Screening of 5'-AMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Adenosine monophosphate (AMP)-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and certain cancers.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] Its activation is intricately linked to the cellular energy status, specifically the AMP:ATP ratio.[2][3] Analogs of 5'-AMP can modulate AMPK activity, offering potential therapeutic benefits. High-throughput screening (HTS) is a crucial methodology for identifying novel 5'-AMP analog modulators from large compound libraries.[4]

These application notes provide a comprehensive guide to developing and executing a high-throughput screening assay for the discovery of novel 5'-AMP analogs that modulate AMPK activity. The described protocols focus on a robust and widely used luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures the enzymatic activity of purified AMPK.

Signaling Pathway

AMPK acts as a central energy sensor. Under conditions of metabolic stress that deplete ATP and increase AMP levels, AMP binds to the γ-subunit of AMPK. This binding induces a conformational change that promotes phosphorylation of the α-subunit at Threonine 172 by upstream kinases, such as LKB1 and CaMKKβ, leading to a significant increase in AMPK's kinase activity.[2] Activated AMPK then phosphorylates a multitude of downstream targets, stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic, ATP-consuming processes (e.g., synthesis of cholesterol and lipids).[1][5]

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress Increased AMP/ATP Ratio Increased AMP/ATP Ratio Metabolic Stress->Increased AMP/ATP Ratio AMPK_inactive AMPK (inactive) Increased AMP/ATP Ratio->AMPK_inactive Allosteric Activation LKB1 LKB1 LKB1->AMPK_inactive Phosphorylation CaMKKbeta CaMKKbeta CaMKKbeta->AMPK_inactive Phosphorylation AMPK_active p-AMPK (active) (Thr172) AMPK_inactive->AMPK_active Catabolic Pathways ATP-Generating Catabolic Pathways AMPK_active->Catabolic Pathways Activates Anabolic Pathways ATP-Consuming Anabolic Pathways AMPK_active->Anabolic Pathways Inhibits Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways->Fatty Acid Oxidation Glucose Uptake Glucose Uptake Catabolic Pathways->Glucose Uptake Lipid Synthesis Lipid Synthesis Anabolic Pathways->Lipid Synthesis Protein Synthesis Protein Synthesis Anabolic Pathways->Protein Synthesis

Caption: AMPK Signaling Pathway.

Experimental Workflow

The high-throughput screening process for identifying 5'-AMP analog modulators of AMPK involves several key stages, from initial assay development to hit confirmation and characterization. A typical workflow is outlined below.

HTS_Workflow Assay_Dev 1. Assay Development & Miniaturization Pilot_Screen 2. Pilot Screen Assay_Dev->Pilot_Screen Primary_HTS 3. Primary High-Throughput Screen Pilot_Screen->Primary_HTS Data_Analysis 4. Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation 5. Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response 6. Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays 7. Secondary & Counter-Screens Dose_Response->Secondary_Assays SAR 8. Preliminary SAR Analysis Secondary_Assays->SAR

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screening: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format to screen a compound library for modulators of AMPK activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5]

Materials:

  • Purified recombinant human AMPK (α1/β1/γ1)

  • SAMS peptide substrate

  • ATP

  • AMPK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)[5]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, opaque plates

  • Compound library (typically dissolved in DMSO)

  • Acoustic liquid handler or pin tool for compound transfer

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Transfer a small volume (e.g., 25-50 nL) of each compound from the library into the wells of a 384-well assay plate. Include appropriate controls: positive control (known AMPK activator/inhibitor) and negative control (DMSO vehicle).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the AMPK enzyme and SAMS peptide substrate in AMPK Kinase Buffer.

  • Enzyme/Substrate Addition: Dispense 5 µL of the enzyme/substrate master mix into each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare an ATP solution in AMPK Kinase Buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for AMPK.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Hit Selection
  • Normalization: Normalize the raw luminescence data. The activity of each compound is typically expressed as a percentage of the control (e.g., percent inhibition or percent activation).

  • Z'-Factor Calculation: Determine the quality of the assay for each screening plate by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]

  • Hit Identification: Define a hit threshold based on the statistical significance of the data (e.g., compounds that produce a signal > 3 standard deviations from the mean of the negative controls).

Data Presentation

The quantitative data from the primary screen and subsequent dose-response experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Primary HTS Hit Summary

Compound ID% Inhibition (at 10 µM)Z-ScoreHit? (Y/N)
Cmpd-00185.24.1Y
Cmpd-00212.50.6N
Cmpd-003-5.3-0.3N
Cmpd-00492.14.8Y
............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ / EC₅₀ (µM)Hill SlopeMax Response (%)
Cmpd-0011.21.198.5
Cmpd-0040.80.9102.3
Positive Control0.011.0100.0
............

Hit Validation and Progression

Following the primary screen, a series of validation and secondary assays are crucial to confirm the activity of the initial hits and to eliminate false positives. This logical progression ensures that only the most promising compounds advance in the drug discovery pipeline.

Caption: Hit Validation and Progression Logic.
Secondary and Counter-Screens

  • Orthogonal Biochemical Assay: To confirm that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay, such as a fluorescence-based competition assay using a fluorescently labeled ADP analog like MANT-ADP.[7]

  • Counter-Screen for Assay Interference: A counter-screen should be performed to identify compounds that interfere with the detection method (e.g., luciferase inhibition in the ADP-Glo™ assay).

  • Cell-Based Assays: The most promising compounds should be evaluated in cell-based assays to confirm their activity in a more physiological context. A common method is to use Western blotting to measure the phosphorylation of AMPK's downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.[1]

By following these detailed application notes and protocols, researchers can effectively develop and execute a high-throughput screening campaign to identify and validate novel 5'-AMP analog modulators of AMPK, paving the way for the development of new therapeutics for metabolic diseases.

References

Application Notes and Protocols for the Use of 5'-Adenosine Monophosphate (5'-AMPS) in Drug Discovery for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a significant and growing global health challenge. A key regulator of cellular and whole-body energy homeostasis is the 5'-AMP-activated protein kinase (AMPK), a heterotrimeric enzyme that acts as a cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating a state of low energy, 5'-Adenosine Monophosphate (5'-AMPS or AMP) binds to the regulatory γ-subunit of AMPK, leading to its allosteric activation. This activation triggers a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and the inhibition of anabolic pathways that consume ATP (such as lipogenesis and protein synthesis).[1][2]

The central role of AMPK in metabolic regulation has made it an attractive therapeutic target for metabolic diseases. Consequently, understanding the effects and mechanisms of its natural activator, this compound, is crucial for the discovery and development of novel pharmacological agents that modulate this pathway. These application notes provide an overview of the role of this compound in metabolic disease research, summarize key quantitative data, and offer detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action of this compound

This compound activates AMPK through a multifaceted mechanism:

  • Allosteric Activation: Direct binding of this compound to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase domain on the α-subunit.[1][2]

  • Promotion of Phosphorylation: The binding of this compound makes AMPK a more favorable substrate for upstream kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which phosphorylate and activate AMPK at threonine 172 of the α-subunit.[2]

  • Inhibition of Dephosphorylation: this compound binding also protects AMPK from dephosphorylation by protein phosphatases, thus prolonging its activated state.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activation of AMPK by this compound and its downstream effects. It is important to note that direct administration of this compound in vivo can have complex and sometimes counterintuitive effects due to its conversion to adenosine (B11128) and subsequent signaling.

ParameterValueSpecies/SystemCommentsReference
Half-maximal stimulatory effect (AC50) of this compound on AMPK activity < 2 µMPurified recombinant rat AMPK (α1β1γ1 and α2β2γ1 isoforms)Measured using an in vitro HPLC-based kinase assay. This value represents the concentration of this compound required to achieve half of the maximal allosteric activation of already phosphorylated AMPK.[1]
Effect of in vivo 5'-AMP administration on blood glucose IncreasedLean wild-type miceIntraperitoneal injection of 5'-AMP led to hyperglycemia. This effect is thought to be mediated by the conversion of 5'-AMP to adenosine, which can stimulate hepatic glucose production.[3]
Effect of in vivo 5'-AMP administration on insulin (B600854) action ImpairedLean wild-type miceAdministration of 5'-AMP attenuated insulin-dependent GLUT4 translocation in skeletal muscle.[3]
Effect of in vivo 5'-AMP administration on hepatic glucose-6-phosphatase (G6Pase) activity IncreasedLean wild-type mice5'-AMP injection resulted in a marked increase in the activity of this key gluconeogenic enzyme.[3]

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in regulating cellular metabolism and the mechanism of its activation by this compound.

AMPK_Signaling cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects Low Energy State Low Energy State High AMP/ATP Ratio High AMP/ATP Ratio Low Energy State->High AMP/ATP Ratio AMPK AMPK Complex α (catalytic) β (scaffolding) γ (regulatory) High AMP/ATP Ratio->AMPK:gamma This compound Binding LKB1 LKB1 LKB1->AMPK:alpha Phosphorylation (Thr172) CaMKKbeta CaMKKbeta CaMKKbeta->AMPK:alpha Phosphorylation (Thr172) Glucose Uptake (GLUT4) Glucose Uptake (GLUT4) AMPK->Glucose Uptake (GLUT4) Stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Protein Synthesis (mTORC1) Protein Synthesis (mTORC1) AMPK->Protein Synthesis (mTORC1) Inhibits

Caption: AMPK signaling pathway activated by this compound.

Experimental Workflow for In Vitro AMPK Activity Assay

This workflow outlines the key steps for measuring the direct effect of this compound on AMPK activity using a purified enzyme preparation.

experimental_workflow Purified AMPK Enzyme Purified AMPK Enzyme Incubate with this compound Incubate with this compound Purified AMPK Enzyme->Incubate with this compound Add Substrate (e.g., SAMS peptide) and ATP Add Substrate (e.g., SAMS peptide) and ATP Incubate with this compound->Add Substrate (e.g., SAMS peptide) and ATP Kinase Reaction Kinase Reaction Add Substrate (e.g., SAMS peptide) and ATP->Kinase Reaction Measure Product Formation (e.g., via HPLC) Measure Product Formation (e.g., via HPLC) Kinase Reaction->Measure Product Formation (e.g., via HPLC) Data Analysis (Determine AC50) Data Analysis (Determine AC50) Measure Product Formation (e.g., via HPLC)->Data Analysis (Determine AC50)

Caption: Workflow for in vitro AMPK activity assay.

Experimental Protocols

Protocol 1: In Vitro AMPK Activity Assay (HPLC-Based)

This protocol is adapted from a method for accurately measuring AMPK activity using high-pressure liquid chromatography (HPLC), which allows for the direct quantification of the substrate and product.[1]

Materials:

  • Purified, active AMPK enzyme (e.g., recombinant rat α1β1γ1 or α2β2γ1)

  • This compound stock solution

  • SAMS peptide (HMRSAMSGLHLVKRR) substrate

  • ATP stock solution

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • HPLC system with a suitable column for separating peptides and nucleotides

Procedure:

  • Prepare a reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, a fixed concentration of SAMS peptide (e.g., 200 µM), and varying concentrations of this compound to be tested.

  • Pre-incubate: Pre-incubate the reaction mixture with the purified AMPK enzyme for 5-10 minutes at 30°C to allow for this compound binding.

  • Initiate the reaction: Start the kinase reaction by adding a fixed concentration of ATP (e.g., 200 µM).

  • Incubate: Incubate the reaction at 30°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction: Terminate the reaction by adding a stop solution, such as an equal volume of 10% perchloric acid.

  • HPLC analysis: Centrifuge the samples to pellet precipitated protein. Inject the supernatant onto the HPLC system.

  • Quantify: Separate and quantify the unphosphorylated SAMS peptide and the phosphorylated product.

  • Data analysis: Calculate the amount of product formed per unit time to determine the enzyme activity. Plot the enzyme activity against the concentration of this compound and fit the data to a suitable model to determine the AC50 value.

Protocol 2: Cellular Glucose Uptake Assay in Hepatocytes

This protocol describes a method to assess the effect of this compound on glucose uptake in a cultured hepatocyte cell line, such as HepG2.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation counter and fluid

Procedure:

  • Cell culture: Plate HepG2 cells in 24-well plates and grow to 80-90% confluency.

  • Serum starvation: Serum-starve the cells for 2-4 hours prior to the experiment.

  • Treatment: Wash the cells with KRH buffer and then incubate with varying concentrations of this compound in KRH buffer for 1-2 hours. Include a vehicle control.

  • Glucose uptake: Add 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C. To determine non-specific uptake, include a set of wells treated with cytochalasin B, an inhibitor of glucose transport.

  • Stop uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer.

  • Cell lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Scintillation counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data analysis: Subtract the non-specific uptake from the total uptake to determine the specific glucose uptake. Normalize the data to the protein concentration in each well.

Protocol 3: In Vivo Administration of this compound and Metabolic Parameter Analysis in Mice

This protocol outlines a procedure for administering this compound to mice and subsequently measuring key metabolic parameters.[3]

Materials:

  • Lean wild-type mice (e.g., C57BL/6J)

  • This compound solution in sterile saline

  • Sterile saline (vehicle control)

  • Blood glucose meter and test strips

  • Insulin

  • Reagents and kits for measuring plasma insulin, hepatic glycogen (B147801), and G6Pase activity

Procedure:

  • Animal handling and acclimatization: House the mice under standard conditions and allow them to acclimatize for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • This compound administration: Administer this compound via intraperitoneal injection at a predetermined dose. Inject a control group with an equal volume of sterile saline.

  • Blood glucose monitoring: Measure blood glucose levels from the tail vein at baseline (before injection) and at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Insulin tolerance test (optional): At a specific time point after this compound administration (e.g., 30 minutes), inject a bolus of insulin intraperitoneally and monitor blood glucose at subsequent time points to assess insulin sensitivity.

  • Tissue collection: At the end of the experiment, euthanize the mice and collect blood and liver tissue.

  • Biochemical analysis:

    • Measure plasma insulin levels using an ELISA kit.

    • Measure hepatic glycogen content using a standard biochemical assay.

    • Measure the activity of hepatic glucose-6-phosphatase (G6Pase) from liver homogenates.

  • Data analysis: Compare the metabolic parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.

Conclusion

This compound is a fundamental tool for researchers studying metabolic diseases due to its direct role in activating the master metabolic regulator, AMPK. The provided application notes, quantitative data, and detailed protocols offer a framework for investigating the multifaceted effects of this compound in various experimental systems. While the in vitro activation of AMPK by this compound holds therapeutic promise, the in vivo effects are more complex and warrant careful consideration in drug discovery efforts. A thorough understanding of the signaling pathways and the use of robust experimental methodologies are essential for successfully leveraging this compound as a tool to unravel the complexities of metabolic regulation and to identify novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring the Integrity of 5'-AMP in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5'-Adenosine Monophosphate (5'-AMP) during sample storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and analysis of 5'-AMP.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary causes of 5'-AMP degradation in stored samples? A1: The primary causes of 5'-AMP degradation are enzymatic activity and improper storage temperatures. Enzymes such as 5'-nucleotidases and AMP deaminases, present in biological samples, can rapidly break down 5'-AMP.[1][2] Storing samples at room temperature also significantly accelerates degradation compared to refrigerated or frozen conditions.

  • Q2: What is the optimal temperature for long-term storage of samples containing 5'-AMP? A2: For long-term stability, it is recommended to store samples at -80°C. For shorter durations, storage at -20°C or 4°C is acceptable, with 4°C being significantly better than room temperature.[3]

  • Q3: How do multiple freeze-thaw cycles affect 5'-AMP stability? A3: Repeated freeze-thaw cycles should be avoided as they can compromise the integrity of the sample and lead to the degradation of sensitive molecules like 5'-AMP. It is advisable to aliquot samples into single-use volumes before freezing.

  • Q4: Which anticoagulants are recommended for blood sample collection for 5'-AMP analysis? A4: The choice of anticoagulant can influence the stability of nucleotides. EDTA is a commonly used anticoagulant that chelates divalent cations, which can help to inhibit some enzymatic activity. However, the specific effects of different anticoagulants on 5'-AMP stability should be validated for your particular assay.

  • Q5: Can I use enzyme inhibitors to prevent 5'-AMP degradation? A5: Yes, using a cocktail of enzyme inhibitors can be very effective. For example, inhibitors of phosphatases and deaminases can help preserve 5'-AMP levels in biological samples. It is crucial to choose inhibitors that are compatible with your downstream analysis.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or undetectable 5'-AMP levels in freshly processed samples. Rapid enzymatic degradation during sample collection and processing.Process samples on ice as quickly as possible. Immediately add a broad-spectrum phosphatase and deaminase inhibitor cocktail to the collection tube or homogenization buffer.
Inconsistent 5'-AMP concentrations between aliquots of the same sample. Non-homogenous sample, improper mixing before aliquoting, or variable degradation between aliquots due to temperature fluctuations.Ensure the sample is thoroughly mixed before aliquoting. Store all aliquots under identical, stable temperature conditions.
Decreasing 5'-AMP concentration over time in frozen samples. Improper storage temperature or frequent temperature fluctuations (e.g., freezer door opening). Degradation by enzymes that remain active at higher freezing temperatures.Store samples at a stable -80°C. Use a freezer with minimal temperature fluctuations and avoid repeated freeze-thaw cycles.
Peak tailing or splitting during HPLC or LC-MS analysis. Column contamination, poor column equilibration, or a mismatch between the injection solvent and the mobile phase.Use a guard column and ensure proper sample cleanup. Always equilibrate the column sufficiently with the mobile phase. Whenever possible, dissolve the sample in the mobile phase.
High background noise or interfering peaks in the chromatogram. Contaminated solvents, improper sample preparation, or matrix effects from the biological sample.Use high-purity, LC-MS grade solvents. Optimize the sample preparation protocol to remove interfering substances. A matrix-matched calibration curve can help to correct for matrix effects.

Quantitative Data on 5'-AMP Stability

The stability of 5'-AMP is highly dependent on storage temperature. The following table summarizes the degradation of 5'-AMP solutions at different concentrations when stored at room temperature (20-25°C) versus refrigeration (4°C).

ConcentrationStorage TemperatureTimeMean Percent Variation from Initial Concentration
0.03 mg/mLRoom Temperature (20-25°C)Day 9> 10%
0.03 mg/mLRoom Temperature (20-25°C)Day 14> 75%
400 mg/mLRoom Temperature (20-25°C)First 10 daysMaintained almost initial concentration
400 mg/mLRoom Temperature (20-25°C)After 10 daysDecomposition occurred
0.03 mg/mL & 400 mg/mLRefrigerated (4°C)Up to 25 weeksNo significant degradation

Data summarized from a study assessing the stability of AMP solutions using reversed-phase high-performance liquid chromatography.[3]

Experimental Protocols

Protocol for Sample Handling and Storage to Minimize 5'-AMP Degradation

This protocol provides a general guideline for the collection and storage of biological samples to ensure 5'-AMP stability.

Materials:

  • Pre-chilled collection tubes (e.g., EDTA tubes for blood).

  • Phosphatase and deaminase inhibitor cocktail.

  • Ice bath.

  • Centrifuge (refrigerated, if possible).

  • -80°C freezer.

Procedure:

  • Sample Collection:

    • For blood samples, collect blood directly into pre-chilled EDTA tubes.

    • For tissue samples, excise the tissue as quickly as possible and immediately place it in a tube on dry ice or in liquid nitrogen.

  • Inhibitor Addition:

    • Immediately after collection, add a pre-aliquoted and validated phosphatase and deaminase inhibitor cocktail to the sample. Gently mix.

  • Processing (on ice):

    • Blood: Centrifuge the blood at 4°C to separate plasma or buffy coat as required by your protocol.

    • Tissue: Homogenize the tissue in a pre-chilled lysis buffer containing the inhibitor cocktail. Keep the sample on ice throughout the homogenization process.

  • Aliquoting:

    • After processing, immediately aliquot the plasma, cell lysate, or tissue homogenate into single-use cryovials. This is crucial to avoid freeze-thaw cycles.

  • Storage:

    • Snap-freeze the aliquots in liquid nitrogen or on dry ice.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol for a 5'-AMP Stability Assessment Study

This protocol outlines an experiment to determine the stability of 5'-AMP in a specific biological matrix under different storage conditions.

Materials:

  • Pooled biological matrix (e.g., human plasma) from healthy donors.

  • 5'-AMP standard of known concentration.

  • Enzyme inhibitor cocktail.

  • Storage containers (cryovials).

  • Incubators/refrigerators/freezers set to desired temperatures (e.g., 25°C, 4°C, -20°C, -80°C).

  • Validated analytical method for 5'-AMP quantification (e.g., LC-MS/MS).

Procedure:

  • Sample Preparation:

    • Spike the pooled biological matrix with a known concentration of 5'-AMP.

    • Add the appropriate enzyme inhibitor cocktail.

    • Gently mix to ensure homogeneity.

  • Aliquoting and Baseline Measurement (T=0):

    • Aliquot the spiked matrix into multiple cryovials.

    • Immediately process and analyze a set of aliquots (n=3-5) to establish the baseline (T=0) concentration of 5'-AMP.

  • Storage:

    • Place the remaining aliquots at the different storage temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term; 1, 2, 4, 12 weeks for long-term), retrieve a set of aliquots from each storage condition.

    • Process the samples and quantify the 5'-AMP concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the percentage of the initial 5'-AMP concentration remaining at each time point for each storage condition.

    • Plot the percentage of remaining 5'-AMP versus time for each condition to visualize the degradation kinetics.

Visualizations

5-AMP Degradation Pathways AMP 5'-AMP IMP Inosine Monophosphate (IMP) AMP->IMP AMP Deaminase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Inosine Inosine IMP->Inosine 5'-Nucleotidase Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase

Figure 1. Enzymatic degradation pathways of 5'-AMP.

Sample Handling Workflow for 5-AMP Stability cluster_collection Sample Collection & Processing cluster_storage Storage Collect Collect Sample (Pre-chilled tube) AddInhibitors Add Enzyme Inhibitors Collect->AddInhibitors Process Process on Ice (e.g., Centrifuge, Homogenize) AddInhibitors->Process Aliquot Aliquot into Single-Use Vials Process->Aliquot Freeze Snap Freeze (-80°C or Liquid N2) Aliquot->Freeze Store Long-term Storage (Stable -80°C) Freeze->Store

Figure 2. Recommended workflow for sample handling to ensure 5'-AMP stability.

References

Technical Support Center: Optimizing 5'-AMPS (cGAMP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their 5'-AMPS (cyclic GMP-AMP, cGAMP) detection experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound (cGAMP) detection assay, which is commonly performed using a competitive ELISA format.

High Background Signal

A high background signal can mask the specific signal from your sample, leading to a poor signal-to-noise ratio. Here are common causes and solutions:

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Introduce a 30-second soak step with the wash buffer in each well before aspiration.[1][2][3]
Ineffective Blocking Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent (e.g., 5% BSA or non-fat dry milk in PBS).
Antibody Concentration Too High Optimize the concentration of the primary or secondary antibody by performing a titration. A common starting point is a 1:1000 dilution, with a range tested from 1:250 to 1:4000.[4]
Contaminated Reagents or Buffers Use fresh, sterile reagents and buffers. Ensure that the substrate solution is colorless before use.[5] Avoid using buffers containing sodium azide (B81097), as it inhibits HRP activity.[2]
Incorrect Incubation Temperature or Time Adhere strictly to the incubation times and temperatures specified in your assay protocol. Generally, incubations are performed at room temperature (18-25°C) or 37°C.[2][5][6]
Cross-Contamination Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.[5]

Low or No Signal

A weak or absent signal can make it impossible to quantify this compound accurately. Below are potential reasons and how to address them:

Potential Cause Recommended Solution
Inactive Reagents Ensure all kit components are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles of antibodies and standards.[3][4]
Incorrect Reagent Preparation or Addition Double-check all dilution calculations. Ensure that all necessary reagents were added in the correct order as per the protocol.[1]
Insufficient Incubation Time Follow the recommended incubation times. For low-abundance targets, consider a longer incubation, such as overnight at 4°C for the primary antibody.[7]
Problem with Standard Curve Preparation Ensure the this compound standard is properly reconstituted and serially diluted. Vortex standards thoroughly before adding to the plate.[4]
Incompatible Buffers Verify that your sample and wash buffers are compatible with all assay components. For example, sodium azide in the wash buffer can inhibit HRP-conjugated secondary antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a competitive ELISA for this compound (cGAMP) detection?

In a competitive ELISA for this compound, a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP) competes with the this compound in your sample for binding to a limited number of capture antibodies coated on the microplate wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in your sample. Therefore, a higher signal indicates a lower concentration of this compound in the sample.[6]

Q2: How can I optimize my antibody concentrations for a this compound assay?

To optimize antibody concentrations, a checkerboard titration is recommended. This involves testing a range of dilutions for both the capture and detection antibodies to find the combination that provides the best signal-to-noise ratio.

Q3: What are the critical parameters to control during incubation steps?

The most critical parameters are temperature and time. Inconsistent temperature across the plate can lead to edge effects, while incorrect incubation times can result in a weak signal or high background. It is recommended to use a calibrated incubator and a timer to ensure consistency.

Q4: How should I prepare my samples for a this compound assay?

Cells should be lysed using a buffer recommended by the ELISA kit manufacturer. After lysis, it is important to centrifuge the lysate to pellet cell debris and collect the supernatant, which will be used in the assay.[6] For tissue samples, treatment with HCl can stop endogenous phosphodiesterase activity.[4]

Q5: What can I do if I see high variability between my duplicate or triplicate wells?

High variability can be caused by several factors, including inconsistent pipetting, improper mixing of reagents, or an unevenly coated plate. To minimize variability, ensure your pipettes are calibrated, thoroughly mix all solutions before use, and be careful to dispense the same volume into each well.

Experimental Protocols & Workflows

Below are diagrams illustrating a typical workflow for a competitive this compound (cGAMP) ELISA and a troubleshooting workflow for optimizing the signal-to-noise ratio.

G Figure 1. Competitive this compound (cGAMP) ELISA Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with capture antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add standards and samples p4->a1 a2 Add enzyme-conjugated This compound (cGAMP) a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 d1 Add substrate a4->d1 d2 Incubate in dark d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4

Caption: A typical workflow for a competitive this compound (cGAMP) ELISA.

G Figure 2. Troubleshooting Signal-to-Noise Ratio cluster_bg High Background Troubleshooting cluster_sig Low Signal Troubleshooting start Poor S/N Ratio issue Identify Primary Issue start->issue high_bg High Background issue->high_bg High OD in negative controls low_sig Low Signal issue->low_sig Low OD in positive controls bg1 Increase wash steps high_bg->bg1 sig1 Check reagent activity low_sig->sig1 bg2 Optimize blocking bg1->bg2 Still high bg3 Titrate antibody bg2->bg3 Still high sig2 Verify incubation times sig1->sig2 Reagents OK sig3 Confirm standard prep sig2->sig3 Times OK

References

Technical Support Center: Troubleshooting Low AMPK Activation with 5'-AMPS in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting in vitro experiments involving the activation of AMP-activated protein kinase (AMPK) with 5'-adenosine monophosphate (5'-AMPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of AMPK activation by this compound?

A1: 5'-AMP is a canonical activator of AMPK. Its binding to the γ-subunit of the AMPK heterotrimer induces a conformational change that leads to activation through a tripartite mechanism.[1] This includes:

  • Allosteric Activation: Direct binding of AMP causes an allosteric activation of the kinase.[1]

  • Promotion of Phosphorylation: AMP binding promotes the phosphorylation of Threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, such as LKB1 and CaMKKβ.[1]

  • Inhibition of Dephosphorylation: AMP binding inhibits the dephosphorylation of Thr172 by protein phosphatases.[1]

Q2: I am not observing the expected level of AMPK activation. What are the potential causes?

A2: Low or absent AMPK activation in vitro can stem from several factors. A logical troubleshooting workflow can help identify the root cause. Key areas to investigate include reagent quality, experimental conditions, and the specifics of your assay setup.

Q3: How should I prepare and store my this compound stock solution?

A3: Proper preparation and storage of this compound are critical for its stability and efficacy. While specific stability data for this compound in all culture media is not extensively published, general best practices for similar small molecules should be followed. It is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., sterile, high-quality DMSO) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] When diluting into your cell culture medium, ensure the final solvent concentration is minimal (typically ≤ 0.1% for DMSO) to prevent cytotoxicity.[2][3]

Q4: What concentration of this compound should I use in my experiment?

A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration for your specific system. A typical starting range for in vitro experiments could be from the low micromolar to millimolar range. For purified enzyme assays, the half-maximal stimulatory effect of AMP has been observed at concentrations below 2 µM.[4][5]

Q5: Could my cell culture conditions be affecting AMPK activation?

A5: Yes, cell culture conditions can significantly impact AMPK activity. High glucose levels in the media can suppress AMPK activation, even in the presence of an activator.[6] Additionally, factors like cell confluence, serum concentration, and the presence of other signaling molecules can influence the basal activity of the AMPK pathway. Ensure your cell culture conditions are consistent and well-controlled.

Q6: Are there alternative methods to measure AMPK activation besides Western blotting for p-AMPK?

A6: While Western blotting for phosphorylated AMPK (p-AMPK) at Thr172 is a common method, other assays can also be used to measure AMPK activity. These include:

  • Kinase Activity Assays: These assays measure the phosphorylation of a specific AMPK substrate, such as the SAMS peptide.[7][8] They can be performed using radioactive (32P-ATP) or non-radioactive methods like ELISA-based assays or luminescence-based assays (e.g., ADP-Glo™).[7][9][10]

  • Downstream Target Phosphorylation: Assessing the phosphorylation status of well-established downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC), can also serve as an indicator of AMPK activation.[3]

Troubleshooting Guides

Problem 1: Low or No Phosphorylation of AMPK (Thr172) Detected by Western Blot
Potential Cause Troubleshooting Step
Inactive this compound Prepare a fresh stock solution of this compound. If possible, test the activity of the new stock in a well-characterized positive control system.
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cell line.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the peak activation time for your experimental setup.
High Basal AMPK Activity If the basal p-AMPK level is already high, it may be difficult to detect a further increase. Consider serum-starving the cells before treatment to lower the basal activity.
Poor Antibody Quality Validate your primary antibody for p-AMPK (Thr172) using a known positive control (e.g., cells treated with a potent AMPK activator like AICAR or metformin).[8] Ensure you are using the recommended antibody dilution and incubation conditions.
Issues with Western Blot Protocol Optimize your Western blot protocol, including protein extraction, gel electrophoresis, transfer, and antibody incubation steps. Use a total AMPK antibody as a loading control.
Low Expression of Upstream Kinases (LKB1, CaMKKβ) Confirm the expression of LKB1 and/or CaMKKβ in your cell line, as their presence is crucial for Thr172 phosphorylation.[1]
Problem 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variability in Cell Culture Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.[11]
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment from a consistent stock solution.
Freeze-Thaw Cycles of this compound Stock Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Technical Variability in Assay Ensure consistent execution of the experimental protocol, including incubation times, washing steps, and measurement parameters.

Experimental Protocols

General Protocol for In Vitro AMPK Activation Assay

This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and experimental goals.

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Pre-treatment (Optional): To reduce basal AMPK activity, you may serum-starve the cells for a few hours prior to treatment.

  • Preparation of this compound Working Solution: Prepare a fresh dilution of your this compound stock solution in the appropriate cell culture medium to the desired final concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Analysis: Analyze AMPK activation by Western blotting for p-AMPK (Thr172) and total AMPK, or by using a kinase activity assay.

Example of a Non-Radioactive AMPK Kinase Assay Buffer

For in vitro kinase assays using purified components, a typical buffer composition might be:

  • 25 mM Tris, pH 7.4-8.0

  • 12 mM MgCl2

  • 1 mM Na3VO4

  • 5 mM NaF

  • 2 mM DTT[9]

Visualizations

AMPK Signaling Pathway

AMPK_Pathway cluster_activation AMP This compound AMPK AMPK AMP->AMPK Allosteric Activation PP Protein Phosphatases AMP->PP Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation pAMPK p-AMPK (Thr172) (Active) Anabolic Anabolic Pathways (e.g., Protein Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis) pAMPK->Catabolic Activates PP->pAMPK Dephosphorylation

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for Assessing AMPK Activation

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound and Controls seed_cells->treat_cells incubate Incubate treat_cells->incubate lyse_cells Cell Lysis incubate->lyse_cells quantify Protein Quantification lyse_cells->quantify analysis Analysis quantify->analysis western Western Blot (p-AMPK, Total AMPK) analysis->western Option 1 kinase_assay Kinase Activity Assay analysis->kinase_assay Option 2 end End western->end kinase_assay->end

Caption: General experimental workflow.

Troubleshooting Decision Tree for Low AMPK Activation

Troubleshooting_Tree start Low AMPK Activation Observed check_reagents Are this compound and antibodies fresh and properly stored? start->check_reagents yes1 Yes check_reagents->yes1 Yes no1 No check_reagents->no1 No check_protocol Is the experimental protocol optimized? yes1->check_protocol replace_reagents Prepare fresh reagents and repeat experiment no1->replace_reagents yes2 Yes check_protocol->yes2 Yes no2 No check_protocol->no2 No check_cells Are the cell culture conditions optimal and consistent? yes2->check_cells optimize_protocol Optimize concentration, incubation time, and assay conditions no2->optimize_protocol yes3 Yes check_cells->yes3 Yes no3 No check_cells->no3 No further_investigation Consider alternative assays or consult technical support yes3->further_investigation standardize_cells Standardize cell culture (passage, confluency, media) no3->standardize_cells

Caption: Troubleshooting decision tree.

References

Technical Support Center: The Impact of pH on 5'-AMPK Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on 5'-AMP-activated protein kinase (AMPK) stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for AMPK activity?

A1: The optimal pH for AMPK activity can vary depending on the experimental context. In vitro kinase assays are typically performed at a neutral pH, generally between 7.0 and 8.0 .[1][2][3][4] However, studies in cellular contexts have shown that an alkaline intracellular pH (pHi) can lead to the activation of AMPK signaling.[5][6][7] For instance, increasing the extracellular pH to induce an alkaline pHi has been shown to increase AMPK activity.[5][6][7]

Q2: How does pH affect AMPK stability?

A2: While comprehensive data on the long-term stability of purified AMPK across a wide pH range is limited, general principles of protein stability suggest that extreme pH values (highly acidic or alkaline) can lead to denaturation and loss of activity. For long-term storage of purified AMPK, it is recommended to use a buffer with a pH in the neutral range (e.g., pH 7.0-8.0) and to store at -80°C in the presence of cryoprotectants like glycerol.[8] Short-term storage at 4°C is also possible in appropriate buffers.[8]

Q3: Can changes in intracellular pH modulate AMPK signaling?

A3: Yes, changes in intracellular pH (pHi) have been shown to modulate AMPK signaling. Specifically, an alkaline pHi is recognized as an activator of the AMPK-mTORC2 signaling pathway.[5][6][7] This suggests that cellular metabolic states that lead to changes in pHi can directly impact AMPK activity and its downstream signaling cascades. Conversely, acidic extracellular pH has been shown to inhibit autophagy in cardiomyocytes through a mechanism involving AMPK.[9]

Q4: What is the role of 5'-AMP in pH-dependent AMPK activity?

A4: 5'-Adenosine monophosphate (AMP) is a key allosteric activator of AMPK. While the direct effect of pH on the binding affinity of AMP to the AMPK gamma subunit is not extensively characterized, the overall activation of AMPK by various stimuli, including pH changes, is often linked to the cellular AMP:ATP ratio. It is important to note that the stability of AMP itself is pH-dependent, with hydrolysis occurring more rapidly at extreme pH values. However, under typical physiological and experimental pH ranges, AMP is relatively stable.

Troubleshooting Guide: pH-Related Issues in AMPK Experiments

Problem Possible Cause Troubleshooting Steps
Low or no AMPK activity in in vitro kinase assay Suboptimal buffer pH: The pH of your kinase assay buffer may be outside the optimal range for AMPK activity (typically pH 7.0-8.0).1. Verify buffer pH: Use a calibrated pH meter to confirm that your kinase assay buffer is at the intended pH. 2. Prepare fresh buffer: If the pH is incorrect, prepare a fresh batch of buffer, ensuring accurate measurement of all components. 3. Test a pH range: If you suspect your specific AMPK isoform or substrate has a different pH optimum, perform a pilot experiment testing a range of pH values (e.g., 6.5 to 8.5) to determine the optimal condition.
Inconsistent AMPK activity between experiments Buffer instability: The pH of your buffer may be drifting over time, especially if not stored properly. Tris buffers, for example, are known to have a pH that is sensitive to temperature changes.1. Use fresh buffer for each experiment: Avoid using old buffer stocks. 2. Store buffers appropriately: Store buffers at 4°C and protect them from light. For long-term storage, consider sterile filtering and storing in smaller aliquots. 3. Consider a different buffering agent: If you continue to see pH drift, consider using a buffer with a pKa closer to your target pH and one that is less sensitive to temperature fluctuations.
Unexpected activation or inhibition of AMPK in cell-based assays Uncontrolled pH changes in cell culture media: The pH of your cell culture media can be affected by factors such as CO2 levels in the incubator, cellular metabolism, and the addition of acidic or basic compounds.1. Monitor media pH: Regularly check the pH of your cell culture media using a pH meter or pH indicator strips. 2. Ensure proper incubator conditions: Maintain a stable CO2 level in your incubator (typically 5%). 3. Buffer your media: Use a bicarbonate-based buffer system and ensure your media is properly equilibrated in the incubator before use. For experiments outside of a CO2 incubator, consider using a HEPES-buffered medium. 4. Control for pH changes when adding compounds: When adding drugs or other compounds, ensure that the vehicle or the compound itself does not significantly alter the pH of the media. If necessary, adjust the pH of your treatment solutions.
Precipitation of AMPK protein during storage or in assays pH is near the isoelectric point (pI) of the protein: Proteins are least soluble at their pI. If the buffer pH is close to the pI of AMPK, it may precipitate.1. Determine the pI of your AMPK construct: You can estimate the pI using online bioinformatics tools. 2. Adjust buffer pH: Choose a buffer pH that is at least one pH unit away from the pI of your AMPK protein.

Quantitative Data Summary

Table 1: Recommended pH for in vitro AMPK Kinase Assays

Assay Buffer ComponentRecommended pHReference(s)
Tris-HCl7.5[2]
HEPES7.0[1]
MOPS7.2[3]
Tris8.0[4]

Table 2: Effect of Alkaline pH on AMPK Signaling in Cellular Assays

Cell TypeExperimental ConditionEffect on AMPK SignalingpHReference(s)
Mouse Embryonic Fibroblasts (MEFs)DMEM mediaIncreased AMPK signaling8.3[6][7]
Mouse Embryonic Fibroblasts (MEFs)D-PBS + amino acidsIncreased AMPK signaling9.5
Rat CardiomyocytesExtracellular mediaStimulated autophagy via AMPKAlkaline[9]

Experimental Protocols

Protocol 1: Determination of Optimal pH for AMPK Activity in vitro

This protocol describes a method to determine the optimal pH for the catalytic activity of purified AMPK using the SAMS peptide as a substrate.[1][2][10][11]

Materials:

  • Purified active AMPK enzyme

  • SAMS peptide (HMRSAMSGLHLVKRR)[11]

  • ATP (adenosine triphosphate)

  • [γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.5-9.0)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • AMP (adenosine monophosphate)

  • Phosphoric acid (for radioactive assay)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter (for radioactive assay) or luminometer (for luminescence-based assay)

Procedure:

  • Prepare Kinase Assay Buffers: Prepare a series of 10X kinase assay buffers, each with a different pH value (e.g., in 0.5 pH unit increments from 6.0 to 9.0). Each 10X buffer should contain 400 mM of the respective buffering agent, 2 M NaCl, and 50 mM MgCl₂.

  • Prepare Reaction Mix: For each pH to be tested, prepare a reaction mix containing the following components (final concentrations):

    • 1X Kinase Assay Buffer (at the desired pH)

    • 200 µM SAMS peptide

    • 200 µM AMP

    • 1 mM DTT

    • 0.1 mg/mL BSA

  • Enzyme Dilution: Dilute the purified AMPK enzyme to the desired working concentration in a neutral pH buffer (e.g., 50 mM HEPES, pH 7.4).

  • Kinase Reaction:

    • For each pH condition, add the diluted AMPK enzyme to the reaction mix.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 200 µM (for radioactive assay) or by following the instructions of the ADP-Glo™ Kinase Assay kit.

    • Incubate the reactions at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Measure Activity:

    • Radioactive Assay: Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay: Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to stop the reaction and measure the luminescence signal.

  • Data Analysis: Plot the measured AMPK activity (e.g., in cpm or RLU) against the pH of the reaction buffer. The pH that corresponds to the highest activity is the optimal pH for your AMPK under these conditions.

Protocol 2: Assessing the pH Stability of Purified AMPK

This protocol outlines a method to evaluate the stability of purified AMPK at different pH values over time.

Materials:

  • Purified active AMPK enzyme

  • A series of storage buffers with different pH values (e.g., citrate (B86180) for pH 4.0-6.0, phosphate (B84403) for pH 6.0-8.0, Tris-HCl for pH 8.0-9.0)

  • Glycerol

  • Standard AMPK kinase assay reagents (from Protocol 1)

Procedure:

  • Prepare Storage Buffers: Prepare a series of storage buffers, each containing 50 mM of the buffering agent, 150 mM NaCl, 1 mM DTT, and 10% glycerol, at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

  • Aliquot and Incubate: Dilute the purified AMPK to a stock concentration in each of the prepared storage buffers. Aliquot the enzyme into separate tubes for each pH and time point to avoid freeze-thaw cycles. Store the aliquots at a constant temperature (e.g., 4°C for short-term stability or -20°C for longer-term stability).

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), remove one aliquot for each pH condition.

  • Measure Residual Activity: Dilute the stored enzyme into the standard AMPK kinase assay buffer (at the optimal pH determined in Protocol 1). Measure the kinase activity as described in Protocol 1.

  • Data Analysis: For each pH condition, plot the residual AMPK activity as a percentage of the initial activity (time 0) against the incubation time. This will provide a pH-stability profile for your AMPK preparation under the tested storage conditions.

Signaling Pathway and Experimental Workflow Diagrams

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_inputs Upstream Signals cluster_core AMPK Complex cluster_outputs Downstream Effects Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) Alkaline pH Alkaline pH AMPK AMPK Alkaline pH->AMPK Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation (Thr172) Ca2+ Ca2+ Ca2+->CaMKK2 Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibition Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activation Protein Synthesis Protein Synthesis Anabolic Pathways->Protein Synthesis Lipid Synthesis Lipid Synthesis Anabolic Pathways->Lipid Synthesis Glucose Uptake Glucose Uptake Catabolic Pathways->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways->Fatty Acid Oxidation

Caption: AMPK Signaling Pathway Activation and Downstream Effects.

Experimental_Workflow Workflow for Determining Optimal pH of AMPK A Prepare a series of kinase buffers at different pH values (e.g., 6.0-9.0) B Set up kinase reactions with purified AMPK, SAMS peptide, and ATP in each buffer A->B C Incubate reactions at 30°C for a fixed time B->C D Stop reactions and measure AMPK activity (e.g., radioactive or luminescence-based assay) C->D E Plot AMPK activity vs. pH D->E F Identify the pH with the highest activity E->F

References

Technical Support Center: 5'-Adenosine Monophosphate (5'-AMPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5'-AMPS powder. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in research?

5'-Adenosine monophosphate (also known as AMP or adenylic acid) is a crucial nucleotide that plays a significant role in cellular metabolism and energy transfer. In research, it is widely used to study cellular signaling pathways, particularly those involving AMP-activated protein kinase (AMPK), and as a component in cell culture media to support cell growth and viability.[1] It also serves as a precursor for the synthesis of adenosine (B11128) triphosphate (ATP).

Q2: What are the recommended storage conditions for this compound powder?

To ensure the stability and integrity of this compound powder, it should be stored in a freezer at -20°C.[2][3] The compound is hygroscopic, meaning it can absorb moisture from the air, so it is critical to keep the container tightly sealed.

Q3: How should this compound powder be handled in the laboratory?

When handling this compound powder, it is important to avoid dust formation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area to prevent inhalation of the powder.

Q4: What is the solubility of this compound disodium (B8443419) salt?

The disodium salt of this compound is soluble in water. One source indicates a solubility of 10 mg/mL in water.[2] For other solvents, its solubility is more limited. It is very soluble in dimethylformamide (DMF) but shows limited solubility in most other polar organic solvents.

Q5: How should reconstituted this compound solutions be stored?

Following reconstitution in water, it is recommended to aliquot the solution into smaller, single-use volumes and store them frozen at -20°C.[2][3] Stock solutions stored under these conditions are stable for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles to prevent degradation of the compound. For aqueous solutions stored at 4°C, the stability is significantly reduced to a few days.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound Ensure that the this compound powder has been stored correctly at -20°C in a tightly sealed container. If using a stock solution, verify its age and storage conditions. Prepare fresh stock solutions if degradation is suspected.[5]
Incorrect concentration of this compound solution Double-check all calculations and ensure that the powder was weighed accurately. Use calibrated equipment for all measurements.
Contamination of stock solution Prepare a fresh stock solution using sterile water and filter-sterilize if necessary for cell culture applications.
Difficulty dissolving this compound powder Incorrect solvent This compound disodium salt is most soluble in water.[2] Using other solvents may result in poor solubility.
Low temperature of solvent Ensure the solvent is at room temperature before attempting to dissolve the powder. Gentle warming may aid dissolution, but avoid excessive heat which could cause degradation.
High background signal in enzymatic assays Non-specific enzyme activity Run a control reaction without this compound to determine the baseline background signal.
Contaminants in the this compound powder Ensure you are using a high-purity grade of this compound suitable for your application.
Variability between experimental replicates Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Incomplete mixing of solutions Ensure all solutions, including the this compound stock solution, are thoroughly mixed before use.

Quantitative Data

Table 1: Stability of this compound (Sodium Salt) Solutions at Different Concentrations and Temperatures

ConcentrationStorage TemperatureStabilityObservations
0.03 mg/mLRoom Temperature (20-25°C)UnstableMean percent variation greater than 10% by day 9 and over 75% by day 14.[5]
400 mg/mLRoom Temperature (20-25°C)Relatively stable for a short periodMaintained initial concentration for the first 10 days, with decomposition occurring thereafter.[5]
0.03 mg/mL & 400 mg/mLRefrigerated (4°C)StableNo significant degradation observed over a 25-week study period.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound disodium salt powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes or micropipettes with sterile tips

  • Vortex mixer

  • Sterile single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)

  • 0.22 µm sterile syringe filter (optional, for cell culture applications)

  • Sterile syringe (optional)

Methodology:

  • Allow this compound Powder to Reach Room Temperature: Before opening, let the container of this compound powder warm to room temperature to prevent condensation of moisture on the powder.

  • Weigh the this compound Powder: On a calibrated analytical balance, carefully weigh out the required amount of this compound disodium salt. To prepare 10 mL of a 100 mM stock solution, you will need 49.11 mg (Molecular Weight of disodium salt hydrate (B1144303) can vary, always check the manufacturer's label).

  • Dissolve the Powder: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mix Thoroughly: Close the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.

  • Adjust to Final Volume: Add sterile water to bring the solution to the final desired volume (e.g., 10 mL). Mix again by gentle inversion.

  • (Optional) Filter Sterilization: For applications requiring a sterile solution, such as cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot for Storage: Dispense the stock solution into sterile, single-use aliquot tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Store Properly: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots in a freezer at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve mix Vortex to Mix dissolve->mix volume Adjust to Final Volume mix->volume filter Filter Sterilize (Optional) volume->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store use Use in Experiment store->use

Caption: Experimental workflow for preparing and storing a this compound stock solution.

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR ac Adenylyl Cyclase gpcr->ac Activates atp ATP camp cAMP atp->camp Converts AC pka PKA (inactive) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde Hydrolyzes pka_active PKA (active) pka->pka_active response Cellular Response (e.g., Gene Transcription, Metabolism) pka_active->response Phosphorylates Targets amp 5'-AMP pde->amp ligand Hormone/ Neurotransmitter ligand->gpcr Binds

Caption: Simplified overview of the cyclic AMP (cAMP) signaling pathway.

References

Technical Support Center: Avoiding Hydrolysis of 5'-AMPS in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 5'-Adenosine Monophosphate (5'-AMPS) in experimental settings. Below you will find frequently asked questions, a troubleshooting guide, quantitative stability data, detailed experimental protocols, and visualizations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in my experiments? A1: The hydrolysis of this compound is primarily influenced by three factors:

  • Low pH: this compound is susceptible to acid-catalyzed hydrolysis, where the phosphate (B84403) ester bond is cleaved, resulting in the formation of adenosine (B11128) and inorganic phosphate.

  • Elevated Temperature: Higher temperatures significantly accelerate the rate of chemical hydrolysis.

  • Enzymatic Activity: The presence of endogenous phosphatases in biological samples can rapidly degrade this compound.

Q2: What is the ideal pH range for buffers used with this compound? A2: To minimize hydrolysis, it is recommended to use buffers with a neutral to slightly alkaline pH, ideally between 7.0 and 8.0. Acidic conditions should be strictly avoided.

Q3: How should I store my this compound stock solutions to ensure long-term stability? A3: For optimal stability, this compound stock solutions should be prepared in a buffer with a pH of 7.0 or higher, aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, and stored at -20°C or lower. Under these conditions, the solution can be stable for several months.

Q4: My experiment involves cell lysates. How can I prevent enzymatic degradation of this compound? A4: When working with biological samples that may contain phosphatases, it is crucial to add a phosphatase inhibitor cocktail to your experimental buffer immediately before use. This will help preserve the integrity of this compound.

Q5: How can I determine if my this compound solution has degraded? A5: The most reliable method to assess the integrity of your this compound solution is through High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify this compound from its primary degradation product, adenosine.

Troubleshooting Guide

Issue Potential Cause Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in the buffer.1. Confirm the pH of your buffer is within the optimal range (7.0-8.0).2. Prepare fresh this compound working solutions for each experiment.3. Ensure proper storage of stock solutions (-20°C or colder).
Lower than expected activity or signal in an assay. The concentration of active this compound is lower than anticipated due to hydrolysis.1. Quantify the concentration of your this compound stock solution using UV spectrophotometry.2. If enzymatic degradation is suspected, add a phosphatase inhibitor cocktail to your buffer.3. Perform experiments on ice where possible to minimize temperature-dependent degradation.
Unexpected peaks in analytical readouts (e.g., HPLC, Mass Spectrometry). Presence of this compound degradation products, primarily adenosine.1. Analyze a sample of your this compound stock and working solutions by HPLC to check for the presence of adenosine.2. If degradation is confirmed, discard the old solution and prepare a fresh stock from high-purity this compound powder.

Quantitative Data: Stability of this compound

The following table summarizes the stability of this compound under various conditions.

Condition Half-life (t½) Primary Degradation Products Citation
0.01 M HCl (pH ~2), 60°C~1.45 hoursAdenosine + Inorganic Phosphate[1]
1.00 M HCl (pH ~0), 60°C~11.5 minutesAdenosine + Inorganic Phosphate[1]
Room Temperature (20-25°C), Neutral pH~9-10 days for significant degradationAdenosine + Inorganic Phosphate[1]
Refrigerated (4°C), Neutral pH> 25 weeksMinimal Degradation[1]
Presence of ecto-5'-nucleotidase (pH 9.5)Minutes to hoursAdenosine + Inorganic Phosphate[2]

Half-life at acidic pH calculated from the rate constants provided in the cited source.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution
  • Materials:

    • 5'-Adenosine monophosphate sodium salt (high purity, ≥99%)

    • Nuclease-free water

    • 1 M Tris-HCl, pH 7.5

    • Sterile, nuclease-free polypropylene (B1209903) tubes

    • 0.22 µm syringe filter

  • Procedure:

    • In a sterile tube, dissolve the appropriate amount of this compound sodium salt in nuclease-free water to a concentration slightly below 100 mM.

    • Add 1 M Tris-HCl, pH 7.5, to a final concentration of 10 mM to ensure the solution is buffered.

    • Adjust the final volume with nuclease-free water to achieve a 100 mM this compound concentration.

    • Confirm the pH of the solution is approximately 7.5.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile stock solution into single-use volumes in nuclease-free polypropylene tubes.

    • Store the aliquots at -20°C.

Protocol 2: Using Phosphatase Inhibitors to Prevent Enzymatic Degradation
  • Materials:

    • Experimental buffer (e.g., Tris-HCl or HEPES, pH 7.4)

    • Commercially available phosphatase inhibitor cocktail (e.g., a 100X stock solution)

    • Biological sample (e.g., cell lysate, tissue homogenate)

  • Procedure:

    • Prepare your experimental buffer at the desired concentration and pH.

    • Immediately before adding the buffer to your biological sample, add the phosphatase inhibitor cocktail to the buffer at the manufacturer's recommended final concentration (typically 1X). For example, add 10 µL of a 100X stock to 990 µL of buffer.

    • Vortex the buffer gently to mix.

    • Proceed with your experiment by adding the inhibitor-containing buffer to your sample. It is recommended to keep the samples on ice to further minimize enzymatic activity.

Visualizations

hydrolysis_pathway cluster_reactants Reactants cluster_conditions Hydrolysis Conditions cluster_products Products AMPS This compound Adenosine Adenosine AMPS->Adenosine Hydrolysis Pi Inorganic Phosphate H2O H₂O Conditions Low pH High Temperature Phosphatases

Caption: The hydrolysis of this compound yields adenosine and inorganic phosphate.

experimental_workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_verification Quality Control A Prepare Buffer (pH 7.0-8.0) B Prepare this compound Stock Solution A->B C Filter Sterilize and Aliquot B->C D Store at -20°C C->D E Thaw Single-Use Aliquot on Ice D->E F Prepare Working Solution (add Phosphatase Inhibitors if needed) E->F G Perform Experiment F->G H Optional: Verify Purity and Concentration via HPLC G->H

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_flowchart Start Inconsistent Results? Check_pH Is Buffer pH 7.0 - 8.0? Start->Check_pH Check_Temp Were solutions kept cold? Check_pH->Check_Temp Yes Sol_Adjust_pH Adjust buffer to pH 7.0-8.0 Check_pH->Sol_Adjust_pH No Check_Enzymes Are phosphatases a potential issue? Check_Temp->Check_Enzymes Yes Sol_Keep_Cold Perform experiments on ice Check_Temp->Sol_Keep_Cold No Check_Stock Is the this compound stock solution fresh? Check_Enzymes->Check_Stock No Sol_Add_Inhibitors Add phosphatase inhibitor cocktail Check_Enzymes->Sol_Add_Inhibitors Yes Sol_New_Stock Prepare a fresh This compound stock solution Check_Stock->Sol_New_Stock No End Re-run Experiment Check_Stock->End Yes Sol_Adjust_pH->Check_Temp Sol_Keep_Cold->Check_Enzymes Sol_Add_Inhibitors->Check_Stock Sol_New_Stock->End

Caption: A logical flowchart for troubleshooting this compound instability.

References

Technical Support Center: 5'-AMPS Integrity and Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of multiple freeze-thaw cycles on the integrity of 5'-Adenosine Monophosphate (5'-AMP). The following information is curated to address potential issues and offer practical solutions for maintaining sample quality during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How do multiple freeze-thaw cycles affect the integrity of 5'-AMP solutions?

While direct, comprehensive studies on the degradation of 5'-AMP specifically due to freeze-thaw cycles are limited, the stability of nucleotides, in general, can be compromised by such processes. The primary concern is the potential for degradation of the 5'-AMP molecule, which can impact its concentration and purity. Although 5'-AMP is considered the most stable among adenosine (B11128) phosphates (ATP, ADP, and AMP), repeated freezing and thawing can introduce physical and chemical stresses that may lead to hydrolysis of the phosphate (B84403) group or the glycosidic bond. Factors such as the composition of the buffer, the rate of freezing and thawing, and the number of cycles can all influence the extent of degradation.

Q2: What are the potential degradation products of 5'-AMP after freeze-thaw cycles?

The primary degradation of 5'-AMP under various stress conditions, including thermal stress, typically involves the cleavage of the phosphoester bond to yield adenosine and inorganic phosphate. Further degradation of adenosine can also occur. While specific studies on freeze-thaw induced degradation products are not extensively documented, it is reasonable to hypothesize a similar degradation pathway.

Q3: How can I assess the integrity of my 5'-AMP samples after multiple freeze-thaw cycles?

To assess the integrity of your 5'-AMP samples, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC). HPLC can effectively separate 5'-AMP from its potential degradation products, allowing for quantification of the intact molecule. A decrease in the peak area corresponding to 5'-AMP and the appearance of new peaks would indicate degradation.

Q4: What is the recommended best practice for storing and handling 5'-AMP solutions to minimize degradation from freeze-thaw cycles?

To minimize degradation, it is highly recommended to aliquot your 5'-AMP solution into single-use volumes before the initial freezing. This practice avoids the need for repeated thawing and freezing of the entire stock solution. If aliquoting is not feasible, aim to minimize the number of freeze-thaw cycles as much as possible. When thawing, it is advisable to do so slowly on ice to reduce thermal stress.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in enzymatic assays using 5'-AMP. Degradation of 5'-AMP due to multiple freeze-thaw cycles, leading to a lower effective concentration.1. Use a fresh aliquot of 5'-AMP that has not undergone freeze-thaw cycles. 2. Quantify the concentration of your 5'-AMP stock solution using a reliable method like UV-Vis spectrophotometry or HPLC. 3. Perform a stability study on your 5'-AMP under your specific experimental conditions (see Experimental Protocol below).
Appearance of unexpected peaks in analytical runs (e.g., HPLC). Presence of 5'-AMP degradation products.1. Analyze a freshly prepared 5'-AMP standard to confirm the retention time of the intact molecule. 2. If possible, use mass spectrometry (LC-MS) to identify the unknown peaks, which are likely degradation products such as adenosine.
Gradual decrease in the measured concentration of 5'-AMP stock over time. Instability of the 5'-AMP solution, potentially exacerbated by repeated freeze-thaw cycles.1. Prepare fresh 5'-AMP stock solutions more frequently. 2. Store aliquots at -80°C for long-term storage. 3. Ensure the storage buffer is appropriate and at a stable pH.

Quantitative Data Summary

Number of Freeze-Thaw Cycles Hypothetical % Integrity of 5'-AMP Notes
1>99%Minimal degradation expected.
595 - 99%Potential for slight degradation.
1090 - 95%Increased likelihood of measurable degradation.
>15<90%Significant degradation may occur, impacting experimental results.

This data is illustrative and the actual degradation rate will depend on specific experimental conditions.

Experimental Protocols

Protocol for Assessing 5'-AMP Integrity after Freeze-Thaw Cycles using HPLC

1. Objective: To quantify the percentage of intact 5'-AMP in a solution after subjecting it to a defined number of freeze-thaw cycles.

2. Materials:

  • 5'-AMP solution of known concentration in your experimental buffer.

  • HPLC system with a UV detector.

  • A suitable reversed-phase C18 column.

  • Mobile phase (e.g., phosphate buffer with an organic modifier like methanol (B129727) or acetonitrile).

  • Reference standard of 5'-AMP.

  • Reference standard of adenosine (potential degradant).

  • Microcentrifuge tubes.

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of 5'-AMP of a known concentration (e.g., 1 mg/mL) in your buffer of interest.

    • Aliquot the stock solution into multiple microcentrifuge tubes (e.g., 50 µL per tube).

  • Freeze-Thaw Cycling:

    • Freeze the aliquots at your standard freezing temperature (e.g., -20°C or -80°C) for a defined period (e.g., 1 hour).

    • Thaw the aliquots at your standard thawing temperature (e.g., on ice or at room temperature) until completely liquid. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw cycle for a predetermined number of times (e.g., 1, 5, 10, 15, 20 cycles). For each cycle number, use a new set of aliquots.

  • HPLC Analysis:

    • Set up the HPLC method. An isocratic or gradient method may be used depending on the separation requirements.

    • Example HPLC Conditions:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: 100 mM potassium phosphate buffer (pH 6.0) with 5% methanol.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Inject a freshly prepared 5'-AMP standard to determine its retention time and peak area.

    • Inject the adenosine standard to determine its retention time.

    • Inject the samples that have undergone the different numbers of freeze-thaw cycles.

  • Data Analysis:

    • For each sample, identify and integrate the peak corresponding to 5'-AMP.

    • Calculate the percentage integrity of 5'-AMP for each freeze-thaw condition relative to the peak area of the control sample (0 freeze-thaw cycles) or the initial standard.

    • % Integrity = (Peak Area of 5'-AMP after N cycles / Peak Area of 5'-AMP at 0 cycles) * 100

    • Plot the % integrity of 5'-AMP as a function of the number of freeze-thaw cycles.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ft Freeze-Thaw Cycling cluster_analysis Analysis prep Prepare 5'-AMP Stock Solution aliquot Aliquot into Single-Use Tubes prep->aliquot freeze Freeze (-20°C / -80°C) aliquot->freeze thaw Thaw (on ice) freeze->thaw cycle Repeat for N Cycles thaw->cycle hplc HPLC Analysis thaw->hplc cycle->freeze data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for assessing 5'-AMP integrity after freeze-thaw cycles.

Degradation_Pathway cluster_stress Stress Condition AMP 5'-AMP (Intact Molecule) Adenosine Adenosine AMP->Adenosine Hydrolysis of Phosphoester Bond Pi Inorganic Phosphate AMP->Pi stress Freeze-Thaw Cycles

Caption: Hypothetical degradation pathway of 5'-AMP due to freeze-thaw stress.

how to improve the purity of a 5'-AMPS sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of their 5'-Adenosine Monophosphate (5'-AMPS) samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound sample?

A1: Impurities in a this compound sample can originate from the synthetic process or degradation. Common impurities include:

  • Synthesis-related impurities: Unreacted starting materials, residual solvents, and byproducts such as isomers (2'-AMPS and 3'-AMPS), and other nucleotides (e.g., Adenosine (B11128) Diphosphate (ADP), Adenosine Triphosphate (ATP)).[1]

  • Degradation products: Hydrolysis of the phosphate (B84403) group can lead to the formation of adenosine. Further degradation can result in hypoxanthine.[2][3]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of a this compound sample is most commonly assessed using High-Performance Liquid Chromatography (HPLC), particularly with UV detection at or near 260 nm. Both ion-exchange and reverse-phase HPLC methods can be employed to separate this compound from its potential impurities.

Q3: What are the primary methods for purifying this compound?

A3: The main techniques for purifying this compound are:

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge and is highly effective for separating nucleotides with different numbers of phosphate groups.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.

  • Recrystallization: This method purifies crystalline solids based on differences in solubility between the desired compound and its impurities.

Troubleshooting Guides

Issue 1: Poor resolution in HPLC analysis, making it difficult to assess purity.
Possible Cause Suggested Solution
Inappropriate column chemistry For separating isomers (2'-AMPS, 3'-AMPS), a high-resolution anion-exchange column is often effective. For separating less polar impurities, a C18 reverse-phase column may be more suitable.
Suboptimal mobile phase composition Adjust the salt gradient (for IEX) or the organic solvent gradient (for RP-HPLC) to improve separation. For RP-HPLC, the addition of an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can enhance the retention and separation of highly polar nucleotides.[4]
Incorrect pH of the mobile phase The pH of the mobile phase can significantly affect the charge and retention of nucleotides. For anion-exchange chromatography, a pH above the pKa of the phosphate groups is necessary. For ion-pair RP-HPLC, a pH between 6.0 and 8.0 is generally recommended.[4]
Issue 2: Presence of persistent impurities after initial purification.
Possible Cause Suggested Solution
Co-elution of impurities with this compound Employ an orthogonal purification method. For example, if you initially used ion-exchange chromatography, follow up with reverse-phase HPLC, or vice versa.
Presence of structurally very similar impurities (e.g., isomers) High-resolution anion-exchange chromatography is often the best choice for separating positional isomers of nucleotides.
Sample degradation during purification Ensure that the purification process is carried out at an appropriate temperature and pH to minimize degradation of this compound. Avoid prolonged exposure to harsh conditions.

Purification and Characterization Data

The following tables provide a summary of expected outcomes from different purification techniques. The exact values can vary based on the initial purity of the sample and the specific experimental conditions.

Table 1: Comparison of Purification Techniques for this compound

Purification Method Principle Typical Purity Achieved Advantages Disadvantages
Ion-Exchange Chromatography Separation based on net charge>98%High resolution for charged molecules, effective for removing other nucleotides (ADP, ATP).Can be sensitive to buffer conditions (pH, ionic strength).
Reverse-Phase HPLC Separation based on hydrophobicity>99%Excellent for removing less polar impurities and can be coupled with mass spectrometry for impurity identification.May require ion-pairing reagents for good retention of highly polar this compound.
Recrystallization Differential solubility>99%Cost-effective for large-scale purification, can yield very high purity product.[5]Requires a suitable solvent system and may result in lower recovery.

Experimental Protocols

Protocol 1: Purification of this compound by Anion-Exchange Chromatography

This protocol is a general guideline and may require optimization.

  • Column: A strong anion-exchange column (e.g., quaternary ammonium-based resin).

  • Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 8.0.

  • Mobile Phase B: 1 M Ammonium Bicarbonate, pH 8.0.

  • Procedure: a. Dissolve the crude this compound sample in Mobile Phase A. b. Equilibrate the column with Mobile Phase A. c. Load the sample onto the column. d. Wash the column with Mobile Phase A to remove unbound impurities. e. Elute the bound molecules using a linear gradient of 0-50% Mobile Phase B over 30 minutes. This compound is expected to elute before ADP and ATP due to its lower negative charge. f. Monitor the eluent by UV absorbance at 260 nm. g. Collect fractions containing the purified this compound and lyophilize to remove the volatile buffer.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

This protocol is a general guideline and may require optimization.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.0, with 5 mM Tetrabutylammonium hydrogen sulfate (ion-pairing agent).

  • Mobile Phase B: 100% Acetonitrile.

  • Procedure: a. Dissolve the this compound sample in Mobile Phase A. b. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. c. Inject the sample. d. Run a linear gradient from 5% to 40% Mobile Phase B over 25 minutes. e. Monitor the eluent by UV absorbance at 260 nm. f. Collect the fraction corresponding to the this compound peak. g. The collected fraction can be desalted using a suitable method if required for downstream applications.

Protocol 3: Recrystallization of this compound

This protocol is adapted from methods for similar adenosine compounds and may require optimization.[6]

  • Solvent Selection: A common solvent for recrystallizing adenosine derivatives is water.

  • Procedure: a. Dissolve the impure this compound in a minimal amount of hot water (e.g., 70°C) to form a saturated solution. b. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature. d. Further cool the solution in an ice bath (0-4°C) to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of ice-cold water. g. Dry the crystals under vacuum.

Visualizations

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This compound is a key allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. An increase in the cellular AMP/ATP ratio signifies low energy status, leading to the activation of AMPK.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream_inhibition Downstream Inhibition (Anabolic) cluster_downstream_activation Downstream Activation (Catabolic) AMP This compound AMPK AMPK AMP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation TAK1 TAK1 TAK1->AMPK Phosphorylation ACC ACC (Fatty Acid Synthesis) AMPK->ACC SREBP1 SREBP1 (Cholesterol/Fatty Acid Synthesis) AMPK->SREBP1 mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 ULK1 ULK1 (Autophagy) AMPK->ULK1 GLUT4 GLUT4 Translocation (Glucose Uptake) AMPK->GLUT4 PFK2 PFK2 (Glycolysis) AMPK->PFK2

Caption: Overview of the AMPK signaling pathway.

General Workflow for this compound Purification

This workflow outlines the logical steps for purifying a this compound sample.

Purification_Workflow start Crude this compound Sample purity_analysis Purity Analysis (HPLC) start->purity_analysis purification_step Purification Step (IEX, RP-HPLC, or Recrystallization) purity_analysis->purification_step If purity is low collect_fractions Collect and Pool Pure Fractions purification_step->collect_fractions final_analysis Final Purity Analysis (HPLC) collect_fractions->final_analysis pure_product Pure this compound final_analysis->pure_product insufficient_purity Purity < Desired Level final_analysis->insufficient_purity sufficient_purity Purity ≥ Desired Level final_analysis->sufficient_purity insufficient_purity->purification_step Repeat or use orthogonal method

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Optimizing 5'-AMPS in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5'-Adenosine Monophosphate (5'-AMPS) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell-based assays?

A1: this compound is a crucial signaling molecule that acts as a direct allosteric activator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2][3] Under conditions of cellular stress where the ATP to AMP ratio decreases, elevated levels of this compound bind to the γ-subunit of AMPK. This binding induces a conformational change that promotes the phosphorylation of the catalytic α-subunit at threonine 172 by upstream kinases such as LKB1 and CaMKKβ, leading to AMPK activation.[4][5] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic processes.[2][3]

Q2: What is a typical starting concentration and incubation time for this compound in a cell-based assay?

A2: The optimal concentration and incubation time for this compound can vary significantly depending on the cell type, its metabolic state, and the specific experimental goals. However, a common starting point for this compound concentration is in the range of 100 µM to 1 mM. For incubation time, initial experiments can be performed with a time course ranging from 15 minutes to 4 hours. For example, studies with other AMPK activators like caffeine (B1668208) have shown maximal AMPK activation with a 30-minute incubation.[6] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Q3: How can I measure the activation of AMPK in my cells following this compound treatment?

A3: Several methods can be employed to measure AMPK activation. A widely used and reliable method is to assess the phosphorylation status of AMPKα at Threonine 172 using a specific antibody via Western blotting.[5] Another common approach is to measure the phosphorylation of a well-characterized AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Serine 79.[7] Commercially available ELISA kits and fluorescence-based assays also offer quantitative methods to measure AMPK activity by detecting the phosphorylation of specific substrates or by measuring the ADP produced by the kinase reaction.[8][9][10]

Q4: What are the critical controls to include in my this compound experiment?

A4: To ensure the validity of your results, it is essential to include the following controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., sterile water or PBS) to account for any effects of the vehicle itself.

  • Untreated Control: Cells that are not treated with this compound or vehicle to establish a baseline for AMPK activity.

  • Positive Control: A known activator of AMPK, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) or a direct AMPK activator like A-769662, can be used to confirm that the assay is working correctly.[11]

  • Negative Control (Optional): If available, a compound known to inhibit AMPK activation can be used to demonstrate the specificity of the assay.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low AMPK activation observed after this compound treatment. Suboptimal this compound concentration or incubation time. Perform a dose-response (e.g., 10 µM to 2 mM) and time-course (e.g., 15 min, 30 min, 1h, 2h, 4h) experiment to identify the optimal conditions for your cell line.[6][11]
Poor cell health or viability. Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment.[12] Use a viability assay (e.g., Trypan Blue exclusion) to confirm cell health.
Degradation of this compound. Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Check the stability of this compound in your specific cell culture medium, as pH and enzymatic activity can affect its integrity.[13][14]
Low cell permeability to this compound. While this compound is generally cell-permeable, uptake can vary between cell types.[15][16] Consider using a cell line known to be responsive to this compound or use a more cell-permeable analog if available.
High background signal in untreated control cells. Basal cellular stress. Culture cells in a stable environment with consistent temperature and CO2 levels.[12][17] Avoid harsh handling of cells during passaging and seeding. Ensure the cell culture medium is fresh and properly supplemented.[18]
Endogenous AMPK activation. Some cell types may have high basal AMPK activity. Ensure you have a true baseline by comparing to cells treated with an AMPK inhibitor (if possible).
High variability between replicate wells. Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells.[12]
"Edge effect" in multi-well plates. To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the perimeter wells with sterile PBS or media without cells.[19]
Inaccurate pipetting. Use calibrated pipettes and ensure consistent pipetting technique for all reagents and cell suspensions.[12]
Unexpected or off-target effects observed. This compound is a nucleotide with other potential cellular roles. While primarily known for AMPK activation, high concentrations of this compound could potentially influence other nucleotide-dependent pathways.[20] If off-target effects are suspected, consider using a more specific AMPK activator as a control.
Contaminants in the this compound preparation. Ensure the purity of the this compound used. If possible, obtain a high-purity grade from a reputable supplier.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for this compound Activation of AMPK

This protocol outlines a general procedure to determine the optimal concentration and incubation time of this compound for activating AMPK in a specific cell line.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and assess viability.

    • Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a pre-determined optimal density and allow them to adhere overnight.[12]

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in sterile, nuclease-free water or PBS.

    • Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM).

  • Cell Treatment:

    • For the dose-response experiment , aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a fixed time (e.g., 1 hour).

    • For the time-course experiment , treat cells with a fixed, potentially optimal concentration of this compound (e.g., 500 µM) and incubate for different durations (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).

  • Cell Lysis:

    • After the incubation period, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Analyze the phosphorylation of AMPKα (Thr172) and/or a downstream target like ACC (Ser79) by Western blotting.

Visualizations

AMPK_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Energy Depletion cluster_2 AMPK Activation cluster_3 Downstream Effects Low Nutrients Low Nutrients Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Nutrients->Increased AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP Ratio Exercise Exercise Exercise->Increased AMP/ATP Ratio 5_AMPS This compound Increased AMP/ATP Ratio->5_AMPS AMPK AMPK 5_AMPS->AMPK Binds to γ-subunit p_AMPK p-AMPKα (Thr172) (Active) AMPK->p_AMPK Upstream_Kinases LKB1 / CaMKKβ Upstream_Kinases->AMPK Phosphorylates α-subunit Anabolic_Pathways Inhibit Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) p_AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Activate Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) p_AMPK->Catabolic_Pathways Activates Energy_Restoration Restore Cellular Energy Balance Anabolic_Pathways->Energy_Restoration Catabolic_Pathways->Energy_Restoration

Caption: this compound mediated activation of the AMPK signaling pathway.

Experimental_Workflow Start Start Cell_Culture 1. Seed Cells & Culture Overnight Start->Cell_Culture Prepare_Reagents 2. Prepare this compound Dilutions Cell_Culture->Prepare_Reagents Treatment 3. Treat Cells with this compound Prepare_Reagents->Treatment Incubation 4. Incubate for a Defined Time Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis Quantification 6. Protein Quantification Lysis->Quantification Analysis 7. Western Blot / ELISA Quantification->Analysis End End Analysis->End

Caption: General experimental workflow for a this compound cell-based assay.

References

Validation & Comparative

A Comparative Guide to the Cellular Signaling of 5'-AMPS and cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of adenosine (B11128) 5'-monophosphate (5'-AMP) and cyclic adenosine 3',5'-monophosphate (cAMP) on intracellular signaling pathways. By presenting key differences in their mechanisms of action, primary molecular targets, and downstream cellular responses, this document aims to equip researchers with the necessary information to design experiments and develop novel therapeutic strategies.

At a Glance: 5'-AMP vs. cAMP

Feature5'-AMP (Adenosine 5'-monophosphate)cAMP (Cyclic Adenosine 3',5'-monophosphate)
Primary Role Allosteric activator of AMP-activated protein kinase (AMPK), a cellular energy sensor.Second messenger in response to extracellular signals.
Source Produced from the hydrolysis of ATP and ADP, and the degradation of cAMP by phosphodiesterases.[1]Synthesized from ATP by adenylyl cyclase upon stimulation of G-protein coupled receptors (GPCRs).[2]
Primary Effector AMP-activated protein kinase (AMPK).[3]Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4]
Signaling Cascade Activates AMPK, leading to the phosphorylation of a wide range of metabolic enzymes.[3]Activates PKA, which then phosphorylates numerous substrate proteins, including transcription factors like CREB.[2]
Core Cellular Function Regulates cellular energy homeostasis by activating catabolic pathways and inhibiting anabolic pathways.[3]Mediates cellular responses to hormones and neurotransmitters, regulating processes like metabolism, gene expression, and cell proliferation.[2][5]

Quantitative Comparison of Kinase Activation

Direct comparative studies quantifying the effects of 5'-AMP and cAMP on their respective primary kinase targets are limited. However, data from various sources allow for an indirect comparison of their potencies.

Parameter5'-AMP on AMPKcAMP on PKA5'-AMP on PKAcAMP on AMPK
Activation Concentration Half-maximal activation of AMPK is achieved at AMP concentrations below 2 µM.[6]The reported concentration of cAMP required for half-maximal activation of PKA in vitro is in the range of 100-300 nM.[7]5'-AMP is the breakdown product of cAMP and does not activate PKA; it is often used as a negative control in PKA activation studies.cAMP can indirectly lead to AMPK activation through various mechanisms, including PKA-dependent phosphorylation of AMPK upstream kinases or through an increase in the AMP/ATP ratio following cAMP hydrolysis.[8][9] Direct activation of AMPK by cAMP has not been reported.
EC50 / Kd The half-maximal stimulatory effect of AMP on AMPK is reached below 2 µM.[6]The EC50 for cAMP-induced activation of PKA in vitro is in the nanomolar range (e.g., ~1.5 µM for some activators in cell-based assays, though direct cAMP is more potent).[10] In beta cells, PKA activation with 100 µM of a cAMP analog significantly shifted the EC50 for Ca2+-dependent exocytosis.[11]Not applicable, as 5'-AMP does not directly activate PKA.Not applicable, as cAMP does not directly activate AMPK.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by 5'-AMP and cAMP are distinct yet interconnected. The following diagrams illustrate these pathways.

Signaling_Pathways cluster_AMP 5'-AMP Signaling cluster_cAMP cAMP Signaling cluster_crosstalk Crosstalk AMP 5'-AMP AMPK AMPK AMP->AMPK Metabolism Metabolic Regulation (e.g., ↑ Glycolysis, ↑ Fatty Acid Oxidation, ↓ Protein Synthesis) AMPK->Metabolism Extracellular_Signal Extracellular Signal (Hormone/Neurotransmitter) GPCR GPCR Extracellular_Signal->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP_cAMP ATP cAMP->AMPK Indirect Activation PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Cellular_Response Cellular Response (e.g., Gene Expression, Cell Growth, Metabolism) PKA->Cellular_Response EPAC->Cellular_Response cAMP_to_AMPK cAMP can indirectly activate AMPK PKA_Assay_Workflow Start Prepare Reaction Mix (Buffer, Substrate, cAMP/5'-AMP) Add_ATP Initiate with [γ-³²P]ATP Start->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop Stop Reaction (Spot on Phosphocellulose) Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Calculate PKA Activity Measure->Analyze AMPK_Assay_Workflow Start Prepare Reaction Mix (Buffer, Substrate, 5'-AMP/cAMP) Add_ATP Initiate with [γ-³²P]ATP Start->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop Stop Reaction (Spot on Phosphocellulose) Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Calculate AMPK Activity Measure->Analyze

References

A Researcher's Guide: 5'-AMP versus ATP in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate design and interpretation of kinase activity assays are paramount. A foundational element of this process is understanding the roles of the nucleotides involved. This guide provides an objective comparison of Adenosine Triphosphate (ATP) and Adenosine Monophosphate (5'-AMP) in the context of kinase assays, clarifying their distinct and non-interchangeable functions, supported by experimental data and detailed protocols.

While both are crucial adenosine-based nucleotides, their roles in kinase-mediated signaling are fundamentally different. ATP is the universal high-energy phosphate (B84403) donor and the primary substrate for kinases. In contrast, 5'-AMP is a low-energy molecule that acts as a critical allosteric regulator, most notably for AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.

Fundamental Molecular and Functional Differences

ATP and 5'-AMP differ significantly in their structure, energy potential, and biochemical function. ATP's three phosphate groups are linked by high-energy phosphoanhydride bonds; the cleavage of the terminal (gamma) phosphate releases energy that drives the phosphorylation reaction. 5'-AMP, with only a single phosphate group, cannot serve as a phosphate donor.[1]

FeatureAdenosine 5'-Triphosphate (ATP)Adenosine 5'-Monophosphate (5'-AMP)
Phosphate Groups 31
High-Energy Bonds 2 (phosphoanhydride)0
Primary Role Universal phosphate donor (Substrate)[2][3]Allosteric regulator (e.g., AMPK activator)[4]
Involvement Essential for virtually all kinase assaysSpecific to assays involving AMPK or other AMP-regulated enzymes

Section I: ATP as the Universal Kinase Substrate

In biochemistry, a kinase is an enzyme that catalyzes the transfer of a phosphate group from a high-energy donor molecule, almost universally ATP, to a specific substrate.[3] This phosphorylation event is a cornerstone of cellular signaling, regulating protein activity, localization, and interaction.

The general reaction is: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

Kinase activity assays are designed to quantify the rate of this reaction by measuring one of its components. Common methods include:

  • Measuring ADP Production: Luminescence-based assays like ADP-Glo™ detect the amount of ADP formed, which is directly proportional to kinase activity.[5]

  • Measuring ATP Consumption: Assays like Kinase-Glo® measure the amount of ATP remaining after the reaction; a decrease in signal indicates kinase activity.[5]

  • Measuring Substrate Phosphorylation: This can be done using radioactive [γ-³²P]ATP and detecting the incorporated radioactivity on the substrate, or by using phospho-specific antibodies in ELISA or Western blot formats.[6][7]

Kinase_Reaction_ATP sub Substrate (Protein) kinase Kinase sub->kinase atp ATP atp->kinase sub_p Phosphorylated Substrate kinase->sub_p P adp ADP kinase->adp AMPK_Activation amp 5'-AMP (High AMP:ATP Ratio) ampk_i Inactive AMPK amp->ampk_i ampk_a Allosterically Active AMPK-AMP Complex ampk_i->ampk_a Binds lkb1 Upstream Kinase (e.g., LKB1) ampk_a->lkb1 Substrate for ampk_full Fully Active Phosphorylated AMPK lkb1->ampk_full Phosphorylates Assay_Workflow_Comparison Assay Design Logic cluster_0 Standard Kinase Inhibitor Screen cluster_1 AMPK Activator Screen a_start Start a_reagents Add Kinase, Substrate, Fixed [ATP] a_start->a_reagents a_compound Add Variable [Inhibitor] a_reagents->a_compound a_measure Measure Activity (e.g., ADP Production) a_compound->a_measure a_end Determine IC50 a_measure->a_end b_start Start b_reagents Add AMPK, Substrate, Fixed [ATP], Fixed [5'-AMP] b_start->b_reagents b_compound Add Variable [Activator] b_reagents->b_compound b_measure Measure Activity (e.g., ADP Production) b_compound->b_measure b_end Determine EC50 b_measure->b_end

References

Validating 5'-AMPS-Mediated AMPK Activation with the Inhibitor Compound C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the AMP-activated protein kinase (AMPK) activator, 5'-adenosine monophosphate (5'-AMPS), and the well-known AMPK inhibitor, Compound C. The following sections detail the signaling pathway, present quantitative data on their opposing effects, and provide detailed experimental protocols for validation studies.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio). The activator this compound mimics the endogenous activator 5'-AMP, promoting a conformational change in the γ subunit that leads to the phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, most notably Liver Kinase B1 (LKB1). This phosphorylation is the key event in AMPK activation.

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. It stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, and inhibits anabolic, ATP-consuming processes like protein and lipid synthesis. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. AMPK also inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.

The inhibitor Compound C, also known as Dorsomorphin, acts as a competitive inhibitor of ATP binding to the AMPK kinase domain, thereby preventing the phosphorylation of its downstream substrates.

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates (Thr172) ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates (inactivates) mTORC1 mTORC1 AMPK->mTORC1 inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation stimulates Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis stimulates Cell Growth Cell Growth mTORC1->Cell Growth stimulates 5_AMPS This compound 5_AMPS->AMPK activates Compound_C Compound C Compound_C->AMPK inhibits

Figure 1. AMPK Signaling Pathway. This diagram illustrates the activation of AMPK by a high AMP/ATP ratio or this compound, its phosphorylation by LKB1, and its subsequent downstream effects on ACC and mTORC1, leading to the regulation of metabolic processes. The inhibitory action of Compound C is also shown.

Quantitative Comparison of this compound (AICAR) and Compound C on AMPK Activation

The following table summarizes the quantitative effects of the 5'-AMP analog, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), and Compound C on the phosphorylation of the AMPKα subunit at Thr172 in RAW 264.7 macrophage cells.[1] AICAR is intracellularly converted to ZMP, a 5'-AMP analog, and is commonly used to study AMPK activation.

TreatmentConcentrationDurationFold Change in p-AMPKα (Thr172)
Control (DMSO) -30 min1.0
AICAR 1 mM30 min~3.5
AICAR + Compound C 1 mM + 1 µM30 min~2.0
AICAR + Compound C 1 mM + 5 µM30 min~1.2
AICAR + Compound C 1 mM + 10 µM30 min~0.8

Data is estimated from densitometric analysis of Western blots and presented as fold change relative to the control.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • For inhibitor studies, pre-treat cells with Compound C (1, 5, or 10 µM) or DMSO (vehicle control) for 30 minutes.

    • Add AICAR (1 mM) to the designated wells and incubate for an additional 30 minutes.

Western Blot Analysis for AMPK and ACC Phosphorylation
  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-phospho-ACC (Ser79), rabbit anti-ACC, and mouse anti-β-actin (loading control). Dilute antibodies according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vitro AMPK Kinase Activity Assay

This assay measures the ability of AMPK to phosphorylate a specific substrate peptide.

  • Reaction Buffer: 40 mM HEPES (pH 7.4), 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2, 200 µM AMP (for activation), and 200 µM ATP.

  • Substrate: SAMS peptide (HMRSAMSGLHLVKRR) is a commonly used synthetic substrate for AMPK.

  • Procedure:

    • In a 96-well plate, add purified active AMPK enzyme.

    • Add the test compounds (this compound or Compound C) at various concentrations.

    • Add the SAMS peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a phosphocellulose paper and washing with phosphoric acid to remove unincorporated ATP.

  • Detection:

    • The amount of phosphorylated SAMS peptide can be quantified using various methods, including:

      • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporated radioactivity.

      • ELISA-based assays: Using a phospho-specific antibody that recognizes the phosphorylated SAMS peptide.[2]

      • Luminescent ADP detection: Measuring the amount of ADP produced in the kinase reaction.[3][4]

Experimental Validation Workflow

The following diagram outlines the logical workflow for validating the effects of this compound and Compound C on AMPK activation.

Validation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome Cell_Culture 1. Culture Cells (e.g., RAW 264.7) Treatment 2. Treat with Activator/Inhibitor - Control - this compound (or AICAR) - Compound C - Combination Cell_Culture->Treatment Western_Blot 3. Western Blot - p-AMPKα (Thr172) - Total AMPKα - p-ACC (Ser79) - Total ACC Treatment->Western_Blot Kinase_Assay 4. In Vitro Kinase Assay (Optional) Treatment->Kinase_Assay Data_Quantification 5. Densitometry/ Assay Quantification Western_Blot->Data_Quantification Kinase_Assay->Data_Quantification Conclusion 6. Conclusion - this compound increases p-AMPK - Compound C decreases  this compound-induced p-AMPK Data_Quantification->Conclusion

References

Unraveling the Functional Dichotomy: 5'-AMP vs. Its Non-Hydrolyzable Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of cellular signaling, the nucleotide 5'-adenosine monophosphate (5'-AMP) serves as a critical signaling molecule, most notably as an allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. To dissect the precise roles of 5'-AMP and to stabilize its signaling effects for therapeutic and research purposes, non-hydrolyzable analogs have been developed. These synthetic molecules mimic the structure of 5'-AMP but resist enzymatic degradation, offering a stable means to probe and manipulate AMP-sensitive pathways. This guide provides a detailed comparison of the functional differences between 5'-AMP and its prominent non-hydrolyzable analogs, supported by experimental data and detailed methodologies.

Key Functional Differences: A Tabular Overview

The primary functional distinction between 5'-AMP and its non-hydrolyzable analogs lies in their susceptibility to enzymatic hydrolysis and their resulting potency and specificity in biological systems. This is particularly evident in their interactions with adenosine (B11128) receptors and the energy-sensing enzyme, AMPK.

CompoundTargetAssay TypeKey ParameterValueReference
5'-AMP Human Adenosine A1 Receptor (hA1R)Calcium MobilizationEC50~1.7 µM[1]
Deoxyadenosine (B7792050) 5'-monophosphonate (ACP) Human Adenosine A1 Receptor (hA1R)Calcium MobilizationEC5026.1 µM[1]
5'-AMP AMP-activated protein kinase (AMPK)In vitro kinase assayEC50~1-2 µM[2]
ZMP (AICAR metabolite) AMP-activated protein kinase (AMPK)In vitro kinase assayPotency ComparisonLess potent than 5'-AMP; does not achieve the same maximal activation[3][4]

In-Depth Comparison: Adenosine Receptor Modulation

Extracellular 5'-AMP can be hydrolyzed by ectonucleotidases to adenosine, which then activates adenosine receptors. However, studies have shown that 5'-AMP itself can directly act as an agonist at the human adenosine A1 receptor (hA1R). To distinguish between the direct effect of 5'-AMP and the effect of its hydrolysis product, the non-hydrolyzable analog deoxyadenosine 5'-monophosphonate (ACP) has been instrumental.

Experimental data reveals that while both 5'-AMP and ACP can activate hA1R, 5'-AMP is significantly more potent.[1] The higher EC50 value for ACP suggests that the phosphonate (B1237965) modification, which confers resistance to hydrolysis, also reduces the binding affinity or activation efficacy at the A1 receptor.[1] This highlights a crucial functional difference: while ACP provides a stable probe for A1 receptor activation without the confounding effects of hydrolysis, it does not fully recapitulate the potency of the natural ligand.

In-Depth Comparison: AMPK Activation

The activation of AMPK is a cornerstone of cellular energy sensing. 5'-AMP directly binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes its activation by upstream kinases and allosterically enhances its kinase activity.[5]

ZMP, the intracellular monophosphorylated metabolite of the cell-permeable precursor AICAR, functions as a non-hydrolyzable analog of 5'-AMP in the context of AMPK activation.[6] While ZMP effectively mimics 5'-AMP by binding to the same sites on the AMPK γ-subunit, it is a less potent activator.[3][7] In cell-free systems, ZMP does not achieve the same maximal activation of AMPK as 5'-AMP.[4] However, in intact cells, AICAR treatment can lead to the accumulation of ZMP to millimolar concentrations, which is sufficient to induce robust AMPK activation.[3] This distinction is critical for experimental design and interpretation; while AICAR is a widely used tool to activate AMPK, the resulting cellular phenotype may not be identical to that induced by physiological increases in 5'-AMP due to the differing potencies of their respective active forms.

Signaling Pathway Visualizations

To illustrate the molecular interactions and downstream consequences of 5'-AMP and its analogs, the following signaling pathway diagrams are provided.

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_AMP 5'-AMP A1R Adenosine A1 Receptor 5_AMP->A1R Direct Activation (Potent) Ecto_5_NT Ecto-5'-nucleotidase 5_AMP->Ecto_5_NT Hydrolysis ACP ACP (Non-hydrolyzable) ACP->A1R Direct Activation (Less Potent) Adenosine Adenosine Adenosine->A1R Gi Gi A1R->Gi Activates Ecto_5_NT->Adenosine AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Cellular_Response Phosphorylates

Caption: Adenosine A1 Receptor Signaling Pathway.

AMPK_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AICAR AICAR ZMP ZMP (Non-hydrolyzable) AICAR->ZMP Phosphorylation Adenosine_Kinase Adenosine Kinase AMPK AMPK (αβγ) ZMP->AMPK Allosteric Activation (Less Potent) 5_AMP 5'-AMP 5_AMP->AMPK Allosteric Activation (Potent) LKB1 LKB1 Active_AMPK Active AMPK (p-AMPK) AMPK->Active_AMPK Conformational Change LKB1->AMPK Phosphorylates (Thr172) Downstream_Targets Downstream Targets (e.g., ACC, ULK1) Active_AMPK->Downstream_Targets Phosphorylates Metabolic_Outcomes Metabolic Outcomes (↑ Catabolism, ↓ Anabolism) Downstream_Targets->Metabolic_Outcomes

Caption: AMPK Activation Pathway.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for comparing the functional effects of 5'-AMP and its non-hydrolyzable analogs.

Experimental_Workflow cluster_adenosine_receptor Adenosine Receptor Pathway cluster_ampk AMPK Pathway cluster_cellular_ampk Cellular AMPK Activation A1 Cell Culture (e.g., HEK293 expressing A1R) A2 Compound Treatment (5'-AMP vs. ACP) A1->A2 A3 cAMP Accumulation Assay A2->A3 A4 Data Analysis (EC50 determination) A3->A4 B1 Purified AMPK Enzyme B2 In Vitro Kinase Assay (5'-AMP vs. ZMP) B1->B2 B3 Measure Substrate Phosphorylation B2->B3 B4 Data Analysis (Activation kinetics) B3->B4 C1 Cell Culture (e.g., Hepatocytes, Myotubes) C2 Compound Treatment (e.g., AICAR) C1->C2 C3 Western Blot (p-AMPK, p-ACC) C2->C3 C4 Data Analysis (Quantify phosphorylation) C3->C4

Caption: Experimental workflow for comparison.

Detailed Experimental Protocols

Protocol 1: Intracellular cAMP Accumulation Assay for Adenosine A1 Receptor Activation

This protocol is adapted for a 96-well plate format and can be used to determine the EC50 values of 5'-AMP and its analogs on Gαi-coupled receptors like the adenosine A1 receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • 5'-AMP and non-hydrolyzable analogs (e.g., ACP).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed HEK293-hA1R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Aspirate the culture medium and wash the cells once with pre-warmed stimulation buffer.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.

    • Prepare serial dilutions of 5'-AMP and ACP in stimulation buffer.

    • Add 50 µL of the compound dilutions to the respective wells. Include a positive control (e.g., 10 µM forskolin) and a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Aspirate the stimulation buffer and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Perform the cAMP detection assay following the kit's instructions.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the intracellular cAMP concentration for each sample.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Protocol 2: In Vitro AMPK Kinase Activity Assay

This protocol describes a non-radioactive, luminescence-based assay to measure the activity of purified AMPK in the presence of 5'-AMP or ZMP.

Materials:

  • Purified, active AMPK heterotrimer (e.g., α1β1γ1).

  • Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2).

  • SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.

  • ATP.

  • 5'-AMP and ZMP.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 96-well white plates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of purified AMPK in kinase assay buffer.

    • Prepare a solution of SAMS peptide in kinase assay buffer.

    • Prepare serial dilutions of 5'-AMP and ZMP in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the AMPK solution.

    • Add 5 µL of the SAMS peptide solution.

    • Add 5 µL of the 5'-AMP or ZMP dilutions (or buffer for control).

    • Initiate the reaction by adding 10 µL of the ATP solution. The final volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the AMPK activity.

    • Plot the luminescence signal against the log of the activator concentration and fit the data to determine the EC50 for activation for each compound.

Conclusion

The functional differences between 5'-AMP and its non-hydrolyzable analogs, ACP and ZMP, are subtle yet significant for the interpretation of experimental results. ACP, while a useful tool to study adenosine A1 receptor signaling without the complication of hydrolysis, exhibits lower potency compared to 5'-AMP. Similarly, ZMP activates AMPK but with a lower maximal efficacy than the endogenous activator, 5'-AMP. Understanding these distinctions is paramount for researchers and drug development professionals to accurately model physiological processes and to design therapeutic strategies that effectively target these critical signaling pathways. The provided data, diagrams, and protocols serve as a comprehensive guide for the objective comparison and application of these essential research tools.

References

A Head-to-Head Comparison: 5'-AMPS (ZMP) vs. AICAR for AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the activation of AMP-activated protein kinase (AMPK) is a critical area of investigation for various metabolic diseases, including type 2 diabetes, obesity, and cancer. Two of the most widely used pharmacological activators are 5'-aminoimidazole-4-carboxamide ribonucleotide (5'-AMPS or ZMP) and its precursor, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR). This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid in the selection of the appropriate tool for AMPK-related research.

Executive Summary

AICAR is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated by adenosine kinase to its active form, ZMP.[1] ZMP then acts as a mimic of adenosine monophosphate (AMP), directly activating AMPK.[2] Therefore, a comparison of AICAR and this compound is essentially a comparison between a prodrug and its active metabolite. While both ultimately lead to AMPK activation, their efficacy can be influenced by factors such as cell type-dependent uptake and enzymatic conversion of AICAR. Studies have shown that at equivalent concentrations, their ability to induce the phosphorylation of AMPK and its downstream targets is comparable.[3] However, ZMP is less cell-permeable than AICAR, making AICAR the more common choice for cell-based assays. It is also important to note that AICAR has been reported to have AMPK-independent effects, a factor to consider when interpreting experimental results.[1]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative parameters for this compound (ZMP) and AICAR in activating AMPK. Data is compiled from various studies to provide a comparative overview.

ParameterThis compound (ZMP)AICARReference(s)
Mechanism of Action Direct allosteric activator of AMPK, mimicking AMP.Prodrug, intracellularly converted to ZMP by adenosine kinase.[1][2]
Cell Permeability LowHigh[1]
Typical Effective Concentration (in cells) Not commonly used directly on cells due to low permeability.0.5 mM - 2 mM[3][4]
In Vitro Efficacy (Cell-free assays) Directly activates purified AMPK.Requires adenosine kinase and ATP for conversion to ZMP.[5]
Potency vs. AMP ZMP is reported to be 40- to 50-fold less potent than AMP in activating AMPK.The potency of AICAR in cell-based assays depends on the rate of its conversion to ZMP.[1]
Reported Cellular Effects Increased phosphorylation of AMPK and its downstream target ACC.Increased phosphorylation of AMPK and ACC, stimulation of glucose uptake, and inhibition of cell proliferation.[3][6][7]
AMPK-Independent Effects Less characterized, but as the active metabolite of AICAR, may share some off-target effects.Can inhibit other enzymes and has been shown to have effects that are not mediated by AMPK.[1][8]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

AICAR_vs_ZMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Transport ZMP_ext This compound (ZMP) ZMP This compound (ZMP) ZMP_ext->ZMP Limited Transport AICAR_int->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream Phosphorylation pDownstream Phosphorylated Targets Downstream->pDownstream AdenosineKinase Adenosine Kinase ADP ADP ATP ATP

Fig. 1: Signaling pathways for AMPK activation by AICAR and this compound (ZMP).

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_in_vitro In Vitro Kinase Assay start Seed Cells treatment Treat with AICAR or this compound start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western Western Blot (p-AMPK, total AMPK) protein_quant->western reagents Prepare Reaction Mix (AMPK, Substrate, Buffer) add_compounds Add this compound or AICAR + AK reagents->add_compounds initiate Initiate Reaction with ATP add_compounds->initiate stop_reaction Stop Reaction initiate->stop_reaction detection Detect Phosphorylated Substrate stop_reaction->detection

Fig. 2: General experimental workflow for comparing AMPK activators.

Detailed Experimental Protocols

Western Blot Analysis of AMPK Phosphorylation

This protocol details the steps to assess the activation of AMPK in cultured cells by measuring the phosphorylation of its catalytic subunit at Threonine 172 (Thr172).

1. Cell Culture and Treatment:

  • Plate cells (e.g., C2C12, HepG2, or A549) in appropriate culture dishes and grow to 70-80% confluency.[3]

  • Treat cells with desired concentrations of AICAR (e.g., 0.5 mM, 1 mM) or this compound for a specified time (e.g., 2 hours).[3] Include a vehicle-treated control group.

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature by boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) (e.g., from Cell Signaling Technology #2531 or Santa Cruz Biotechnology sc-33524) overnight at 4°C with gentle agitation.[9][11]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

  • To control for protein loading, probe the same membrane with an antibody against total AMPKα.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. The efficacy of the activator is determined by the ratio of phosphorylated AMPK to total AMPK.[12]

In Vitro AMPK Kinase Activity Assay

This protocol describes a cell-free assay to directly measure the enzymatic activity of purified AMPK in the presence of activators.

1. Reagents and Preparation:

  • Recombinant human AMPK heterotrimer (e.g., α1/β1/γ1).

  • SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK.[13]

  • Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.1, 75 mM NaCl, 2 mM DTT, 1-10 mM MgCl2).[14]

  • ATP solution.

  • This compound (ZMP) and AICAR.

  • For AICAR, include purified adenosine kinase in the reaction mixture.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or P81 phosphocellulose paper for radioactive assays).[13][15]

2. Kinase Reaction:

  • In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.[16]

  • Add varying concentrations of this compound or AICAR (with adenosine kinase) to the wells. Include a no-activator control.

  • Initiate the kinase reaction by adding ATP (final concentration typically in the µM range).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[15][16]

3. Detection of Kinase Activity (Non-Radioactive Method - ADP-Glo™):

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects AMPK activity.

4. Detection of Kinase Activity (Radioactive Method):

  • Use [γ-³²P]ATP in the kinase reaction.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[13]

  • Wash the paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

  • Measure the incorporated radioactivity using a scintillation counter.

5. Data Analysis:

  • For both methods, calculate the AMPK activity for each concentration of the activator relative to the control.

  • Determine the EC50 (half-maximal effective concentration) for each compound to compare their potency.

Conclusion

Both this compound (ZMP) and AICAR are valuable tools for activating AMPK in experimental settings. The choice between them depends on the specific application. For cell-based studies, the high cell permeability of AICAR makes it the more practical option, although its potential for AMPK-independent effects must be considered. For in vitro kinase assays with purified enzymes, this compound is the direct activator and provides a more direct measure of the compound's effect on AMPK activity. The provided protocols offer a robust framework for conducting these comparative studies in your own laboratory.

References

A Comparative Guide to Anti-cAMP Antibody Specificity: Assessing Cross-Reactivity with 5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. In the study of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger, the potential for anti-cAMP antibodies to cross-react with structurally similar molecules like adenosine 5'-monophosphate (5'-AMP) can lead to inaccurate quantification and misinterpretation of results. This guide provides a comparative analysis of commercially available anti-cAMP antibodies and assay kits, with a focus on their cross-reactivity with 5'-AMP, supported by experimental data and detailed protocols.

Data Presentation: Cross-Reactivity of Anti-cAMP Antibodies with 5'-AMP and Other Nucleotides

The following table summarizes the reported cross-reactivity of several commercial anti-cAMP antibody-based assays with 5'-AMP and other related nucleotides. The data is compiled from publicly available product datasheets. It is important to note that cross-reactivity can be method-dependent and may vary between lots.

Product Name/Supplier5'-AMP Cross-ReactivityOther Nucleotide Cross-ReactivityAssay Principle
cAMP-Screen™ System (Thermo Fisher Scientific) 0.15%[1]ATP: 0.15%, cIMP: 0.15%, cTMP: 0.06%, ADP: 0.03%, cGMP: Low[1]Chemiluminescent Immunoassay[1]
Cyclic AMP XP® Assay Kit (Cell Signaling Technology) No cross-reactivity observed[2]Minor cross-reactivity with cGMP and cIMP. No cross-reactivity with ADP, ATP, CTP, GDP, GMP, GTP, cTMP.[2]Competitive ELISA[2]
Mouse anti-cAMP Monoclonal Antibody (MyBioSource) Does not cross-react[3]Does not cross-react with 5'-ADP, 5'-ATP, or 3',5'-cGMP.[3]Not specified (antibody only)
cAMP Antibody (R&D Systems) Does not cross-reactDoes not cross-react with ATP, CTP, GTP, GMP, cGMP, or cUMP.Competition Binding Assay
anti-cAMP Antibody (Abbomax) Does not cross-reactDoes not cross-react with 5'-ADP, 5'-ATP, or 3',5'-cGMP.[4]Not specified (antibody only)

Note: "No cross-reactivity observed" or "Does not cross-react" indicates that under the specific experimental conditions tested by the manufacturer, the level of cross-reactivity was below the detection limit of the assay.

Mandatory Visualizations

Signaling Pathway of cAMP

The following diagram illustrates the canonical signaling pathway involving the generation and degradation of cAMP.

cAMP_Signaling_Pathway Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: Simplified cAMP signaling pathway.
Experimental Workflow: Competitive ELISA for cAMP Quantification

The diagram below outlines the general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to measure cAMP concentrations.

Competitive_ELISA_Workflow Start Start Plate_Prep Plate coated with anti-cAMP Antibody Start->Plate_Prep Add_Sample Add Sample/Standard (containing free cAMP) Plate_Prep->Add_Sample Add_Conjugate Add HRP-linked cAMP (fixed amount) Add_Sample->Add_Conjugate Incubate Incubate (Competition for antibody binding) Add_Conjugate->Incubate Wash1 Wash to remove unbound reagents Incubate->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate_Develop Incubate (Color development) Add_Substrate->Incubate_Develop Add_Stop Add Stop Solution Incubate_Develop->Add_Stop Read_Absorbance Read Absorbance (e.g., 450 nm) Add_Stop->Read_Absorbance End End Read_Absorbance->End

References

A Head-to-Head Comparison of 5'-AMP Quantification Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism and signaling, the accurate quantification of 5'-adenosine monophosphate (5'-AMP) is of paramount importance. As a key regulator of cellular energy homeostasis, 5'-AMP levels provide a critical snapshot of the cell's energetic state and modulate the activity of pivotal enzymes such as AMP-activated protein kinase (AMPK). This guide offers a comprehensive, head-to-head comparison of various methods for 5'-AMP quantification, complete with experimental data, detailed protocols, and visual workflows to empower you in selecting the most appropriate technique for your research endeavors.

This guide delves into the principles, performance characteristics, and practical considerations of a range of 5'-AMP quantification methods, from traditional enzymatic assays to modern, high-sensitivity mass spectrometry and innovative biosensor technologies.

At a Glance: Comparative Analysis of 5'-AMP Quantification Methods

The selection of an optimal 5'-AMP quantification method is contingent on several factors, including the required sensitivity, the sample matrix, available equipment, and desired throughput. The following table provides a summary of the key performance characteristics of the most common methods.

MethodPrincipleTypical Detection LimitDynamic RangeThroughputKey AdvantagesKey Disadvantages
Spectrophotometric Assay Enzymatic conversion of 5'-AMP leading to a change in absorbance (e.g., NADH production at 340 nm).[1]~5 µM[1]Micromolar rangeMedium to HighCost-effective, simple, suitable for high-throughput screening.[1]Lower sensitivity, potential for interference from other nucleotides.
Colorimetric Assay A series of enzymatic reactions that generate a colored product with strong absorbance at a specific wavelength (e.g., 570 nm).[2]< 10 µM[2][3]Micromolar rangeHighSimple, rapid, and suitable for high-throughput applications.[2]Susceptible to interference from other molecules in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA) Competitive immunoassay where 5'-AMP in the sample competes with a labeled 5'-AMP for binding to a specific antibody.~0.05 pmol/mLPicomolar to NanomolarHighHigh sensitivity and specificity, suitable for various sample types.Can have cross-reactivity with other adenosine (B11128) phosphates, requires specific antibodies.[4]
High-Performance Liquid Chromatography (HPLC-UV) Separation of 5'-AMP from other nucleotides by reverse-phase chromatography followed by UV detection.[5][6]~0.2 µM[6][7]0.2 - 10 µM[6][7]Low to MediumGood specificity and reproducibility, can simultaneously quantify other nucleotides.[5][6]Requires specialized equipment, lower sensitivity than mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly sensitive and specific mass detection.fmol to pmol rangeWide dynamic rangeMediumGold standard for absolute quantification, high sensitivity, and specificity.Requires expensive equipment and specialized expertise.[8]
Fluorescent Biosensors Genetically encoded or synthetic probes that exhibit a change in fluorescence upon binding to 5'-AMP.Nanomolar to Micromolar (cell-based)Varies with sensor designHigh (imaging-based)Enables real-time monitoring of 5'-AMP dynamics in living cells.Quantitative measurements can be challenging and may require careful calibration.[9][10][11][12]
Capillary Electrophoresis (CE) Separation of charged molecules based on their electrophoretic mobility in a capillary.Not widely reported for 5'-AMPNot widely reported for 5'-AMPMediumHigh separation efficiency, small sample volume requirement.Lower sensitivity compared to LC-MS/MS, potential for matrix effects.[13]

Signaling Pathways and Experimental Workflows

To provide a deeper context for the importance of 5'-AMP quantification, the following diagrams illustrate the central role of 5'-AMP in cellular energy sensing and a generalized workflow for its measurement.

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_upstream Upstream Activators cluster_core AMPK Core Complex cluster_downstream Downstream Effects Cellular Stress Cellular Stress Low ATP Low ATP Cellular Stress->Low ATP e.g., Hypoxia, Glucose Deprivation High AMP High AMP Low ATP->High AMP AMPK AMPK High AMP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKb CaMKKb CaMKKb->AMPK Phosphorylation TAK1 TAK1 TAK1->AMPK Phosphorylation Catabolism Catabolism AMPK->Catabolism Activates (e.g., Glycolysis, Fatty Acid Oxidation) Anabolism Anabolism AMPK->Anabolism Inhibits (e.g., Protein Synthesis, Lipid Synthesis) Gene Expression Gene Expression AMPK->Gene Expression Regulates Transcription Factors Autophagy Autophagy AMPK->Autophagy Induces

Figure 1: Simplified AMPK signaling pathway.[2][5]

Experimental_Workflow General 5'-AMP Quantification Workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification cluster_analysis Data Analysis Cell/Tissue Collection Cell/Tissue Collection Lysis/Homogenization Lysis/Homogenization Cell/Tissue Collection->Lysis/Homogenization Deproteinization Deproteinization Lysis/Homogenization->Deproteinization Assay Selected Quantification Method Deproteinization->Assay Data Acquisition Data Acquisition Assay->Data Acquisition Standard Curve Standard Curve Data Acquisition->Standard Curve Concentration Calculation Concentration Calculation Standard Curve->Concentration Calculation

Figure 2: Generalized experimental workflow for 5'-AMP quantification.

Experimental Protocols

This section provides detailed methodologies for key 5'-AMP quantification experiments.

Colorimetric Assay for 5'-AMP Quantification

This protocol is adapted from commercially available colorimetric assay kits and provides a straightforward method for quantifying 5'-AMP in biological samples.[2]

Principle: In this assay, 5'-AMP is converted to pyruvate (B1213749) in the presence of pyrophosphate and phospho(enol)pyruvate. A subsequent series of enzymatic reactions generates a colored product with a strong absorbance at 570 nm. The absorbance is directly proportional to the amount of 5'-AMP in the sample.[2]

Materials:

  • AMP Colorimetric Assay Kit (containing AMP Assay Buffer, AMP Enzyme, AMP Developer, AMP Substrate Mix, AMP Probe, and AMP Standard)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 570 nm

  • Homogenizer

  • Microcentrifuge

  • Ice

Procedure:

  • Sample Preparation:

    • For tissues (~10 mg) or cells (~1 x 10^7), rapidly homogenize in 100 µL of ice-cold AMP Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay. If the supernatant is not clear, it can be filtered through a 0.22 µm filter or a 10 kDa spin column.[2]

  • Standard Curve Preparation:

    • Prepare a 1 mM AMP standard solution by diluting the provided 10 mM AMP Standard with AMP Assay Buffer.

    • Prepare a series of standards in separate tubes by diluting the 1 mM AMP standard to concentrations ranging from 0 to 10 nmol/well, as specified in the kit manual.

  • Reaction Setup:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix for each well containing standards and samples according to the kit's instructions. A typical reaction mix contains AMP Assay Buffer, AMP Enzyme, AMP Developer, AMP Substrate Mix, and AMP Probe.

    • For samples with potentially high background, prepare a Sample Background Control by adding a background control mix (lacking a key enzyme or substrate) to separate wells containing the sample.

  • Assay and Measurement:

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Add 50 µL of the Background Control mix to the sample background control wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the absorbance at 570 nm (A570) using a microplate reader.[2]

  • Data Analysis:

    • Subtract the A570 reading of the 0 nmol/well standard (blank) from all standard readings.

    • Plot the standard curve of absorbance versus the amount of AMP.

    • For samples, subtract the sample background control reading from the sample reading.

    • Determine the amount of 5'-AMP in the sample from the standard curve.

    • Calculate the concentration of 5'-AMP in the original sample by accounting for the sample volume and any dilution factors.

HPLC-UV Method for 5'-AMP Quantification

This protocol provides a validated method for the simultaneous quantification of ATP, ADP, and 5'-AMP in cell extracts using High-Performance Liquid Chromatography with UV detection.[5][6]

Principle: Cellular nucleotides are extracted and then separated using a C18 reverse-phase HPLC column with an isocratic mobile phase. The separated nucleotides are detected by their absorbance at 254 nm, and their concentrations are determined by comparing their peak areas to those of known standards.[6]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 3 x 150 mm, 2.7 µm)

  • Mobile phase: 50 mM potassium hydrogen phosphate, pH 6.80

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • 5'-AMP, ADP, and ATP standards

  • Syringe filters (0.22 µm)

  • Microcentrifuge

Procedure:

  • Sample Preparation (Cell Extraction):

    • Harvest cells and wash with ice-cold PBS.

    • Add a defined volume of cold 0.4 M perchloric acid to the cell pellet.

    • Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 2 M potassium carbonate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[7]

  • Standard Curve Preparation:

    • Prepare stock solutions of 5'-AMP, ADP, and ATP in ultrapure water.

    • Prepare a series of working standards by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples (e.g., 0.2 to 10 µM).[6]

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of, for example, 0.6 mL/min.

    • Set the UV detector to a wavelength of 254 nm.

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the column.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks for 5'-AMP, ADP, and ATP based on their retention times compared to the standards.

    • Integrate the peak areas for each nucleotide.

    • Construct a standard curve for each nucleotide by plotting peak area versus concentration.

    • Determine the concentration of each nucleotide in the samples from their respective standard curves.

    • Normalize the nucleotide concentrations to the total protein content or cell number of the original sample.

General Protocol for Sample Preparation from Cells and Tissues for 5'-AMP Quantification

Proper sample preparation is critical for accurate 5'-AMP measurement. This general protocol outlines the key steps for extracting nucleotides from cells and tissues.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis/Extraction Buffer (e.g., perchloric acid, trichloroacetic acid, or a buffer from a commercial kit)

  • Protease and phosphatase inhibitors (optional, depending on the downstream application)

  • Homogenizer (for tissues)

  • Sonicator (optional)

  • Microcentrifuge

  • Liquid nitrogen (for snap-freezing)

Procedure for Cultured Cells:

  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add the appropriate volume of ice-cold lysis/extraction buffer.

  • Scrape the cells from the dish and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Vortex briefly and incubate on ice for the recommended time (e.g., 10-15 minutes).

  • Proceed with deproteinization as required by the specific quantification method (e.g., centrifugation for acid extractions).[9][12]

Procedure for Tissues:

  • Excise the tissue of interest quickly and rinse with ice-cold PBS to remove any blood.

  • Snap-freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Weigh the frozen tissue and add it to a pre-chilled tube containing an appropriate volume of ice-cold lysis/extraction buffer.

  • Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.

  • Incubate the homogenate on ice for the recommended time.

  • Proceed with deproteinization as required by the specific quantification method.[14]

Important Considerations:

  • Metabolic Quenching: It is crucial to rapidly stop all enzymatic activity to preserve the in vivo nucleotide levels. This is typically achieved by using cold reagents and snap-freezing tissues.

  • Deproteinization: Most quantification methods require the removal of proteins, which can interfere with the assay. Acid precipitation is a common method.

  • Neutralization: If using acid for extraction, the extract must be neutralized before performing enzymatic assays, as extreme pH can inhibit enzyme activity.

By carefully considering the specific requirements of your research and the performance characteristics of each method, you can confidently select and implement the most suitable approach for the accurate and reliable quantification of 5'-AMP in your biological samples.

References

The Specificity of 5'-AMP in Activating AMPK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of 5'-adenosine monophosphate (5'-AMP) in activating AMP-activated protein kinase (AMPK) over other protein kinases. The information presented herein is based on available experimental data to assist researchers in understanding the selectivity of this crucial signaling molecule.

Introduction to AMPK and the Significance of Specific Activation

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It acts as a sensor of the cell's energy status, being activated under conditions of low ATP and high AMP levels. Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP and promoting catabolic pathways that generate ATP. This central role in metabolism has made AMPK a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.

The specific activation of AMPK without affecting other signaling pathways is critical for therapeutic applications to minimize off-target effects. 5'-AMP is the primary physiological allosteric activator of AMPK. Understanding its specificity is paramount for designing selective AMPK-activating drugs.

Comparative Analysis of 5'-AMP Kinase Activation

While 5'-AMP is a well-established and potent activator of AMPK, comprehensive data on its direct effects on a wide range of other kinases is limited in publicly available research. The primary focus of studies has been on the intricate mechanism of AMPK activation by 5'-AMP.

However, based on the available literature, a comparative summary of the activation of AMPK by 5'-AMP is presented below. It is important to note that the direct activation of other kinases by 5'-AMP at physiological concentrations has not been widely reported, suggesting a high degree of specificity for AMPK.

KinaseActivatorEC50 / Fold ActivationCitation
AMPK 5'-AMP Half-maximal stimulatory effect at < 2 µM. Can lead to a >1000-fold activation in the presence of an upstream kinase.[1][2]
Other Kinases 5'-AMP No significant direct allosteric activation has been reported in extensive literature searches.N/A

Note: The lack of data for "Other Kinases" signifies that 5'-AMP is not a known direct activator for a broad range of kinases, highlighting its specificity for AMPK.

Experimental Methodologies

The following section details the experimental protocols used to determine the activation of AMPK by 5'-AMP.

In Vitro Kinase Activity Assay for AMPK

This assay measures the phosphorylation of a substrate peptide by purified AMPK in the presence of varying concentrations of 5'-AMP.

Materials:

  • Purified recombinant AMPK (α1β1γ1 or α2β2γ1 isoforms)

  • Upstream kinase (e.g., LKB1 or CaMKKβ) for pre-activation (optional but recommended for maximal activation)

  • SAMS peptide (HMRSAMSGLHLVKRR) or other suitable AMPK substrate

  • [γ-³²P]ATP or unlabeled ATP

  • 5'-AMP stock solution

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl₂, 0.4 mM ATP)

  • Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, purified AMPK, and the substrate peptide.

  • Add varying concentrations of 5'-AMP to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the fold activation by comparing the activity in the presence of 5'-AMP to the basal activity in its absence. The EC50 value is determined by plotting the fold activation against the log of the 5'-AMP concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

Signaling Pathways and Experimental Workflow

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and its activation by 5'-AMP.

AMPK_Signaling cluster_stress Cellular Stress cluster_energy Energy Status cluster_activation AMPK Activation cluster_downstream Downstream Effects Low Glucose Low Glucose ATP ATP Low Glucose->ATP Hypoxia Hypoxia Hypoxia->ATP Exercise Exercise Exercise->ATP AMP AMP ATP->AMP Energy Consumption AMPK AMPK AMP->AMPK Allosteric Activation Anabolic Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKb CaMKKb CaMKKb->AMPK Phosphorylation

Caption: AMPK signaling pathway activation by 5'-AMP.

Experimental Workflow for Assessing Kinase Specificity

The diagram below outlines a typical workflow for determining the specificity of a kinase activator like 5'-AMP.

Kinase_Specificity_Workflow cluster_compound Test Compound cluster_screening Kinase Screening cluster_validation Hit Validation cluster_results Results Activator 5'-AMP Primary_Screen Primary Screen (Single high concentration) Activator->Primary_Screen Kinase_Panel Large Kinase Panel (>100 kinases) Primary_Screen->Kinase_Panel Dose_Response Dose-Response Assay Kinase_Panel->Dose_Response Identified Hits EC50 EC50 Determination Dose_Response->EC50 Specificity_Profile Specificity Profile EC50->Specificity_Profile

Caption: Workflow for kinase activator specificity profiling.

Conclusion

References

A Comparative Analysis of the Biological Activities of 5'-AMPS, 3'-AMPS, and 2'-AMPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of adenosine (B11128) monophosphate (AMP) isomers is critical for targeting cellular signaling pathways. This guide provides an objective comparison of 5'-adenosine monophosphate (5'-AMPS), 3'-adenosine monophosphate (3'-AMPS), and 2'-adenosine monophosphate (2'-AMPS), focusing on their distinct mechanisms of action and supported by experimental data.

While all three molecules share the same basic chemical formula, the position of the phosphate (B84403) group on the ribose sugar dramatically alters their interaction with cellular machinery. The primary distinction lies in their ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Key Biological Activities: A Tale of Two Mechanisms

This compound: The Canonical AMPK Activator

This compound is a well-established direct allosteric activator of AMPK.[1] Under conditions of cellular stress where the ATP to AMP ratio decreases, rising levels of this compound bind to the γ-subunit of the AMPK heterotrimeric complex.[2] This binding elicits a conformational change that promotes the phosphorylation of the catalytic α-subunit at threonine-172 by upstream kinases such as LKB1, leading to a significant increase in AMPK activity.[3] Furthermore, this compound binding also protects AMPK from dephosphorylation, thus sustaining its active state.[2] The half-maximal stimulatory effect of 5'-AMP on AMPK activity has been reported to be below 2 µM.[4] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.[3]

2'-AMPS and 3'-AMPS: Indirect Signaling via Adenosine

In stark contrast to this compound, the primary biological activities of 2'-AMPS and 3'-AMPS appear to be mediated indirectly through their extracellular conversion to adenosine.[5][6] Studies have shown that in various cell types, including preglomerular vascular smooth muscle cells and glomerular mesangial cells, both 2'-AMPS and 3'-AMPS are metabolized to adenosine in the extracellular space.[5][7] This adenosine then activates A2B adenosine receptors, leading to downstream effects such as the inhibition of cell proliferation.[5] There is currently no strong evidence to suggest that 2'-AMPS or 3'-AMPS are direct activators of AMPK.

Quantitative Comparison of Biological Activity

Direct comparative data on the AMPK-activating potential of the three isomers is scarce, likely because 2'-AMPS and 3'-AMPS are not considered direct AMPK activators. However, a study comparing their anti-proliferative effects, which are dependent on their conversion to adenosine, provides a basis for quantitative comparison of this specific biological outcome.

CompoundPrimary Mechanism of ActionRelative Potency (Anti-proliferative effect)[5]
This compound Direct allosteric activation of AMPK; precursor to adenosine.Potent precursor for adenosine-mediated effects.
3'-AMPS Extracellular conversion to adenosine, activating adenosine receptors.Equipotent with this compound.
2'-AMPS Extracellular conversion to adenosine, activating adenosine receptors.Approximately 3-fold less potent than this compound and 3'-AMPS.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and the experimental approaches to study them, the following diagrams are provided.

AMPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5_AMPS_ext This compound 5_AMPS_int This compound 5_AMPS_ext->5_AMPS_int Transport 3_AMPS_ext 3'-AMPS Adenosine Adenosine 3_AMPS_ext->Adenosine Metabolism 2_AMPS_ext 2'-AMPS 2_AMPS_ext->Adenosine Metabolism A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Activation Cellular_Response_Ado e.g., Anti-proliferation A2B_Receptor->Cellular_Response_Ado Signaling Cascade AMPK AMPK 5_AMPS_int->AMPK Allosteric Activation p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Downstream_Targets Downstream Targets p_AMPK->Downstream_Targets Phosphorylation Cellular_Response_AMPK Metabolic Regulation Downstream_Targets->Cellular_Response_AMPK

Signaling pathways of AMP isomers.

Experimental_Workflow cluster_AMPK_Assay AMPK Activation Assay cluster_Proliferation_Assay Cell Proliferation Assay Cell_Culture Cell Culture (e.g., HeLa, C2C12) Treatment Treat with 5'-, 3'-, or 2'-AMPS Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot for p-AMPK & p-ACC Lysis->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification Cell_Seeding Seed Cells (e.g., VSMCs) Treatment_Prolif Treat with 5'-, 3'-, or 2'-AMPS ± A2B Receptor Antagonist Cell_Seeding->Treatment_Prolif Incubation Incubate (e.g., 24-72h) Treatment_Prolif->Incubation Proliferation_Assay Measure Proliferation (e.g., Cell Counting, Thymidine Incorporation) Incubation->Proliferation_Assay Data_Analysis Compare IC50 Values Proliferation_Assay->Data_Analysis

Experimental workflow for comparison.

Detailed Experimental Protocols

AMPK Activation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or C2C12 myotubes) in appropriate media until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound, 3'-AMPS, or 2'-AMPS for a predetermined time (e.g., 1-4 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK α Thr172) and phosphorylated Acetyl-CoA Carboxylase (p-ACC Ser79), a downstream target of AMPK. Also, probe for total AMPK and ACC as loading controls.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold activation relative to the control.

Cell Proliferation Assay
  • Cell Seeding and Serum Starvation:

    • Seed cells, such as preglomerular vascular smooth muscle cells, in 96-well plates at an appropriate density.

    • Allow the cells to adhere, then serum-starve them for 24 hours to synchronize their cell cycles.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound, 3'-AMPS, or 2'-AMPS in a low-serum medium.

    • To confirm the mechanism of action, include parallel treatments where cells are co-incubated with an A2B adenosine receptor antagonist.

  • Proliferation Measurement:

    • After a suitable incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as:

      • Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

      • Thymidine Incorporation Assay: Pulse the cells with ³H-thymidine for the final few hours of incubation, then measure the incorporation of the radiolabel into the DNA.

      • MTT or WST-1 Assay: Add the respective reagent to the wells and measure the colorimetric change, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by fitting the data to a dose-response curve.

Conclusion

The biological activities of this compound, 3'-AMPS, and 2'-AMPS are fundamentally different. This compound acts as a direct and crucial intracellular activator of the energy-sensing kinase AMPK. In contrast, 2'-AMPS and 3'-AMPS primarily exert their effects in the extracellular environment by being metabolized to adenosine, which then activates cell surface receptors to initiate signaling cascades. This distinction is vital for researchers designing experiments to probe cellular metabolism and signaling, and for drug development professionals seeking to selectively target these pathways. The provided experimental protocols offer a robust framework for the independent validation and further exploration of these important signaling molecules.

References

Validating the Downstream Targets of 5'-AMPS-Induced Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the downstream targets of 5'-adenosine monophosphate (5'-AMPS)-induced signaling is a critical step in understanding cellular metabolism and developing novel therapeutics. The primary mediator of this compound signaling is the AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis.[1] Activation of AMPK triggers a cascade of phosphorylation events that modulate the activity of numerous downstream proteins. This guide provides a comparative overview of key experimental methods used to validate these downstream targets, complete with detailed protocols and data presentation to aid in experimental design and interpretation.

Core Validation Techniques: A Head-to-Head Comparison

The validation of a putative AMPK substrate typically involves demonstrating direct phosphorylation by AMPK and showing that this phosphorylation event occurs in a cellular context in response to AMPK activation. The three most common techniques employed for this purpose are the In Vitro Kinase Assay, Western Blotting, and Mass Spectrometry. Each method offers distinct advantages and disadvantages in terms of specificity, throughput, and the nature of the data generated.

Method Principle Advantages Disadvantages Typical Application
In Vitro Kinase Assay Measures the direct transfer of a phosphate (B84403) group from ATP to a purified substrate by purified active AMPK.[2]Confirms direct interaction and phosphorylation. Allows for kinetic analysis.Can be low-throughput. Requires purified protein components. May not reflect cellular conditions.[3]Confirming a protein is a direct substrate of AMPK.
Western Blotting Uses phospho-specific antibodies to detect the phosphorylation of a target protein in cell lysates following treatment with an AMPK activator.[4][5]Provides in-cell validation. Relatively high-throughput for a small number of targets. Widely accessible.Dependent on the availability and specificity of phospho-specific antibodies. Semi-quantitative.Validating the phosphorylation of a known or predicted target in a cellular context.
Mass Spectrometry Identifies and quantifies phosphorylation events on a proteome-wide scale in response to AMPK activation.[3][6]High-throughput and unbiased discovery of novel substrates. Provides precise phosphorylation site identification.[7]Technically complex and requires specialized equipment. Data analysis can be challenging. May identify indirect targets.Discovering novel downstream targets of AMPK signaling.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol describes a classic method to determine if a purified protein is a direct substrate of AMPK using radioactive ATP.

Materials:

  • Active AMPK (recombinant)

  • Purified putative substrate protein

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]

  • [γ-³²P]ATP

  • ATP solution (10 mM)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the purified substrate protein (e.g., 1-5 µg), and active AMPK (e.g., 50-100 ng).

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of approximately 100-200 µM.

  • Incubate the reaction at 30°C for 15-30 minutes.[2]

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • As a negative control, perform a reaction without the substrate protein or without AMPK. A known AMPK substrate, such as the SAMS peptide, can be used as a positive control.[8]

Western Blotting for Phospho-Substrate Detection

This protocol outlines the steps to detect the phosphorylation of a target protein in cells treated with an AMPK activator.

Materials:

  • Cell line of interest

  • AMPK activator (e.g., AICAR, A-769662)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific for the target protein and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Plate cells and treat with the AMPK activator at various concentrations and time points. Include a vehicle-treated control.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the bands using an ECL detection reagent and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein.

Mass Spectrometry-Based Substrate Discovery

This is a generalized workflow for identifying novel AMPK substrates using quantitative phosphoproteomics.

Materials:

  • Cell line of interest (wild-type and potentially AMPK knockout/knockdown)

  • AMPK activator

  • Lysis buffer with protease and phosphatase inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO₂)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Culture wild-type and, if available, AMPK knockout cells. Treat one set of wild-type cells with an AMPK activator.

  • Lyse the cells and digest the proteins into peptides using trypsin.

  • Enrich for phosphopeptides from each sample using a method such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[6]

  • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify thousands of phosphorylation sites.

  • Compare the phosphoproteomes of the activator-treated wild-type cells, untreated wild-type cells, and treated AMPK knockout cells.

  • Potential direct AMPK substrates will show increased phosphorylation upon activator treatment in wild-type cells but not in AMPK knockout cells.[6]

Visualizing the Pathways and Workflows

To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.

cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects 5_AMPS This compound AMPK AMPK 5_AMPS->AMPK activates Cellular_Stress Cellular Stress (e.g., low glucose, hypoxia) Cellular_Stress->AMPK activates Target_Protein Downstream Target (inactive) AMPK->Target_Protein phosphorylates Phospho_Target_Protein Phosphorylated Target (active/inactive) Target_Protein->Phospho_Target_Protein Metabolic_Pathways Modulation of Metabolic Pathways Phospho_Target_Protein->Metabolic_Pathways

This compound signaling pathway.

cluster_invitro In Vitro Kinase Assay cluster_western Western Blotting cluster_ms Mass Spectrometry Purified_AMPK Purified Active AMPK Incubation Incubation (30°C) Purified_AMPK->Incubation Purified_Substrate Purified Substrate Purified_Substrate->Incubation ATP_gamma_P32 [γ-³²P]ATP ATP_gamma_P32->Incubation Detection Radioactivity Detection Incubation->Detection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting (Phospho-Ab) SDS_PAGE->Immunoblot WB_Detection Chemiluminescence Detection Immunoblot->WB_Detection MS_Cell_Culture Cell Culture & Treatment MS_Lysis Lysis & Digestion MS_Cell_Culture->MS_Lysis Enrichment Phosphopeptide Enrichment MS_Lysis->Enrichment LC_MS LC-MS/MS Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Experimental workflows for target validation.

Hypothesis Hypothesis: Protein X is an AMPK substrate In_Vitro In Vitro Kinase Assay Hypothesis->In_Vitro Direct Phosphorylation? Western Western Blot (in-cell) Hypothesis->Western Phosphorylation in cells? Validation Validated Target In_Vitro->Validation Western->Validation Mass_Spec Mass Spec (unbiased screen) Mass_Spec->Hypothesis Generates Hypotheses

Logical relationship of validation methods.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5'-AMPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 5'-Adenosine monophosphate (5'-AMPS), with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Given that the hazard profile of this compound can vary depending on its specific form and supplier, this guide adopts a precautionary principle, recommending a comprehensive approach to safety.

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound, particularly when its hazardous properties are unknown or when handling it in powder form or in solutions.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GogglesTight-sealing, compliant with regional safety standards (e.g., ANSI Z87.1).Protects eyes from splashes, dust, or aerosols.
Face ShieldTo be worn over safety goggles for maximum protection.Provides an additional barrier against splashes to the face.
Hand Protection GlovesTwo pairs of chemical-resistant, powder-free nitrile gloves.Prevents skin contact with the compound. Double-gloving is recommended.[1]
Body Protection Laboratory Coat/GownDisposable, lint-free, with back closure.Protects skin and clothing from contamination.
Respiratory Protection RespiratorA NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended if handling powders or in poorly ventilated areas.[1]Prevents inhalation of airborne particles or aerosols.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ensure the work area is clean and free of clutter.

  • Have a chemical spill kit readily accessible.

  • Verify that all necessary PPE is available and in good condition.

2. Donning (Putting On) PPE:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.

  • Respirator (if required): If handling powder or there is a risk of aerosolization, don the respirator at this stage.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

3. Handling the Compound:

  • Carefully open the container containing this compound within the designated area (e.g., fume hood).

  • If weighing a powder, use a containment balance or perform the task in a way that minimizes dust generation.

  • When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • Keep containers closed when not in use.

4. Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Gown/Lab Coat: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. Dispose of it in the appropriate hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair and dispose of them.

  • Respirator (if worn): Remove the respirator from the back of the head.

  • Hand Hygiene: Perform thorough hand hygiene immediately after removing all PPE.

5. Disposal Plan:

  • All disposable PPE used when handling this compound, including gowns, gloves, and any other contaminated materials, must be disposed of as hazardous chemical waste.[1]

  • Dispose of excess this compound and its containers in accordance with local, state, and federal regulations. Do not pour down the drain.[2][3]

  • Contaminated sharps should be placed in a designated sharps container.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste management.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area check_ppe Inspect and Gather All Necessary PPE prep_area->check_ppe don_ppe Don PPE in Correct Sequence check_ppe->don_ppe handle_chem Handle this compound in Designated Area don_ppe->handle_chem spill_check Spill? handle_chem->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes continue_work Continue Work spill_check->continue_work No spill_response->handle_chem continue_work->handle_chem doff_ppe Doff PPE in Correct Sequence continue_work->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste wash_hands Perform Final Hand Hygiene dispose_waste->wash_hands

Safe Handling Workflow for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。